molecular formula C10H10ClNO B1590746 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one CAS No. 22344-77-0

7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Cat. No.: B1590746
CAS No.: 22344-77-0
M. Wt: 195.64 g/mol
InChI Key: WXZRWXDXKODMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is a valuable chemical intermediate in organic and medicinal chemistry research. This compound features the benzazepine scaffold, a structure of significant interest in the development of pharmacologically active molecules . Benzazepine derivatives are extensively explored in scientific research for their potential to interact with various biological targets . Specifically, substituted tetrahydrobenzazepines have been investigated as key structural motifs in the discovery and development of new therapeutic agents, serving as precursors for compounds with high affinity for specific receptor subtypes . Researchers utilize this chlorinated benzazepinone as a versatile building block for the synthesis of more complex molecules, contributing to studies in central nervous system (CNS) drug discovery and the exploration of new chemical entities . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

7-chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-8-4-5-9-7(6-8)2-1-3-10(13)12-9/h4-6H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZRWXDXKODMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520921
Record name 7-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22344-77-0
Record name 7-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Multifaceted Mechanisms of 7-Chloro-1-benzazepin-5-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-chloro-1-benzazepin-5-one scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with distinct and potent pharmacological activities. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action associated with these compounds, tailored for researchers, scientists, and drug development professionals. Moving beyond a mere catalog of activities, this document elucidates the causal relationships behind experimental designs and offers detailed, actionable protocols for investigating these mechanisms. We will delve into the well-established roles of specific derivatives as dopamine D1 receptor antagonists and vasopressin V2 receptor antagonists, and touch upon their emerging potential as progesterone receptor modulators and kinase inhibitors. This guide is designed to be a self-validating resource, with every mechanistic claim and protocol grounded in authoritative, verifiable references.

Introduction: The Versatility of the Benzazepine Core

The benzazepine core, a seven-membered heterocyclic ring fused to a benzene ring, has proven to be a fertile ground for the discovery of novel therapeutics. The introduction of a chloro substituent at the 7-position and a ketone at the 5-position, creating the 7-chloro-1-benzazepin-5-one framework, has led to the development of compounds with a remarkable range of biological targets. This guide will dissect the mechanisms of action of key derivatives, providing both a high-level understanding of their signaling pathways and the granular detail of experimental validation.

Part 1: Dopamine D1 Receptor Antagonism - The Case of SCH-23390 and its Analogs

Derivatives of 7-chloro-1-benzazepin-5-one are prominently represented by the potent and selective dopamine D1 receptor antagonist, SCH-23390 ((R)-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine). These compounds have been instrumental in elucidating the role of the D1 receptor in various neurological processes.[1]

Mechanism of Action: Blocking Dopaminergic Signaling

The primary mechanism of action for SCH-23390 and its analogs is the competitive antagonism of the dopamine D1 receptor.[2][3] D1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). By binding to the D1 receptor, these benzazepine derivatives prevent dopamine from binding and initiating this signaling cascade. This blockade of D1 receptor function has been shown to modulate locomotor activity and other behaviors mediated by dopaminergic pathways.[2][3]

Interestingly, recent research has revealed a more complex pharmacology for SCH-23390. It has been identified as a functional allosteric modulator of the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum-mitochondrion interface.[4] This finding suggests that some of the observed effects of SCH-23390 may be independent of its D1 receptor antagonism.[5]

Quantitative Analysis: Binding Affinities and Potency

The potency of these derivatives is quantified through binding affinity (Ki) and functional inhibition (IC50) values.

CompoundReceptorBinding Affinity (Ki)Functional AssayIC50/EC50Reference
SCH-23390Dopamine D10.2 nM--[6]
SCH-23390Dopamine D50.3 nM--[6]
SCH-233905-HT2C9.3 nM--[6]
SCH-23390GIRK Channels-Inhibition268 nM[6]
(+/-)-7-chloro-8-hydroxy-3-[6-(N,N-dimethylamino)-hexyl]-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Compound 15)Dopamine D149.3 nMDopamine-stimulated adenylyl cyclase inhibition21 nM (predicted Ki)[5]
Experimental Protocols

This protocol determines the affinity of a test compound for the D1 receptor by measuring its ability to displace a radiolabeled ligand, such as [3H]SCH-23390.

Protocol:

  • Tissue Preparation: Homogenize rat striatal tissue in an appropriate buffer (e.g., 50 mM HEPES, pH 7.4).[2] Centrifuge the homogenate and resuspend the pellet in fresh buffer to a final protein concentration of 0.45–0.65 mg/mL.[2]

  • Assay Setup: In a 1 mL total volume, combine the tissue homogenate, [3H]SCH-23390 (at a concentration near its Kd, e.g., 0.85 nM), and varying concentrations of the unlabeled test compound.[2]

  • Nonspecific Binding: To determine nonspecific binding, a parallel set of tubes containing a high concentration of an unlabeled D1 antagonist (e.g., 10 µM SCH-23390 or 300 nM cis(Z)-flupenthixol) is included.[2][7]

  • Incubation: Incubate the assay tubes at 37°C for 15 minutes.[2]

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.[2] Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.[2]

This functional assay measures the ability of a compound to antagonize dopamine's stimulatory effect on cAMP production.

Protocol:

  • Cell Culture and Treatment: Use cells expressing the dopamine D1 receptor (e.g., rat caudate cells). Treat the cells with the test compound at various concentrations for a predetermined time.

  • Dopamine Stimulation: Stimulate the cells with a known concentration of dopamine to induce adenylyl cyclase activity.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or fluorescence-based).[8]

  • Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the IC50 value for the inhibition of dopamine-stimulated adenylyl cyclase activity.[8]

Signaling Pathway Diagram

D1_Antagonism Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Activates AC Adenylyl Cyclase D1R->AC Stimulates SCH23390 SCH-23390 (Antagonist) SCH23390->D1R Blocks cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Phosphorylates

Caption: Dopamine D1 Receptor Antagonism by SCH-23390.

Part 2: Vasopressin V2 Receptor Antagonism - The Aquaretic Action of Tolvaptan

A distinct class of 7-chloro-1-benzazepin-5-one derivatives, exemplified by Tolvaptan, functions as selective vasopressin V2 receptor antagonists.[9] These compounds, often referred to as "vaptans," have significant therapeutic applications in managing hyponatremia and polycystic kidney disease.[9][10]

Mechanism of Action: Promoting Free Water Excretion

The primary mechanism of Tolvaptan is the competitive antagonism of the vasopressin V2 receptor, which is predominantly expressed in the renal collecting ducts.[8][11] Arginine vasopressin (AVP) normally binds to the V2 receptor, activating a Gs-protein-cAMP signaling pathway.[9] This leads to the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells, increasing water reabsorption.[8] Tolvaptan blocks the binding of AVP to the V2 receptor, thereby preventing the insertion of AQP2 channels.[8] This results in decreased water reabsorption and an increase in free water excretion, a process known as aquaresis.[11]

Quantitative Analysis: Receptor Affinity and Functional Inhibition
CompoundReceptorBinding Affinity (Ki)Functional AssayIC50Reference
TolvaptanVasopressin V20.43 nMAVP-induced cAMP production8 nM[12]
TolvaptanVasopressin V1a12.3 nM--[12]
Tolvaptan--AVP-induced cAMP production in human ADPKD cells~0.1 nM[11]
MozavaptanVasopressin V2--14 nM[3]
Experimental Protocols

This assay quantifies the ability of a test compound to inhibit AVP-stimulated cAMP production in cells expressing the V2 receptor.

Protocol:

  • Cell Culture: Use a cell line expressing the human vasopressin V2 receptor, such as HEK293T cells transiently transfected with the V2 receptor.[13]

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (e.g., Tolvaptan).

  • AVP Stimulation: Add a fixed concentration of arginine vasopressin (AVP) to stimulate the V2 receptors and incubate at 37°C for 30 minutes.[13]

  • cAMP Measurement: Lyse the cells and determine the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).[13]

  • Data Analysis: Normalize the cAMP levels to the maximum response induced by AVP alone. Plot the normalized cAMP levels against the antagonist concentration to calculate the IC50 value.[13]

This assay assesses the effect of a V2 receptor antagonist on the expression and cellular localization of AQP2.

Protocol:

  • Cell or Tissue Model: Use a relevant model system, such as primary cultured inner medullary collecting duct cells or kidney tissue sections from treated animals.[14]

  • Treatment: Treat the cells or animals with the V2 receptor antagonist.

  • Immunohistochemistry/Immunofluorescence: Fix and permeabilize the cells or tissue sections. Incubate with a primary antibody specific for AQP2, followed by a fluorescently labeled secondary antibody.

  • Microscopy: Visualize the localization of AQP2 using confocal microscopy. In the presence of a V2 antagonist, AQP2 should remain in intracellular vesicles rather than translocating to the apical membrane.[15]

  • Western Blotting (for expression): Extract total protein from the treated cells or tissues. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an AQP2-specific antibody to quantify changes in total AQP2 expression.[16]

Signaling Pathway and Experimental Workflow Diagrams

V2_Antagonism AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Activates Gs Gs Protein V2R->Gs Activates Tolvaptan Tolvaptan (Antagonist) Tolvaptan->V2R Blocks AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates AQP2_Vesicles AQP2 Vesicles PKA->AQP2_Vesicles Phosphorylates Apical_Membrane Apical Membrane AQP2_Vesicles->Apical_Membrane Translocation & Insertion Water_Reabsorption Water Reabsorption Apical_Membrane->Water_Reabsorption Increases

Caption: Vasopressin V2 Receptor Antagonism by Tolvaptan.

AQP2_Workflow cluster_treatment Cell/Animal Treatment cluster_analysis Analysis cluster_outcome Outcome Control Vehicle Control Immunostaining Immunofluorescence/ Immunohistochemistry Control->Immunostaining WesternBlot Western Blotting Control->WesternBlot AVP_Stim AVP Stimulation AVP_Stim->Immunostaining AVP_Stim->WesternBlot AVP_Antagonist AVP + V2 Antagonist AVP_Antagonist->Immunostaining AVP_Antagonist->WesternBlot Microscopy Confocal Microscopy Immunostaining->Microscopy Quantification Densitometry WesternBlot->Quantification Localization AQP2 Localization (Membrane vs. Cytosol) Microscopy->Localization Expression Total AQP2 Expression Quantification->Expression

Caption: Experimental Workflow for AQP2 Analysis.

Part 3: Emerging Mechanisms - Progesterone Receptor Modulation and Kinase Inhibition

While the roles of 7-chloro-1-benzazepin-5-one derivatives as dopamine and vasopressin receptor antagonists are well-characterized, preliminary evidence suggests their potential to interact with other important drug targets.

Progesterone Receptor Modulation

Non-steroidal progesterone receptor (PR) modulators are of significant interest for various gynecological conditions.[17][18] While specific studies on 7-chloro-1-benzazepin-5-one derivatives are limited, related benzazepine and benzodiazepine structures have been investigated for their interaction with steroid hormone receptors. The evaluation of these compounds typically involves competitive binding assays and functional assays to determine their agonist or antagonist activity at the progesterone receptor.

Kinase Inhibition

The inhibition of protein kinases is a cornerstone of modern cancer therapy.[19] Some benzodiazepine derivatives have been shown to inhibit the activity of protein tyrosine kinases such as Src.[4] The mechanism of inhibition can be competitive with respect to ATP or the protein substrate.

Compound ClassTarget KinaseAssayIC50/KiReference
1,4-Benzodiazepine-2-one derivative (N-L-Yaa)SrcKinase ActivityIC50: 73 µM
1,4-Benzodiazepine-2-one derivative (N-L-Yaa)Src-Ki (vs. peptide substrate): 35 µM[4]
1,4-Benzodiazepine-2-one derivative (N-L-Yaa)Src-Ki (vs. ATP-Mg): 17 µM[4]
1,5-Benzothiazepine derivatives (BT18, BT19, BT20)EGFR Tyrosine KinaseInhibition Assay64.5%, 57.3%, 55.8% inhibition

A variety of assay formats are available to measure kinase activity and inhibition.[20][21]

Protocol (General Fluorometric Assay):

  • Assay Setup: In a microplate well, combine the kinase, the test compound at various concentrations, and a suitable buffer.

  • Reaction Initiation: Add ATP and the specific kinase substrate to initiate the reaction. Incubate for a defined period (e.g., 30 minutes).

  • ADP Detection: Add a detection reagent that enzymatically converts the ADP produced during the kinase reaction to a fluorescent signal.[22]

  • Measurement: Read the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration and determine the IC50 value.

Conclusion

The 7-chloro-1-benzazepin-5-one scaffold is a testament to the power of chemical architecture in generating diverse pharmacological profiles. From the well-defined antagonism of dopamine D1 and vasopressin V2 receptors to the emerging possibilities in progesterone receptor modulation and kinase inhibition, these derivatives continue to be a rich source of therapeutic innovation. This guide has provided a comprehensive overview of their mechanisms of action, supported by quantitative data and detailed experimental protocols, to empower researchers in their quest to develop novel and effective medicines.

References

  • Dopamine D1-like receptor blockade and stimulation decreases operant responding for nicotine and food in male and female rats. (2022). bioRxiv. [Link]

  • Inactive structures of the vasopressin V2 receptor reveal distinct antagonist binding modes for Tolvaptan and Mambaquaretin toxi. (2024). bioRxiv. [Link]

  • The classical D1 dopamine receptor antagonist SCH23390 is a functional sigma-1 receptor allosteric modulator. (2024). Signal Transduction and Targeted Therapy. [Link]

  • Low affinity binding of the classical D1 antagonist SCH23390 in rodent brain: Potential interaction with A2A and D2-like receptors. (2009). Synapse. [Link]

  • Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue. (1986). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Tolvaptan inhibits ERK-dependent cell proliferation, Cl⁻ secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin. (2011). American Journal of Physiology-Renal Physiology. [Link]

  • Tolvaptan, an Orally Active Vasopressin V2-Receptor Antagonist-Pharmacology and Clinical Trials. (2005). Cardiovascular Drug Reviews. [Link]

  • A comparison between dopamine-stimulated adenylate cyclase and 3H-SCH 23390 binding in rat striatum. (1987). European Journal of Pharmacology. [Link]

  • Expression of aquaporin-2 in the collecting duct and responses to tolvaptan. (2017). Clinical and Experimental Nephrology. [Link]

  • Novel pentacyclic derivatives and benzylidenes of the progesterone series cause anti-estrogenic and antiproliferative effects and induce apoptosis in breast cancer cells. (2023). Scientific Reports. [Link]

  • Structural basis of tolvaptan binding to the vasopressin V2 receptor. (2024). Acta Pharmacologica Sinica. [Link]

  • Benzodiazepine compounds as inhibitors of the src protein tyrosine kinase. (1999). Archives of Biochemistry and Biophysics. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Nonsteroidal progesterone receptor modulators: structure activity relationships. (2005). Seminars in Reproductive Medicine. [Link]

  • Dopamine D1 receptors characterized with [3H]SCH 23390. Solubilization of a guanine nucleotide-sensitive form of the receptor. (1987). The Journal of Biological Chemistry. [Link]

  • Urine Aquaporin-2: A Promising Marker of Response to the Arginine Vasopressin Type-2 Antagonist, Tolvaptan in Patients with Congestive Heart Failure. (2021). International Journal of Molecular Sciences. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology. [Link]

  • Vasopressin V2 receptor, tolvaptan, and ERK1/2 phosphorylation in the renal collecting duct. (2024). American Journal of Physiology-Renal Physiology. [Link]

  • SCH 23390: the first selective dopamine D1-like receptor antagonist. (2001). CNS Drug Reviews. [Link]

  • Tolvaptan regulates aquaporin-2 and fecal water in cirrhotic rats with ascites. (2015). World Journal of Gastroenterology. [Link]

  • Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents. (2020). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Effect of Soluble Adenylyl Cyclase (ADCY10) Inhibitors on the LH-Stimulated cAMP Synthesis in Mltc-1 Leydig Cell Line. (2022). International Journal of Molecular Sciences. [Link]

  • Selective progesterone receptor modulator. Wikipedia. [Link]

  • HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018). YouTube. [Link]

  • Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility. (2020). Endocrine Reviews. [Link]

  • Establishment of a steroid binding assay for membrane progesterone receptor alpha (PAQR7) by using graphene quantum dots (GQDs). (2022). Biochemical and Biophysical Research Communications. [Link]

  • Effect of tolvaptan on AQP2 localization in MDCK-hAQP2 cells. ResearchGate. [Link]

  • Fyn/Src-Tyrosine-Kinase-Inhibitor--Saracatinib-(AZD0530)--Suppresses-Seizures-and-Epileptogenesis-in-the-Experimental-Models-of-Temporal-Lobe-Epilepsy. (2018). Epilepsy Currents. [Link]

  • List of Progesterone receptor modulators. Drugs.com. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Tolvaptan and the role of kidney aquaporin-2 abundance in managing volume overload in patients with CKD. (2024). Renal Failure. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Concise synthesis of 2-benzazepine derivatives and their biological activity. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Adenylyl and guanylyl cyclase assays. (2001). Current Protocols in Neuroscience. [Link]

  • Progesterone receptor-Src kinase signaling pathway mediates neuroprogesterone induction of the luteinizing hormone surge in female rats. (2018). eLife. [Link]

Sources

The Multifaceted Pharmacology of Substituted Benzazepinones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzazepinone Scaffold - A Privileged Structure in Medicinal Chemistry

The benzazepinone core, a bicyclic heterocyclic system comprised of a fused benzene and azepinone ring, represents a "privileged scaffold" in modern medicinal chemistry. Its conformational flexibility and the ability to introduce a variety of substituents at multiple positions have allowed for the development of a diverse array of biologically active molecules. These compounds have been successfully tailored to interact with a wide range of biological targets, leading to therapeutic agents with applications in cardiovascular disease, oncology, and central nervous system (CNS) disorders. This guide provides an in-depth exploration of the biological activities of substituted benzazepinones, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

I. Cardiovascular Applications: Modulating Cardiac Rhythm and Blood Pressure

Substituted benzazepinones have made a significant impact in the field of cardiovascular medicine, primarily through two distinct mechanisms: selective inhibition of the If current in the sinoatrial node and blockade of the angiotensin-converting enzyme (ACE).

A. Selective If Current Inhibition: The Chronotropic Effect of Ivabradine

Ivabradine is a prime example of a benzazepinone derivative designed to selectively lower heart rate without affecting myocardial contractility.[1][2] This unique pharmacological profile makes it a valuable agent in the management of chronic stable angina and heart failure.[1][3]

Mechanism of Action: Ivabradine's primary target is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, specifically the HCN4 isoform, which is responsible for the "funny" current (If) in the sinoatrial (SA) node of the heart.[2][4][5] The If current is a mixed sodium-potassium inward current that plays a crucial role in the spontaneous diastolic depolarization of pacemaker cells, thereby regulating heart rate.[3] By selectively inhibiting this current, ivabradine slows the rate of diastolic depolarization, leading to a dose-dependent reduction in heart rate.[3][4] This targeted action is distinct from that of beta-blockers and calcium channel blockers, which can also reduce heart rate but may have negative inotropic effects.[1][2]

Signaling Pathway:

Ivabradine_Mechanism cluster_effects Physiological Effect Ivabradine Ivabradine HCN4 HCN4 Channel (SA Node) Ivabradine->HCN4 Binds & Inhibits Reduced_If Reduced If Current If_current If 'Funny' Current (Na+/K+ influx) HCN4->If_current Generates Diastolic_Depolarization Rate of Spontaneous Diastolic Depolarization If_current->Diastolic_Depolarization Drives If_current->Reduced_If Inhibition leads to Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Determines Slowed_DD Slowed Diastolic Depolarization Reduced_If->Slowed_DD Results in Decreased_HR Decreased Heart Rate Slowed_DD->Decreased_HR Leads to Benazepril_Mechanism Benazepril Benazepril (Prodrug) Benazeprilat Benazeprilat (Active) Benazepril->Benazeprilat Hepatic Hydrolysis ACE Angiotensin-Converting Enzyme (ACE) Benazeprilat->ACE Inhibits Decreased_BP Decreased Blood Pressure ACE->Decreased_BP Inhibition leads to Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE converts Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->Blood_Pressure

Caption: Mechanism of action of Benazepril.

Structure-Activity Relationship (SAR):

  • Prodrug Strategy: Benazepril is an ester prodrug, which enhances its oral bioavailability. It is metabolized in the liver to the active diacid, benazeprilat. [6][7]* Stereochemistry: Benazepril has two asymmetric carbon atoms. The SS configuration has been shown to be the most potent for antagonizing angiotensin I-induced vasoconstriction, suggesting it has the best fit for the ACE molecule. [6]

    Compound Target Activity Therapeutic Use
    Ivabradine HCN4 Channel (If current) Selective heart rate reduction Chronic stable angina, Heart failure [1][3]

    | Benazepril | Angiotensin-Converting Enzyme (ACE) | Blood pressure reduction | Hypertension [8]|

II. Vasopressin Receptor Antagonism: A Novel Diuretic Mechanism

Certain substituted benzazepinones have been developed as antagonists of the vasopressin V2 receptor, offering a unique mechanism for the treatment of hyponatremia. [9][10]Tolvaptan is a notable example from this class.

Mechanism of Action: Vasopressin, also known as antidiuretic hormone (ADH), acts on V2 receptors in the renal collecting ducts to promote water reabsorption. [11]By antagonizing these receptors, benzazepinone derivatives like tolvaptan inhibit the action of vasopressin, leading to an increase in electrolyte-free water excretion (aquaresis) and a subsequent rise in serum sodium concentration. [9]This makes them effective in treating euvolemic and hypervolemic hyponatremia. [9] Experimental Protocol: In Vitro Vasopressin V2 Receptor Binding Assay

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human vasopressin V2 receptor.

  • Membrane Preparation: Homogenize the cells in a buffered solution and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Radioligand Binding: Incubate the cell membranes with a known concentration of a radiolabeled V2 receptor antagonist (e.g., [3H]-SR 121463) in the presence and absence of varying concentrations of the test benzazepinone compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This provides a measure of the compound's affinity for the V2 receptor.

III. Central Nervous System (CNS) Applications: Targeting Receptors and Enzymes

The benzazepinone scaffold has also been explored for its activity in the central nervous system, with derivatives showing promise as anticonvulsants, anxiolytics, and antagonists for specific neuronal receptors. [12][13] A. Modulation of GABAA Receptors:

Benzodiazepines, a closely related class of compounds, exert their CNS depressant effects by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor. [13]This results in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. [13]The mechanism involves binding to a specific allosteric site on the GABAA receptor, which increases the affinity of GABA for its binding site and potentiates the GABA-induced chloride ion influx, leading to hyperpolarization of the neuron and reduced excitability. [14][15] B. Selective NMDA Receptor Antagonism:

Derivatives of 3-benzazepin-1-ols have been identified as a novel class of NR2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists. [16]These compounds were designed through a process of cleaving and reconstituting a bond in the piperidine ring of ifenprodil, a known NR2B antagonist. [16]The most potent compounds in this series exhibit high affinity for the NR2B subunit, and SAR studies have shown that a distance of four methylene units between the basic nitrogen atom and a phenyl residue in the side chain is optimal for high affinity. [16] C. Dopamine Receptor Antagonism:

Structure-activity relationship studies on 6-chloro-1-phenylbenzazepines have led to the identification of new dopamine D1 receptor antagonists. [17][18]These studies have revealed that substituents on the benzazepine nitrogen and the 1-phenyl ring significantly influence D1 receptor affinity. [17][18]

IV. Anticancer Activity: A New Frontier for Benzazepinones

More recently, the benzazepinone scaffold has emerged as a promising framework for the development of novel anticancer agents. These compounds have been shown to target various aspects of cancer cell biology, including apoptosis, cell cycle regulation, and key signaling kinases.

A. Induction of Apoptosis:

Certain benzoxazepine derivatives have demonstrated the ability to induce apoptosis in cancer cells. [19]For instance, some compounds have been shown to cause PreG1 apoptosis and cell cycle arrest at the G2/M phase. [19]The mechanism of apoptosis induction involves the activation of caspase-3 and the pro-apoptotic protein Bax, along with the downregulation of the anti-apoptotic protein Bcl-2. [19] B. Kinase Inhibition:

The benzazepinone and related benzoxazepinone scaffolds have been successfully utilized to develop potent and selective kinase inhibitors.

  • Aurora A/VEGF-R Kinase Inhibitors: A "cut and glue" strategy has been employed to design 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones as dual inhibitors of Aurora A kinase and VEGF receptor kinases. [20]These kinases are crucial for cell cycle progression and angiogenesis, respectively, making them attractive targets for cancer therapy.

  • LIMK1/2 Inhibitors: The benzoxazepinone scaffold, originally developed as a selective RIPK1 inhibitor, has been repurposed to create type III inhibitors of LIM kinases (LIMK1/2). [21]These kinases are involved in regulating cell motility and are implicated in cancer metastasis. [21]* TNK2 (ACK1) Inhibitors: Benzopyrimidodiazepinones have been developed as inhibitors of the protein kinase TNK2 (ACK1), which is an emerging target in cancer due to its role in cell survival and proliferation signaling. [22][23] Experimental Workflow: Kinase Inhibition Assay (e.g., for Aurora A)

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant Aurora A Kinase - Fluorescently Labeled Peptide Substrate - ATP - Test Benzazepinone Compound start->reagents incubation Incubate Kinase, Substrate, ATP, and Test Compound reagents->incubation phosphorylation Phosphorylation of Substrate by Aurora A incubation->phosphorylation detection Detect Phosphorylated Substrate (e.g., using a fluorescence polarization assay) phosphorylation->detection data_analysis Calculate Percent Inhibition and IC50 Value detection->data_analysis end End data_analysis->end

Sources

A Technical Guide to the Synthesis and Application of 7-chloro-1-benzazepin-5-one, a Key Intermediate for Tolvaptan

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tolvaptan (Samsca®) is a selective, competitive vasopressin V2 receptor antagonist used in the treatment of hyponatremia associated with various clinical conditions.[1][2][3] The efficacy of this complex molecule is intrinsically linked to its unique benzazepine core structure. This technical guide provides an in-depth exploration of a pivotal building block in its synthesis: 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (CAS No: 160129-45-3).[4] From the perspective of a senior application scientist, this document details the prevalent synthetic methodologies, explains the causal reasoning behind key experimental choices, and presents self-validating protocols for its preparation and analysis. We will dissect the reaction mechanisms, offer detailed procedural workflows, and discuss the critical quality control parameters necessary for advancing this intermediate to the final active pharmaceutical ingredient (API).

Introduction: The Strategic Importance of the Benzazepine Core

1.1 Tolvaptan: A Targeted Therapeutic Agent

Tolvaptan is an orally active non-peptide drug that exerts its therapeutic effect by blocking the arginine vasopressin (AVP) V2 receptor in the renal collecting ducts.[3] This antagonism promotes aquaresis, the excretion of free water, thereby increasing serum sodium concentrations in patients with euvolemic and hypervolemic hyponatremia.[1] The synthesis of such a targeted therapeutic agent relies on the efficient construction of its core molecular framework, the benzazepine scaffold.

1.2 7-chloro-1-benzazepin-5-one: The Cornerstone Intermediate

The compound 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one is a lynchpin in the industrial synthesis of Tolvaptan.[1][4] Its structure contains the essential seven-membered azepine ring fused to a chlorobenzene ring, providing the necessary foundation for subsequent functionalization. The purity and yield of this intermediate directly impact the efficiency and economic viability of the entire Tolvaptan manufacturing process.

Property Value Reference(s)
IUPAC Name 7-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one[4]
CAS Number 160129-45-3[4][5]
Molecular Formula C₁₀H₁₀ClNO[4][6]
Molecular Weight 195.64 g/mol [4]
Appearance White to pale yellow solid/powder[6][7]
Purity ≥98%[7][8]
Boiling Point 356.5°C at 760 mmHg[6][9]
Density 1.2 ± 0.1 g/cm³[6][9]
Table 1: Physicochemical Properties of 7-chloro-1-benzazepin-5-one.

Synthetic Strategy: A Multi-Step Pathway

A robust and scalable synthesis of 7-chloro-1-benzazepin-5-one has been established, typically commencing from readily available starting materials, 4-chloroaniline and succinic anhydride. This pathway involves a logical sequence of acylation, intramolecular cyclization, selective protection, reduction, and deprotection.

Synthesis_Pathway_Intermediate A 4-Chloroaniline + Succinic Anhydride B 4-(4-chloroanilino)-4-oxobutanoic acid A->B Step 1: Acylation C 7-chloro-3,4-dihydro-1H-1-benzazepine-2,5-dione B->C Step 2: Friedel-Crafts Cyclization (AlCl₃) D 7-chloro-3,4-dihydro-1H-1-benzazepine-2-one-5-glycol ketal C->D Step 3: Selective Ketal Protection (Ethylene Glycol) E Protected Amine Intermediate D->E Step 4: Lactam Reduction (NaBH₄ / BF₃·OEt₂) F 7-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one E->F Step 5: Deprotection (Acidic Hydrolysis)

A representative synthetic pathway for 7-chloro-1-benzazepin-5-one.[10]

2.1 Causality Behind Experimental Choices

  • Step 1: Acylation: The reaction between 4-chloroaniline and succinic anhydride is a straightforward nucleophilic acyl substitution. It forms the linear precursor necessary for cyclization, establishing the carbon and nitrogen backbone of the future azepine ring.[10]

  • Step 2: Intramolecular Friedel-Crafts Cyclization: This is the key ring-forming step. The use of a strong Lewis acid like anhydrous aluminum chloride (AlCl₃) is critical to activate the carboxylic acid moiety, facilitating an electrophilic attack on the electron-rich chlorobenzene ring to form the seven-membered ring.[10] This reaction constructs the bicyclic core of the molecule.

  • Step 3: Selective Ketal Protection: The resulting dione possesses two carbonyl groups: a ketone (C5) and an amide (C2). The subsequent reduction step is intended to reduce only the amide. The ketone at the C5 position is more reactive and must be protected to prevent its reduction. Ethylene glycol is an ideal protecting group, forming a stable 1,3-dioxolane (glycol ketal) under acidic conditions, which is inert to the hydride reducing agents used in the next step.[10]

  • Step 4: Lactam Reduction: The amide (lactam) carbonyl is reduced to a methylene group (-CH₂-). A powerful reducing agent system, such as sodium borohydride combined with boron trifluoride etherate (which generates diborane in situ), is required for this transformation, as amides are less reactive than ketones.[10] This step finalizes the tetrahydro-1H-1-benzazepine ring structure.

  • Step 5: Deprotection: The final step is the removal of the glycol ketal protecting group. This is readily achieved by acidic hydrolysis, which regenerates the C5-ketone to yield the target intermediate, 7-chloro-1-benzazepin-5-one.[10] An alternative approach involves the removal of a p-toluenesulfonyl (tosyl) protecting group from the nitrogen using strong acid, such as 90% sulfuric acid.[6]

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established methodologies.[10]

Step 1: Synthesis of 4-(4-chloroanilino)-4-oxobutanoic acid

  • In a suitable reactor, dissolve 4-chloroaniline and succinic anhydride in an appropriate organic solvent (e.g., toluene).

  • Heat the mixture to reflux for 4-8 hours. Monitor reaction completion via TLC.

  • Upon completion, remove the organic solvent under reduced pressure.

  • To the residue, add cold 1N hydrochloric acid and stir for 10-15 minutes to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the product. (Typical Yield: ~93%).[10]

Step 2: Synthesis of 7-chloro-3,4-dihydro-1H-1-benzazepine-2,5-dione

  • Dissolve the product from Step 1 in 1,2-dichloroethane.

  • Carefully add anhydrous aluminum chloride (AlCl₃) in portions, managing the exotherm.

  • Heat the mixture to approximately 60°C for 4 hours.

  • Cool the reaction to room temperature and slowly quench by adding 3N hydrochloric acid.

  • Separate the organic layer, wash, dry over sodium sulfate, and concentrate to yield the crude product. (Typical Yield: ~91%).[10]

Step 3: Synthesis of 7-chloro-3,4-dihydro-1H-1-benzazepine-2-one-5-glycol ketal

  • Combine the dione from Step 2, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat to reflux using a Dean-Stark apparatus to remove water for approximately 6 hours.

  • Cool the mixture and wash with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry, and concentrate to obtain the protected ketal. (Typical Yield: ~94%).[10]

Step 4 & 5: Reduction and Deprotection

  • Suspend sodium borohydride in dry tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Add boron trifluoride tetrahydrofuran complex in batches, maintaining the temperature below 30°C.

  • Add a solution of the ketal from Step 3 in THF to the reducing agent mixture.

  • Stir at room temperature until the reaction is complete.

  • The reaction is then worked up under acidic conditions, which both quenches the reaction and hydrolyzes the ketal in a single sequence.

  • Extract the product into an organic solvent, wash, dry, and concentrate.

  • The crude product can be recrystallized from a suitable solvent system (e.g., methanol/water) to yield high-purity 7-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one.[6] (Combined Yield for final steps is typically high).

Application in the Synthesis of Tolvaptan

The primary utility of 7-chloro-1-benzazepin-5-one is its role as the nucleophilic component in the subsequent N-acylation step, which attaches the second key fragment of the Tolvaptan molecule.

Tolvaptan_Synthesis_Flow cluster_0 Key Intermediate Synthesis cluster_1 Core Assembly cluster_2 Final Reduction A 7-chloro-1-benzazepin-5-one (Intermediate from Part 2) C 7-chloro-1-(2-methyl-4-nitrobenzoyl)-5-oxo... (Formula II) A->C N-Acylation (Base or no base) B 2-methyl-4-nitrobenzoyl chloride B->C D 7-chloro-1-(4-amino-2-methylbenzoyl)-5-oxo... (Formula III) C->D Nitro Reduction (e.g., SnCl₂) F 7-chloro-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]... (Formula IV) D->F Amidation E 2-methylbenzoyl chloride E->F G Tolvaptan (Final API) F->G Ketone Reduction (NaBH₄)

Workflow from the key intermediate to the final Tolvaptan API.[3][11][12][13]

4.1 N-Acylation with 2-methyl-4-nitrobenzoyl chloride

The secondary amine of the benzazepine intermediate is acylated with 2-methyl-4-nitrobenzoyl chloride.[11] This reaction is often carried out in an organic solvent. Some processes utilize a base to scavenge the HCl byproduct, while others have developed base-free conditions to minimize the formation of certain impurities.[13] This step yields 7-chloro-1-(2-methyl-4-nitrobenzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, the next crucial intermediate in the sequence.[11][13] From this point, a nitro group reduction, a second amidation, and a final ketone reduction lead to Tolvaptan.[3][12][14]

Conclusion

7-chloro-1-benzazepin-5-one is more than a mere precursor; it is a strategically designed cornerstone for the entire Tolvaptan synthesis. The multi-step pathway for its preparation is a classic example of industrial organic synthesis, balancing reaction efficiency, selectivity, and scalability. Each step, from the initial acylation to the final deprotection, is chosen for a specific and logical purpose, leveraging fundamental principles of reactivity and functional group protection. A thorough understanding and precise execution of this synthesis are paramount for any researcher or drug development professional involved in the manufacturing of Tolvaptan, ensuring a high-quality starting point for the assembly of this life-improving therapeutic agent.

References

  • Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one. Google Patents.
  • 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (CAS No: 160129-45-3) API Intermediate Manufacturers. apicule. Available at: [Link]

  • Method for preparing tolvaptan intermediate. Google Patents.
  • Method for preparing tolvaptan intermediate. Eureka | Patsnap. Available at: [Link]

  • TOLVAPTAN. Drug Approvals International. Available at: [Link]

  • Intermediates of Tolvaptan | Manufacturers | Suppliers. Manus Aktteva Biopharma LLP. Available at: [Link]

  • Synthesis and Characterization of Tolvaptan Impurities. ResearchGate. Available at: [Link]

  • An Improved Process For Tolvaptan. Quick Company. Available at: [Link]

  • TOLVAPTAN. New Drug Approvals. Available at: [Link]

  • Preparation method of tolvaptan. Google Patents.
  • Discover the Purity: 7-Chloro-1,2,3,4-Tetrahydro-5H-1-Benzazepin-5-one for Advanced Pharmaceutical Synthesis. Available at: [Link]

  • Method for preparing tolvaptan intermediate. Google Patents.
  • 7-Chloro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one. Pharmaffiliates. Available at: [Link]

  • CAS#:160129-45-3 | 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. Chemsrc. Available at: [Link]

  • 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. Available at: [Link]

Sources

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Scaffolding of Modern Therapeutics

In the landscape of pharmaceutical development, the final active pharmaceutical ingredient (API) often stands in the spotlight, celebrated for its therapeutic efficacy. However, behind every groundbreaking drug lies a series of meticulously designed and synthesized chemical intermediates. These molecules, while not pharmacologically active themselves, form the crucial scaffolding upon which the final API is built. This guide delves into the discovery and history of one such pivotal molecule: 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. This benzazepine derivative is not just a chemical entity; it is a cornerstone in the synthesis of Tolvaptan, a selective vasopressin V2 receptor antagonist.[1][2][3] This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of its historical context, the scientific rationale behind its synthesis, and the detailed experimental protocols that bring it into existence.

Historical Context: A Convergence of Benzazepine Chemistry and Vasopressin Antagonism

The story of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one is intrinsically linked to two significant streams of pharmaceutical research: the exploration of the benzazepine scaffold and the quest for effective vasopressin receptor antagonists.

The broader class of benzodiazepines first gained prominence in the mid-20th century with the accidental discovery of chlordiazepoxide (Librium) by Leo Sternbach at Hoffmann-La Roche in 1955. This was followed by the introduction of diazepam (Valium) in 1963. These compounds, characterized by a fusion of a benzene ring and a diazepine ring, ushered in a new era of therapeutics for anxiety, insomnia, and seizures. While chemically distinct from the 1-benzazepine core of our topic compound, the extensive investigation into benzodiazepines spurred a wider interest in related seven-membered heterocyclic systems and their potential biological activities.

Parallel to this, the physiological role of the neurohypophysial hormone arginine vasopressin (AVP) in regulating body fluid homeostasis was becoming increasingly understood. The development of antagonists for its receptors, particularly the V2 receptor located in the kidney collecting tubules, was identified as a promising therapeutic strategy for conditions involving water retention, such as hyponatremia associated with congestive heart failure and the syndrome of inappropriate antidiuretic hormone secretion (SIADH). The breakthrough in this area came with the development of orally active, non-peptide vasopressin receptor antagonists.

It was at the confluence of these two research streams that Otsuka Pharmaceutical Co., Ltd. in Japan embarked on a program to develop novel, potent, and selective vasopressin V2 receptor antagonists.[4] This ambitious endeavor led to the discovery of Tolvaptan (OPC-41061), a landmark achievement in the field.[2] The development of Tolvaptan necessitated a robust and scalable synthesis, and at the heart of this synthesis lies 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. While the exact first synthesis of this specific intermediate is not widely documented outside of its role in the Tolvaptan project, its creation was a direct result of the targeted drug discovery program at Otsuka.

Physicochemical Properties

A foundational understanding of a molecule begins with its physical and chemical characteristics.

PropertyValue
CAS Number 160129-45-3
Molecular Formula C₁₀H₁₀ClNO
Molecular Weight 195.65 g/mol
Appearance White to off-white or pale yellow solid/crystalline powder
Melting Point 103.0 to 107.0 °C
Boiling Point ~356.5 °C (Predicted)
Solubility Slightly soluble in chloroform and methanol

(Data sourced from various chemical suppliers)[5][6]

Strategic Synthesis: A Multi-Step Approach

The synthesis of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one is a multi-step process that showcases a logical and strategic application of fundamental organic reactions. The most common and well-documented route begins with readily available starting materials: 4-chloroaniline and succinic anhydride.[4][5]

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation cluster_2 Step 3: Selective Protection cluster_3 Step 4: Reduction & Deprotection A 4-Chloroaniline + Succinic Anhydride B 4-(4-chloroanilino)-4-oxobutyric acid A->B  Acylation (Heating in organic solvent) C 4-(4-chloroanilino)-4-oxobutyric acid D 7-chloro-3,4-tetrahydrobenzo[b] azepine-2,5-dione C->D  Anhydrous AlCl₃ (Lewis Acid Catalyst) E 7-chloro-3,4-tetrahydrobenzo[b] azepine-2,5-dione F 7-chloro-3,4-tetrahydrobenzo[b] azepine-2-one-5-glycol ketal E->F  Ethylene Glycol, p-TsOH (Ketal Formation) G 7-chloro-3,4-tetrahydrobenzo[b] azepine-2-one-5-glycol ketal H 7-chloro-2,3,4,5-tetrahydro- 1H-1-benzazepin-5-one G->H  1. NaBH₄, BF₃·THF (Reduction)  2. Aqueous Acid (De-ketalation) Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution A R-COOH + AlCl₃ B [R-C=O]⁺ (Acylium Ion) + [AlCl₃(OH)]⁻ A->B Coordination & Elimination C Benzene Ring + [R-C=O]⁺ D Arenium Ion Intermediate (Sigma Complex) C->D Attack E Acylated Benzene Ring D->E Deprotonation

Generalized mechanism of Friedel-Crafts acylation.
  • Protocol: The resulting dione is treated with ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a solvent that allows for the azeotropic removal of water (e.g., toluene). The mixture is refluxed until no more water is collected. A standard workup with a weak base wash yields the protected product, 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal. [4]* Expertise & Causality: The subsequent reduction step would non-selectively reduce both the amide and the ketone carbonyls. To achieve the desired outcome of reducing only the amide, the more reactive ketone carbonyl is selectively protected as a ketal. Ketal formation is a reversible reaction, and the removal of water (a byproduct) drives the equilibrium towards the protected product, in accordance with Le Châtelier's principle.

  • Protocol: In a dry, inert atmosphere (under nitrogen), a suspension of sodium borohydride (NaBH₄) in dry THF is treated with boron trifluoride tetrahydrofuran complex (BF₃·THF) at a controlled temperature (not exceeding 30 °C). [4]The protected ketal is then added to this mixture, and the reaction is heated to 48-55 °C for 10-12 hours. [4]Upon completion, the reaction is cooled, and 1N-3N hydrochloric acid is added. This step both quenches the reaction and removes the ketal protecting group (de-ketalation). The final product, 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, is then isolated by filtration and washing. [4]* Expertise & Causality: Sodium borohydride alone is generally not strong enough to reduce amides. However, the addition of the Lewis acid BF₃ activates the amide carbonyl, making it more electrophilic and susceptible to reduction by the hydride delivered from the borohydride. This combination forms a potent reducing system capable of reducing the amide to an amine. The acidic workup serves the dual purpose of neutralizing any remaining reducing agent and hydrolyzing the acid-labile ketal, regenerating the ketone to yield the final desired product.

Role in Drug Development: The Gateway to Tolvaptan

The significance of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one lies almost exclusively in its role as a key intermediate for the synthesis of Tolvaptan. [1][2]There is little to no evidence in the public domain to suggest that this intermediate possesses significant pharmacological activity on its own. Its value is derived from its precisely arranged functional groups and stereocenter potential, which allow for the subsequent elaboration into the complex structure of Tolvaptan.

The synthesis of Tolvaptan from this intermediate involves the acylation of the secondary amine with a substituted benzoyl chloride, followed by a stereoselective reduction of the ketone to a hydroxyl group. This final reduction step establishes the crucial stereochemistry of the final drug product.

Conclusion

The journey of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one from simple starting materials to a pivotal pharmaceutical intermediate is a testament to the power of strategic organic synthesis. Its history is a chapter in the larger narrative of the development of non-peptide vasopressin V2 receptor antagonists, a class of drugs that has significantly impacted the management of hyponatremia. For the drug development professional, this molecule is more than just a chemical; it is an enabling tool, a product of rational design and process optimization that paves the way for life-changing therapeutics. Understanding its synthesis, the rationale behind each step, and its historical context provides a deeper appreciation for the intricate and elegant science that underpins modern medicine.

References

  • 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (CAS No: 160129-45-3) API Intermediate Manufacturers. apicule. Available from: [Link].

  • Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one. Google Patents.
  • Cas 160129-45-3,7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE | lookchem. LookChem. Available from: [Link].

  • WO2012046244A1 - Process for preparing tolvaptan intermediates. Google Patents.
  • US9024015B2 - Process for preparing tolvaptan intermediates. Google Patents.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link].

  • CAS#:160129-45-3 | 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. Chemsrc. Available from: [Link].

Sources

A Technical Guide to the Structural Elucidation of 7-chloro-1-benzazepin-5-one Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can introduce unforeseen toxicities, alter pharmacological activity, or compromise the stability of the drug product. For this reason, regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling.[1][2] This guide provides an in-depth, technically-focused framework for the structural elucidation of impurities associated with 7-chloro-1-benzazepin-5-one, a key intermediate in the synthesis of various pharmaceutical agents, including the vasopressin receptor antagonist, tolvaptan.[3][4]

Our approach is rooted in a holistic understanding of the molecule's lifecycle, from synthesis to potential degradation pathways. By systematically inducing degradation through forced studies, we can proactively identify and characterize potential impurities. This technical guide will detail the strategic application of modern analytical techniques—principally High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—to isolate and definitively identify these impurities. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and regulatory compliance.

Chapter 1: Understanding the Genesis of Impurities – Forced Degradation Studies

Forced degradation studies are the bedrock of a robust impurity profiling program.[5] By subjecting the API to stress conditions more severe than those it would encounter during manufacturing and storage, we can accelerate the formation of degradation products.[6][7] This not only helps in developing stability-indicating analytical methods but also provides invaluable insights into the intrinsic stability of the molecule and its likely degradation pathways.[5][8][9]

The Rationale Behind Stress Conditions

The choice of stress conditions is dictated by the ICH Q1A (R2) guideline and a chemical understanding of the 7-chloro-1-benzazepin-5-one structure. The lactam and the chlorinated aromatic ring are key reactive sites.

  • Acidic and Basic Hydrolysis: The amide bond in the benzazepine ring is susceptible to hydrolysis under both acidic and basic conditions. This can lead to the opening of the seven-membered ring. Tolvaptan, a derivative, has been shown to degrade under both acidic and basic conditions.[8][9][10]

  • Oxidative Degradation: The aromatic ring and the methylene groups adjacent to the nitrogen and carbonyl groups are potential sites for oxidation.

  • Thermal Stress: Elevated temperatures can provide the energy needed for various degradation reactions, including hydrolysis and rearrangement.

  • Photolytic Stress: Exposure to light, particularly UV light, can induce photolytic degradation, potentially leading to the formation of radical species and subsequent complex degradation products.

Experimental Protocol: Forced Degradation of 7-chloro-1-benzazepin-5-one

Objective: To generate a comprehensive set of degradation products for subsequent analysis and structural elucidation.

Materials:

  • 7-chloro-1-benzazepin-5-one

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Hydrochloric acid (1N)

  • Sodium hydroxide (1N)

  • Hydrogen peroxide (3% and 30%)

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 7-chloro-1-benzazepin-5-one in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Reflux the mixture at 60°C for 8 hours.

    • Cool the solution to room temperature and neutralize with an equivalent amount of 1N NaOH.

    • Dilute with the mobile phase to a final concentration of 100 µg/mL for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Reflux the mixture at 60°C for 4 hours.

    • Cool the solution to room temperature and neutralize with an equivalent amount of 1N HCl.

    • Dilute with the mobile phase to a final concentration of 100 µg/mL for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to a final concentration of 100 µg/mL for analysis.

    • Repeat with 30% H₂O₂ if no significant degradation is observed.

  • Thermal Degradation:

    • Place a solid sample of 7-chloro-1-benzazepin-5-one in a calibrated oven at 105°C for 48 hours.

    • After exposure, dissolve the sample in the mobile phase to a concentration of 100 µg/mL for analysis.

  • Photolytic Degradation:

    • Expose a solid sample of 7-chloro-1-benzazepin-5-one to UV light (254 nm) and visible light in a photostability chamber for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • After exposure, dissolve the sample in the mobile phase to a concentration of 100 µg/mL for analysis.

  • Control Sample: A solution of 7-chloro-1-benzazepin-5-one at 100 µg/mL in the mobile phase, stored at 2-8°C, should be used as a control.

Chapter 2: Separation and Detection – The Role of HPLC and LC-MS

A well-developed, stability-indicating HPLC method is crucial for separating the parent compound from its impurities.[11] Coupling this with mass spectrometry provides the initial, critical data points for structural elucidation: molecular weight and elemental composition.

HPLC Method Development Strategy

The goal is to achieve baseline separation of all degradation products from the parent peak and from each other. A systematic approach to method development is recommended, starting with column and mobile phase screening.

Starting HPLC Parameters:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point for moderately polar compounds like 7-chloro-1-benzazepin-5-one.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 266 nm.

  • Column Temperature: 30°C

This method should be optimized by adjusting the gradient slope, pH of the aqueous phase, and trying different stationary phases (e.g., C8, Phenyl-Hexyl) to improve resolution.

Gaining Molecular Insights with High-Resolution Mass Spectrometry (HRMS)

HRMS, particularly when coupled with UPLC (Ultra-High-Performance Liquid Chromatography) and tandem MS (MS/MS), is a powerful tool for impurity identification.[12][13][14]

  • Molecular Weight Determination: HRMS provides a highly accurate mass measurement of the protonated molecule ([M+H]⁺), allowing for the determination of the elemental composition.[14]

  • Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion, we can obtain structural information. The fragmentation pattern of an impurity can be compared to that of the parent compound to identify the site of modification. For benzazepine derivatives, cleavage of the seven-membered ring is a common fragmentation pathway.[15]

Hypothetical Mass Spectrometry Data for Potential Impurities:

Impurity IDRetention Time (min)[M+H]⁺ (Observed)Proposed FormulaMass Error (ppm)Proposed Structure
API 15.2196.0524C₁₀H₁₁ClNO-7-chloro-1-benzazepin-5-one
IMP-1 12.8214.0629C₁₀H₁₂ClNO₂1.2Hydrolyzed product (ring-opened)
IMP-2 16.5212.0473C₁₀H₁₀ClNO₂-0.8Oxidized product (e.g., N-oxide)
IMP-3 18.1194.0368C₁₀H₉Cl-1.5De-carbonylated product
Visualizing the Analytical Workflow

NMR_Elucidation_Logic cluster_Data Spectroscopic Data cluster_Interpretation Data Interpretation cluster_Conclusion Conclusion MS LC-MS/MS (m/z, Formula, Fragments) Fragments Identify Key Fragments MS->Fragments H1_NMR 1H NMR (Proton Environments, Coupling) Proton_Systems Define Spin Systems H1_NMR->Proton_Systems C13_NMR 13C NMR (Carbon Environments) Carbon_Skeleton Assemble Carbon Skeleton C13_NMR->Carbon_Skeleton COSY COSY (H-H Connectivity) COSY->Proton_Systems HSQC HSQC (Direct C-H Connectivity) HSQC->Carbon_Skeleton HMBC HMBC (Long-Range C-H Connectivity) Functional_Groups Place Functional Groups HMBC->Functional_Groups Fragments->Functional_Groups Proton_Systems->Carbon_Skeleton Final_Structure Propose & Confirm Structure Carbon_Skeleton->Final_Structure Functional_Groups->Final_Structure

Caption: Logic flow for structural elucidation using NMR.

Conclusion

The structural elucidation of impurities is a meticulous process that demands a multi-faceted analytical approach. This guide has outlined a systematic workflow, grounded in the principles of forced degradation and advanced spectroscopic techniques, for the comprehensive characterization of impurities in 7-chloro-1-benzazepin-5-one. By integrating HPLC for separation, high-resolution mass spectrometry for initial characterization, and a suite of NMR experiments for definitive structural assignment, researchers and drug development professionals can confidently identify and control impurities. This rigorous approach not only ensures compliance with global regulatory standards but, more importantly, safeguards the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Pharmaffiliates. (n.d.). Tolvaptan-impurities. Retrieved January 20, 2026, from [Link]

  • Reddy, G. M., et al. (2015). Characterization of the stress degradation products of tolvaptan by UPLC-Q-TOF-MS/MS. RSC Advances, 5(101), 83269-83277.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved January 20, 2026, from [Link]

  • de Souza, G. E. P., et al. (2018). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 53(8), 750-757.
  • Zhang, M., et al. (2018). Characterization of the stress degradation products of tolvaptan by UPLC-Q-TOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 159, 324-334.
  • European Medicines Agency. (2006). ICH guideline Q3B (R2) on impurities in new drug products. Retrieved January 20, 2026, from [Link]

  • Nalluri, B. N., et al. (2012). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 4(8), 3885-3893.
  • Chromatographic method for tolvaptan impurities and degradation. (2024, August 22). Chromatography Today. Retrieved January 20, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2023, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved January 20, 2026, from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved January 20, 2026, from [Link]

  • Patil, S., et al. (2018). A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research, 50(1), 123-129.
  • Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Retrieved January 20, 2026, from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved January 20, 2026, from [Link]

  • RSSL. (n.d.). Identifying and elucidating impurity species. Retrieved January 20, 2026, from [Link]

  • Andersen, H. R., et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 127, 1-13.
  • Thomas, S., et al. (2011). Identification and structural elucidation of an unknown impurity in carbamazepine active pharmaceutical ingredient by liquid chromatography-tandem mass spectrometry and semi-preparative chromatographic isolation. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 423-428.
  • Biomedical Journal of Scientific & Technical Research. (2022, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved January 20, 2026, from [Link]

  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 77-87.
  • ICH. (n.d.). Quality Guidelines. Retrieved January 20, 2026, from [Link]

  • Dumarey, M., & Vander Heyden, Y. (2011). Method Development for Drug Impurity Profiling: Part 1.
  • ChemSrc. (n.d.). CAS#:160129-45-3 | 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. Retrieved January 20, 2026, from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • ResolveMass Laboratories Inc. (2023, August 27). How Pharmaceutical Impurity Analysis Works. Retrieved January 20, 2026, from [Link]

  • Ma, S., & Chowdhury, S. K. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of Drug Metabolism & Toxicology, 1(1).
  • International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved January 20, 2026, from [Link]

Sources

The Solubility Profile of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Criticality of Solubility in Drug Development

In the landscape of pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical property that dictates the formulation strategy, bioavailability, and ultimately, the therapeutic efficacy of a drug candidate. This technical guide provides an in-depth exploration of the solubility profile of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, a key intermediate in the synthesis of pharmaceuticals such as Tolvaptan.[1] While specific quantitative solubility data for this compound is not extensively published, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental methodologies required to comprehensively characterize its solubility. We will delve into the theoretical underpinnings of solubility, provide field-proven experimental protocols, and discuss the critical factors that influence the dissolution of this benzazepine derivative.

Physicochemical Characteristics of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

A thorough understanding of the fundamental physicochemical properties of a compound is paramount before embarking on detailed solubility studies. These properties provide initial clues about its potential behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₁₀H₁₀ClNO[2]
Molecular Weight 195.65 g/mol [2]
Melting Point 103.0 to 107.0 °C[3]
Boiling Point 356.5 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
Appearance White to off-white or pale yellow solid/crystalline powder[3][4]
XLogP3 2.4[2]

The predicted octanol-water partition coefficient (XLogP3) of 2.4 suggests that 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one is a moderately lipophilic compound.[2] This characteristic often correlates with low aqueous solubility, a critical consideration for oral drug delivery. Preliminary qualitative solubility information indicates that the compound is slightly soluble in chloroform and methanol.[3] Furthermore, it can be recrystallized from a methanol/water (7:3) mixture, suggesting that its solubility is sensitive to the polarity of the solvent system.[2]

The Dichotomy of Solubility: Kinetic vs. Thermodynamic

In the realm of pharmaceutical sciences, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[5] This distinction is not merely academic; it has profound implications for the interpretation of experimental data and the subsequent decisions made during drug development.

Kinetic solubility is a high-throughput screening-friendly measurement that reflects the concentration of a compound at which it precipitates from a solution under specific, non-equilibrium conditions.[6] Typically, a concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is rapidly diluted into an aqueous buffer.[7] The point of precipitation is then detected, often by turbidimetry. While this method is rapid and requires minimal compound, it can often overestimate the true solubility as it can lead to the formation of supersaturated solutions or amorphous precipitates, which are thermodynamically unstable.[5]

Thermodynamic solubility , also known as equilibrium solubility, represents the true saturation concentration of the most stable crystalline form of a compound in a specific solvent at a given temperature and pressure, when the system has reached equilibrium. This is the gold-standard measurement for assessing the intrinsic solubility of a drug candidate and is a critical parameter for biopharmaceutical classification and formulation development. The most common method for determining thermodynamic solubility is the shake-flask method.[8]

Diagram: Conceptual Workflow for Solubility Assessment

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization & Preclinical Development cluster_2 Formulation Development A High-Throughput Screening B Kinetic Solubility Assay (e.g., Nephelometry, UV-Vis) A->B Identifies compounds with potential solubility liabilities C Thermodynamic Solubility Assay (Shake-Flask Method) B->C Promising candidates advance for in-depth characterization D pH-Solubility Profile C->D E Solubility in Biorelevant Media C->E G Selection of Formulation Strategy (e.g., salt formation, amorphous solid dispersion) C->G F Solid-State Characterization (Polymorphism) D->F Investigate if pH affects solid form D->G E->G F->G

Caption: A streamlined workflow for solubility assessment in drug discovery and development.

Methodologies for Determining the Solubility Profile

Given the absence of comprehensive public data, this section provides detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.

High-Throughput Kinetic Solubility Assay

This assay is designed for rapid screening and is particularly useful in the early stages of drug discovery to flag compounds with potential solubility issues.

Principle: A stock solution of the test compound in DMSO is serially diluted in an aqueous buffer. The formation of a precipitate is monitored by nephelometry (light scattering) or UV-Vis spectroscopy.

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one in 100% DMSO.

  • Plate Preparation: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition of Aqueous Buffer: To a separate 96-well plate, add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Compound Addition: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO stock dilution to the corresponding wells of the buffer plate. This rapid addition induces precipitation for poorly soluble compounds. The final DMSO concentration should be kept low (e.g., <2%) to minimize its co-solvent effect.

  • Incubation: The plate is typically shaken for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).[9]

  • Detection: The solubility is determined by measuring the turbidity of each well using a nephelometer or by measuring the concentration of the dissolved compound in the supernatant after centrifugation using a UV-Vis plate reader at the compound's λ_max.

Thermodynamic (Equilibrium) Solubility Assay: The Shake-Flask Method

This is the definitive method for determining the true thermodynamic solubility and is essential for lead optimization and regulatory submissions.[8]

Principle: An excess amount of the solid compound is agitated in a specific solvent system for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then quantified.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one to a series of glass vials containing the desired aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to cover the physiological pH range of the gastrointestinal tract).[1] The amount of solid should be sufficient to ensure a saturated solution at equilibrium.

  • Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for a sufficient duration to reach equilibrium.[9] This can range from 24 to 72 hours. It is crucial to confirm that equilibrium has been reached by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the measured concentration does not change.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.[7] A standard calibration curve of the compound in the same buffer system must be prepared for accurate quantification.

  • Solid Phase Analysis: The remaining solid material should be analyzed (e.g., by X-ray powder diffraction or differential scanning calorimetry) to check for any polymorphic transformations that may have occurred during the experiment.

Diagram: The Shake-Flask Method for Thermodynamic Solubility

G A Step 1: Sample Preparation Add excess solid compound to buffer in a sealed vial. B Step 2: Equilibration Agitate at constant temperature (e.g., 24-72 hours). A->B Establishment of Equilibrium C Step 3: Phase Separation Centrifuge and/or filter to remove undissolved solid. B->C Isolation of Saturated Solution D Step 4: Quantification Analyze the concentration of the dissolved compound in the filtrate (e.g., by HPLC-UV). C->D Measurement of Solute Concentration E Step 5: Solid Phase Analysis Characterize the remaining solid (e.g., by XRPD) to check for polymorphic changes. C->E Verification of Solid Form

Caption: The sequential steps of the gold-standard shake-flask method for determining thermodynamic solubility.

Key Factors Influencing the Solubility of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

The solubility of a compound is not an intrinsic constant but is influenced by several environmental and structural factors.

The Profound Impact of pH

For ionizable compounds, pH is one of the most critical factors affecting aqueous solubility.[10] The structure of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one contains a secondary amine within the benzazepine ring system, which is basic and can be protonated at acidic pH. The pKa of the compound is predicted to be around 2.36.[3]

  • At low pH (pH < pKa): The amine group will be predominantly protonated, forming a cationic species. This charged form is expected to have significantly higher aqueous solubility due to favorable ion-dipole interactions with water molecules.

  • At high pH (pH > pKa): The compound will exist primarily in its neutral, un-ionized form. The solubility in this state is referred to as the intrinsic solubility and is expected to be much lower due to the compound's lipophilic nature.

A comprehensive pH-solubility profile, generated using the shake-flask method with a series of buffers across a wide pH range (e.g., pH 1 to 10), is essential for predicting its behavior in the gastrointestinal tract and for guiding formulation strategies such as salt formation.

The Role of Temperature

The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with increasing temperature.[11] This relationship is described by the van't Hoff equation. For drug development, solubility is typically determined at physiologically relevant temperatures, such as 37°C, to mimic conditions in the human body. It is also often measured at ambient temperature (e.g., 25°C) for comparison and to understand storage stability. Any significant temperature dependence could have implications for the manufacturing process and the stability of liquid formulations.

The Hidden Variable: Crystal Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement.[12] Different polymorphs of the same compound can have different physical properties, including melting point, stability, and, most importantly, solubility.[13]

Generally, a metastable polymorphic form will exhibit higher kinetic solubility than the most stable form.[14] However, over time, the metastable form may convert to the more stable, less soluble form, which can lead to a decrease in drug concentration and potentially impact bioavailability. Therefore, it is imperative to characterize the solid form of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one used in solubility studies and to assess the potential for polymorphism.

Concluding Remarks and Future Directions

The solubility of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one is a critical parameter that requires thorough investigation to ensure its successful development as a pharmaceutical intermediate or API. While publicly available quantitative data is scarce, this guide has provided a robust framework for its comprehensive characterization. By employing the detailed methodologies for kinetic and thermodynamic solubility determination, and by systematically investigating the influence of pH, temperature, and solid-state form, researchers can build a complete solubility profile. This knowledge is indispensable for informed decision-making in lead optimization, preclinical development, and the design of effective and stable pharmaceutical formulations. The principles and protocols outlined herein represent a self-validating system for generating the high-quality, reliable solubility data that is the bedrock of modern drug development.

References

  • Echemi. (n.d.). 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzozepin-5-one.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
  • Kilts, C. D., Dew, K. L., Ely, T. D., & Mailman, R. B. (1985). Quantification of R-(+)-7-chloro-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-methyl-3- benzazepine in brain and blood by use of reversed-phase high-performance liquid chromatography with electrochemical detection.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Cook, J. A., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(5), 1663–1672.
  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020).
  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • ChemRxiv. (2023). High-throughput solubility determination for data-driven materials design and discovery in redox flow battery research. Retrieved from [Link]

  • PubMed. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • PubMed Central. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (7-Chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)(o-tolyl)methanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, step-by-step experimental protocol for the synthesis of 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. This compound is a critical pharmaceutical intermediate, notably serving as a key building block in the synthesis of Tolvaptan, a selective vasopressin V2 receptor antagonist used in the treatment of hyponatremia[1][2]. The described synthetic route begins with the acylation of 4-chloroaniline with succinic anhydride, followed by an intramolecular Friedel-Crafts cyclization, a selective ketal protection, and a final reduction/de-ketalation sequence. This protocol is designed for researchers in medicinal chemistry and drug development, offering a robust and reproducible methodology with explanations for key procedural choices to ensure both success and safety.

Introduction: The Significance of the Benzazepinone Scaffold

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds[3]. 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one (CAS No: 160129-45-3) is a derivative of particular importance due to its role as a precursor to advanced therapeutic agents[1][4]. The synthesis of this molecule requires a multi-step approach that leverages fundamental organic reactions. The cornerstone of this synthesis is the intramolecular Friedel-Crafts reaction, a powerful method for constructing polycyclic ring systems by forming a carbon-carbon bond on an aromatic ring[5][6]. This protocol outlines a validated pathway that ensures high yield and purity of the target compound through careful control of reaction conditions and strategic use of protecting groups.

Synthetic Scheme Overview

The overall synthesis transforms readily available starting materials into the target benzazepinone through a four-step process. The pathway is initiated by forming an amide linkage, followed by the crucial ring-closing reaction, and subsequent functional group manipulations to yield the final product.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Friedel-Crafts Cyclization cluster_2 Step 3: Ketal Protection cluster_3 Step 4: Reduction & De-ketalation A 4-Chloroaniline + Succinic Anhydride B 4-(4-chloroanilino)-4-oxobutanoic acid A->B Ethylene Dichloride C 7-chloro-3,4-dihydrobenzo[b] azepine-2,5-dione B->C Anhydrous AlCl3, Ethylene Dichloride D 7-chloro-3,4-dihydrobenzo[b]azepine- 2-one-5-glycol ketal C->D Ethylene Glycol, p-TsOH, Toluene E 7-chloro-1,2,3,4-tetrahydro- 5H-1-benzazepin-5-one D->E 1. NaBH4, BF3·THF 2. Acidic Workup

Figure 1: Overall synthetic pathway for 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt.Molar Eq. (Step)Notes
4-Chloroaniline106-47-8127.57 g/mol 1.0 (A)Toxic, handle with care.
Succinic Anhydride108-30-5100.07 g/mol 1.0 (A)Moisture sensitive.
Ethylene Dichloride107-06-298.96 g/mol Solvent (A, B)Carcinogen. Use in fume hood.
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0133.34 g/mol 2.75 (B)Highly reactive with water.
Ethylene Glycol107-21-162.07 g/mol 1.1 (C)Toxic.
p-Toluenesulfonic acid (p-TsOH)104-15-4172.20 g/mol 0.075 (C)Catalyst.
Toluene108-88-392.14 g/mol Solvent (C)Flammable.
Sodium Borohydride (NaBH₄)16940-66-237.83 g/mol - (D)Flammable solid.
Boron Trifluoride Tetrahydrofuran Complex462-34-0139.99 g/mol - (D)Corrosive, moisture sensitive.
Hydrochloric Acid (HCl)7647-01-036.46 g/mol Reagent (B, D)Corrosive.
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol Reagent (C)
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol Drying Agent
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser and Dean-Stark apparatus

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration (Büchner funnel, filter flask)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Nitrogen gas line for inert atmosphere

  • Analytical equipment: NMR spectrometer, IR spectrometer, Mass spectrometer

Detailed Experimental Protocol

Step A: Synthesis of 4-(4-chloroanilino)-4-oxobutanoic acid
  • Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer, add 4-chloroaniline (127.5 g, 1.0 mol) and ethylene dichloride (1 L).

  • Reaction: Stir the mixture until the 4-chloroaniline is fully dissolved. To this solution, add succinic anhydride (100.0 g, 1.0 mol) portion-wise over 30 minutes. An exothermic reaction will occur.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 2 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with a small amount of cold ethylene dichloride, and dry under vacuum.

    • Rationale: This is a standard acylation reaction where the amine nitrogen of 4-chloroaniline attacks the electrophilic carbonyl carbon of succinic anhydride, leading to the opening of the anhydride ring and formation of an amide and a carboxylic acid.

Step B: Synthesis of 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione
  • Setup: To a 2 L flask, add the 4-(4-chloroanilino)-4-oxobutanoic acid (227.5 g, 1.0 mol) from Step A and ethylene dichloride (1.2 L).

  • Lewis Acid Addition: Cool the suspension in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (366.7 g, 2.75 mol) while maintaining the temperature below 10 °C.

  • Reaction: After the addition, warm the mixture to 60 °C and stir for 4 hours. The reaction progress can be monitored by TLC.

  • Quenching: Cool the reaction mixture to room temperature and then slowly pour it into a mixture of crushed ice and 1 L of 3N hydrochloric acid, ensuring the temperature does not exceed 35 °C.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethylene dichloride (2 x 200 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

    • Rationale: This is an intramolecular Friedel-Crafts acylation. The AlCl₃ acts as a Lewis acid, coordinating with the carboxylic acid to form a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring, leading to electrophilic aromatic substitution and the formation of the seven-membered ring[5][7]. A molar excess of AlCl₃ is required to coordinate with both carbonyl oxygens and the nitrogen atom.

Step C: Synthesis of 7-chloro-3,4-dihydrobenzo[b]azepine-2-one-5-glycol ketal
  • Setup: In a 1 L flask equipped with a Dean-Stark apparatus and reflux condenser, combine the dione from Step B (209.5 g, 1.0 mol), ethylene glycol (95 mL, ~1.1 mol), p-toluenesulfonic acid (13 g, 0.075 mol), and toluene (800 mL).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing for approximately 6 hours or until no more water is collected.

  • Workup: Cool the mixture to room temperature and pour it into 800 mL of a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Separate the organic layer and extract the aqueous layer with toluene (2 x 200 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate using a rotary evaporator to obtain the ketal product.

    • Rationale: The ketone at the 5-position is more reactive towards nucleophilic attack than the amide carbonyl at the 2-position. This chemoselectivity allows for the protection of the ketone as a glycol ketal, which is stable under the reducing conditions of the next step.

Step D: Synthesis of 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
  • Reducer Preparation: In a dry 2 L flask under a nitrogen atmosphere, suspend sodium borohydride (NaBH₄) (75 g) in 1 L of dry tetrahydrofuran (THF).

  • Borane Formation: To this suspension, add boron trifluoride tetrahydrofuran complex (BF₃·THF) (280 g) dropwise, ensuring the internal temperature does not exceed 30 °C. Stir for 1 hour at room temperature.

  • Reduction: Dissolve the ketal from Step C (253.5 g, 1.0 mol) in 500 mL of dry THF and add it dropwise to the borane solution. After the addition, heat the mixture to reflux for 4 hours.

  • Deprotection & Workup: Cool the reaction to room temperature. Slowly add 500 mL of 3N HCl to quench the reaction and hydrolyze the ketal. Stir for 1 hour.

  • Isolation: Concentrate the mixture under reduced pressure to remove most of the THF. Neutralize the aqueous residue with a saturated NaHCO₃ solution. Extract the product with methylene chloride (3 x 300 mL).

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the crude product. The final compound can be purified by recrystallization from a suitable solvent system like methanol/water to yield pale yellow crystals[8].

    • Rationale: The NaBH₄/BF₃·THF system generates diborane (B₂H₆) in situ, which is a powerful reducing agent capable of reducing the amide carbonyl group. The subsequent acidic workup serves the dual purpose of quenching any excess reducing agent and hydrolyzing the ketal protecting group to regenerate the ketone at the 5-position.

Experimental Workflow and Safety

G cluster_workflow Experimental Workflow start Start react Reaction Setup (Reagents + Solvent) start->react process Controlled Reaction (Heating/Cooling) react->process quench Quenching (e.g., Acid/Base) process->quench extract Liquid-Liquid Extraction quench->extract dry Drying (e.g., Na2SO4) extract->dry concentrate Solvent Removal (Rotary Evaporator) dry->concentrate purify Purification (Recrystallization) concentrate->purify analyze Characterization (NMR, MS, IR) purify->analyze end Final Product analyze->end

Figure 2: General experimental workflow for each synthetic step.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps, especially those involving volatile organic solvents (ethylene dichloride, toluene) and corrosive reagents (AlCl₃, BF₃·THF, HCl), must be performed in a well-ventilated fume hood.

  • Anhydrous Conditions: The Friedel-Crafts reaction (Step B) and the reduction (Step D) are highly moisture-sensitive. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen).

  • Quenching: The quenching of AlCl₃ and the borane complex are highly exothermic. Perform these additions slowly and with efficient cooling to control the reaction rate.

Characterization

The final product, 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one, should be characterized to confirm its identity and purity.

  • Appearance: Pale yellow crystalline solid[8].

  • ¹H-NMR (300MHz, CDCl₃): δ (ppm) 2.91 (m, 4H), 7.24-7.26 (m, 1H), 7.42-7.52 (m, 2H)[9].

  • Mass Spectrometry (MS): Expected m/z for C₁₀H₁₀ClNO is 195.05 (M⁺).

  • Infrared Spectroscopy (IR): Characteristic peaks for C=O (ketone) stretch (~1680 cm⁻¹) and N-H stretch (~3300-3400 cm⁻¹).

References

  • El-Aal, H. A. K. A., El-Khawaga, A., & Khalaf, A. (2013). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][5]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. Australian Journal of Chemistry, 66(6), 635-645. [Link]

  • Google Patents. (n.d.). Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one. CN101851214A.
  • Semantic Scholar. (2013). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][5]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. [Link]

  • ResearchGate. (2013). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][5]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. [Link]

  • ResearchGate. (2015). Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. [Link]

  • Autechaux. (n.d.). Discover the Purity: 7-Chloro-1,2,3,4-Tetrahydro-5H-1-Benzazepin-5-one for Advanced Pharmaceutical Synthesis. [Link]

  • Apicule. (n.d.). 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (CAS No: 160129-45-3) API Intermediate Manufacturers. [Link]

  • Budriesi, R., et al. (1995). Synthesis and Pharmacological Characterization of Some Benzazepinone Derivatives. Arzneimittelforschung, 45(3), 234-9. [Link]

  • CNKI. (2011). Improved Synthesis of 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine. [Link]

  • LookChem. (n.d.). Cas 160129-45-3, 7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one is a critical pharmaceutical intermediate, notably in the synthesis of Tolvaptan, a selective vasopressin V2 receptor antagonist.[1][2][3] The purity and structural integrity of this intermediate are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methodologies for the characterization and quality control of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, tailored for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and may serve as a robust starting point for method development and validation in a GxP environment.[4]

Physicochemical Properties

A foundational understanding of the physicochemical properties of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one is essential for the development of robust analytical methods.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀ClNO[3][5]
Molecular Weight 195.65 g/mol [3][5]
Appearance White to light yellow solid/powder[2][6]
Melting Point 103.0 to 107.0 °C[5][7]
Solubility Slightly soluble in Chloroform and Methanol[5]
Storage 2-8°C, protected from light, sealed in a dry place

I. Chromatographic Analysis: Purity and Assay Determination by RP-HPLC

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the cornerstone for assessing the purity and potency of pharmaceutical intermediates. The following protocol is a representative method for the analysis of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, based on methodologies developed for similar benzazepine derivatives.[8][9]

Causality in Method Design

The choice of a C18 column is predicated on the non-polar nature of the benzazepine core, ensuring adequate retention. A mobile phase consisting of acetonitrile and a buffered aqueous solution provides the necessary polarity gradient to elute the analyte with a symmetric peak shape. The buffer (ammonium acetate) helps to maintain a consistent pH, which is critical for the reproducible ionization state of the secondary amine in the benzazepine ring. UV detection is suitable due to the presence of the chromophoric aromatic ring.

Experimental Workflow for RP-HPLC Analysis

Caption: RP-HPLC workflow from sample preparation to data analysis.

Detailed Protocol: RP-HPLC

1. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.02 M Ammonium Acetate (pH adjusted to 6.5 with acetic acid) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes

2. Preparation of Solutions:

  • Diluent: Mobile Phase (Acetonitrile:Water, 60:40 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. System Suitability:

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: Not more than 2.0.

  • Theoretical Plates: Not less than 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

4. Analysis Procedure:

Inject the diluent as a blank, followed by the standard solution and then the sample solution into the chromatograph. Record the chromatograms and integrate the peak areas.

5. Calculation:

  • Purity (% Area):

  • Assay (% w/w):

6. Method Validation Context:

This protocol should be fully validated according to ICH Q2(R1) guidelines.[10] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[11][12][13]

II. Spectroscopic Analysis: Structural Elucidation and Identification

Spectroscopic techniques are indispensable for confirming the chemical structure of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

1. Predicted ¹H-NMR Spectral Data:

  • Solvent: CDCl₃ or DMSO-d₆.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Expected Chemical Shifts (δ, ppm):

    • Aromatic Protons (3H): ~7.0-7.8 ppm. The protons on the chlorinated aromatic ring will appear as a complex multiplet or a series of doublets and doublet of doublets, characteristic of a substituted benzene ring.

    • -NH Proton (1H): A broad singlet, typically in the range of 4-6 ppm, which may be exchangeable with D₂O.

    • Aliphatic Protons (-CH₂- groups, 6H): Multiple signals in the range of ~2.0-3.5 ppm. The protons adjacent to the nitrogen and the carbonyl group will be deshielded and appear further downfield. For a related compound, 4-(4-chloroanilino)-4-ketobutyric acid, proton NMR in DMSO-d6 showed multiplets at δ 2.61.[14]

2. Predicted ¹³C-NMR Spectral Data:

  • Expected Chemical Shifts (δ, ppm):

    • Carbonyl Carbon (C=O): ~190-200 ppm.

    • Aromatic Carbons (6C): ~120-150 ppm. The carbon bearing the chlorine atom will be shifted, and its signal intensity may be affected by the quadrupole moment of chlorine.

    • Aliphatic Carbons (3C): ~20-50 ppm.

Protocol: NMR Sample Preparation

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of TMS as an internal standard.

  • Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[15]

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and reliable technique for identifying the key functional groups present in the molecule.

1. Expected Characteristic Absorption Bands:

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Rationale
N-H (secondary amine) Stretching3300-3500 (broad)Indicates the presence of the secondary amine in the azepine ring.
Aromatic C-H Stretching3000-3100Confirms the aromatic portion of the molecule.
Aliphatic C-H Stretching2850-2960Confirms the tetrahydro aspect of the azepine ring.
C=O (ketone) Stretching~1685The carbonyl is conjugated with the aromatic ring, which lowers the stretching frequency from a typical aliphatic ketone (~1715 cm⁻¹).[16][17]
C=C (aromatic) Stretching1450-1600Multiple bands are expected, characteristic of the benzene ring.
C-N Stretching1250-1350Confirms the amine linkage.
C-Cl Stretching1000-1100Indicates the chloro-substitution on the aromatic ring.

Protocol: FT-IR Sample Preparation (ATR or KBr Pellet)

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact and collect the spectrum.

  • Potassium Bromide (KBr) Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Place the pellet in the spectrometer's sample holder and collect the spectrum.

C. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

1. Expected Mass-to-Charge Ratios (m/z):

  • Molecular Ion [M]⁺: The molecular ion peak should be observed at m/z ≈ 195. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) should be visible for the molecular ion peak ([M]⁺ at m/z 195 and [M+2]⁺ at m/z 197).

  • Protonated Molecule [M+H]⁺ (in ESI/CI): m/z ≈ 196 (and 198 for the ³⁷Cl isotope).

  • Key Fragments: Fragmentation may occur via loss of CO, cleavage of the azepine ring, or loss of chlorine.

Protocol: GC-MS (for volatile impurities and identity confirmation)

A GC-MS method can be developed for the analysis of volatile impurities and for confirmation of the identity of the main component.

1. Suggested GC-MS Conditions:

ParameterRecommended Setting
GC Column 5% Phenyl Methyl Siloxane (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature 280°C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu

2. Sample Preparation:

Dissolve a small amount of the sample in a suitable solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.

III. Overall Analytical Strategy

A multi-faceted analytical approach is crucial for the comprehensive characterization of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.

Analytical_Strategy cluster_input Input Material cluster_tests Analytical Tests cluster_output Quality Attributes Assessed Sample 7-chloro-2,3,4,5-tetrahydro- 1H-1-benzazepin-5-one HPLC RP-HPLC Sample->HPLC NMR NMR (¹H & ¹³C) Sample->NMR FTIR FT-IR Sample->FTIR MS Mass Spectrometry Sample->MS Purity Purity & Assay HPLC->Purity Structure Structural Confirmation NMR->Structure Identity Identity NMR->Identity FTIR->Identity FuncGroups Functional Groups FTIR->FuncGroups MS->Identity MolWeight Molecular Weight MS->MolWeight

Caption: Integrated analytical strategy for quality control.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the quality control and characterization of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. The combination of chromatographic and spectroscopic techniques ensures a comprehensive evaluation of the intermediate's identity, purity, and structural integrity. It is imperative that these methods are formally validated within the user's laboratory to comply with regulatory expectations and to guarantee the reliability of the analytical data generated.

References

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Pathway. Retrieved January 21, 2026, from [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound. Retrieved January 21, 2026, from [Link]

  • Analytical Method Validation: are your analytical methods suitable for intended use? (2023, April 13). Progress. Retrieved January 21, 2026, from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Pharmaceutical Technology. Retrieved January 21, 2026, from [Link]

  • 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (CAS No: 160129-45-3) API Intermediate Manufacturers. (n.d.). Apicule. Retrieved January 21, 2026, from [Link]

  • Analytical method validation: A brief review. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. (2022, November 7). Pharmaceutical and Biomedical Sciences Journal (PBSJ). Retrieved January 21, 2026, from [Link]

  • Development and Validation of 7-Chloro-1-Methyl-5-Phenyl-3h-1,4 Benzodiazepin-2- One By RP HPLC. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and Characterization of Tolvaptan Impurities. (2025, August 9). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Center for Drug Evaluation and Research Application Number: 22-275. (2008, August 8). accessdata.fda.gov. Retrieved January 21, 2026, from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one. (n.d.). Google Patents.
  • Electronic Supplementary Information (ESI). (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Method development and validation of oxcarbazepine by using rp-hplc method. (n.d.). Pharmacophore. Retrieved January 21, 2026, from [Link]

  • Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate in Bulk Drug and Tablets. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Infrared Spectroscopy. (n.d.). CDN. Retrieved January 21, 2026, from [Link]

  • 7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE CAS 160129-45-3. (n.d.). YICK-VIC. Retrieved January 21, 2026, from [Link]

  • 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (CAS No: 160129-45-3). (n.d.). Apicule. Retrieved January 21, 2026, from [Link]

  • Cas 160129-45-3,7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]

  • 7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]

  • CAS#:160129-45-3 | 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. (2025, August 21). Chemsrc. Retrieved January 21, 2026, from [Link]

Sources

Application Note: A Robust HPLC Method for the Analysis of 7-chloro-1-benzazepin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, step-by-step protocol for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-chloro-1-benzazepin-5-one. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification critical for quality control and drug development. The described method is designed to be specific, linear, accurate, precise, and robust, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines and United States Pharmacopeia (USP) General Chapter <621>.

Introduction

7-chloro-1-benzazepin-5-one is a heterocyclic aromatic ketone that serves as a vital building block in medicinal chemistry. Its purity and concentration must be meticulously controlled during synthesis and formulation to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

The development of a reliable HPLC method requires a systematic approach, beginning with an understanding of the analyte's physicochemical properties and culminating in a comprehensive validation study. This document provides a detailed narrative of this process, explaining the scientific rationale behind each experimental choice to guide researchers and drug development professionals.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is foundational to developing a successful separation method. Key characteristics of 7-chloro-1-benzazepin-5-one are summarized in the table below.

PropertyValueSource
Chemical Structure C₁₀H₁₀ClNO[1]
Molecular Weight 195.65 g/mol [1]
Melting Point 103.0 to 107.0 °C[1]
Predicted pKa 2.36 ± 0.20[1]
Solubility Slightly soluble in chloroform and methanol.[1]

The presence of an aromatic ring and a ketone functional group suggests strong UV absorbance, making UV detection a suitable choice for HPLC analysis. The predicted pKa indicates the compound is a weak base.

HPLC Method Development Strategy

Our strategy for developing a robust HPLC method follows a logical progression from initial screening to final optimization and validation. The workflow is designed to efficiently identify the optimal chromatographic conditions.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Characterization (λmax Determination) B Column & Mobile Phase Screening A->B Initial Parameters C Fine-tuning Mobile Phase Composition & Gradient B->C Promising Conditions D Optimizing Flow Rate & Temperature C->D Refined Separation E Validation Protocol (ICH Guidelines) D->E Final Method F Specificity, Linearity, Accuracy, Precision, Robustness E->F Performance Verification

Caption: A systematic workflow for HPLC method development and validation.

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system with a UV-Vis detector.

  • Column: A C8 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size) is a good starting point based on methods for structurally similar benzodiazepines.[2]

  • Solvents: HPLC grade acetonitrile and methanol.

  • Buffer: Ammonium phosphate buffer (0.01M), pH adjusted with phosphoric acid.[2]

  • Analyte Standard: 7-chloro-1-benzazepin-5-one, >98% purity.

Experimental Protocols

Protocol 1: Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 7-chloro-1-benzazepin-5-one and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

Protocol 2: Determination of Maximum Absorbance (λmax)
  • Prepare a 10 µg/mL solution of 7-chloro-1-benzazepin-5-one in the diluent.

  • Using a UV-Vis spectrophotometer, scan the solution from 200 nm to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax). Based on structurally similar compounds, a λmax around 242 nm is anticipated.[2] This wavelength should be used for HPLC detection to ensure maximum sensitivity.

Protocol 3: Initial Chromatographic Conditions & Optimization

The initial chromatographic conditions are based on a published method for a related compound, 7-chloro-1-methyl-5-phenyl-3H-1,4-Benzodiazepin-2-one.[2]

ParameterInitial ConditionRationale
Column C8 (250 mm x 4.6 mm, 5 µm)Proven stationary phase for related benzazepine structures.[2]
Mobile Phase A: 0.01M Ammonium Phosphate Buffer (pH 3.0)B: AcetonitrileCommon buffer and organic modifier for reversed-phase HPLC.
Gradient 55:45 (B:A) IsocraticA simple starting point for method development.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detection 242 nm (or experimentally determined λmax)Expected λmax for optimal sensitivity.[2]
Injection Vol. 10 µLA typical injection volume.

Optimization Steps:

  • Mobile Phase Ratio: Inject a mid-range standard (e.g., 20 µg/mL) and observe the retention time and peak shape. Adjust the ratio of acetonitrile to buffer to achieve a retention time between 3 and 10 minutes with good peak symmetry (tailing factor between 0.9 and 1.2).

  • pH of Buffer: Evaluate the effect of mobile phase pH on retention time and peak shape. Given the basic nature of the analyte, a lower pH (e.g., 3.0) should ensure it is in its protonated form, leading to better peak shape on a silica-based column.

  • Flow Rate: If necessary, adjust the flow rate between 0.8 and 1.2 mL/min to fine-tune the retention time and resolution from any impurities.

Method Validation

Once the optimal chromatographic conditions are established, the method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][3]

ValidationParameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness Method->Robustness LOD LOD Method->LOD LOQ LOQ Method->LOQ

Caption: Key parameters for HPLC method validation as per ICH guidelines.

Protocol 4: Validation Experiments
  • Specificity: Inject the diluent, a placebo sample (if applicable), and a standard solution to demonstrate that there are no interfering peaks at the retention time of 7-chloro-1-benzazepin-5-one.

  • Linearity: Analyze a series of at least five concentrations across the expected working range (e.g., 1-100 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day): Repeat the repeatability experiment on a different day with a different analyst or on a different instrument. The %RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally make small variations to the method parameters (e.g., ±0.2 units in pH, ±2% in organic modifier composition, ±5°C in column temperature, ±0.1 mL/min in flow rate) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 1.0% (for 5 replicate injections)

These criteria are based on general pharmacopeial requirements.[4]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of an HPLC method for the analysis of 7-chloro-1-benzazepin-5-one. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers and drug development professionals can implement a robust and reliable analytical method for quality control and research applications. The principles and procedures outlined herein are consistent with the stringent requirements of regulatory bodies such as the ICH and USP.

References

  • United States Pharmacopeia.
  • International Council for Harmonisation. ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. ICH Q14: Analytical Procedure Development.
  • Makwana, K., & Vyas, K. B. (2021). Development and Validation of 7-Chloro-1-Methyl-5-Phenyl-3h-1,4 Benzodiazepin-2-One by RP HPLC. International Journal for Pharmaceutical Research Scholars, 10(3), 10-17.
  • LookChem. (n.d.). Cas 160129-45-3, 7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.

Sources

Application Note: High-Throughput GC-MS Analysis of 7-chloro-1-benzazepin-5-one and its Process-Related Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 7-chloro-1-benzazepin-5-one, a key pharmaceutical intermediate.[1][2] The protocol is designed for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of this compound and related pharmaceutical agents. The methodology detailed herein provides the necessary specificity, sensitivity, and reliability to identify and quantify the target analyte and its potential process-related impurities, ensuring the integrity and safety of the final active pharmaceutical ingredient (API). The causality behind experimental choices, from sample preparation to instrument parameters, is explained to provide a comprehensive understanding of the analytical process.

Introduction

7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one (CAS No: 160129-45-3) is a critical building block in the synthesis of several therapeutic agents, notably as an intermediate for Tolvaptan, an orally active nonpeptide arginine vasopressin V2 receptor antagonist.[2][3] Given its role in pharmaceutical manufacturing, the purity of this intermediate is of paramount importance. The synthesis of such complex organic molecules can often lead to the formation of byproducts, which may arise from incomplete reactions, side reactions, or degradation.[4] Therefore, a highly sensitive and specific analytical method is required to ensure the quality and consistency of 7-chloro-1-benzazepin-5-one.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds.[5][6] This application note provides a detailed protocol for the GC-MS analysis of 7-chloro-1-benzazepin-5-one, including sample preparation, instrument configuration, and data analysis. The method is developed and validated in accordance with principles outlined by regulatory bodies such as the FDA, ensuring its suitability for use in a regulated environment.[7][8][9]

Experimental

Materials and Reagents
  • Reference Standard: 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one (purity ≥98%)[10]

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc) - GC grade or higher. Volatile organic solvents are essential for GC-MS analysis.[5]

  • Internal Standard (IS): (Optional but recommended for quantitative accuracy) A structurally similar compound with a distinct retention time, such as a deuterated analog or another stable benzazepine derivative.

  • Derivatization Agent (if necessary): For certain polar byproducts, derivatization might be required to improve volatility and thermal stability. However, this primary method is developed for direct analysis.

Instrumentation

An Agilent 7890B Gas Chromatograph coupled with a 5977A Mass Selective Detector (or equivalent) was used for this analysis. The system is equipped with an autosampler for high-throughput analysis.[11]

Table 1: GC-MS Instrument Parameters

ParameterSettingRationale
GC System
InletSplit/SplitlessSplitless mode is chosen for trace analysis to maximize analyte transfer to the column. A split injection may be used for higher concentration samples.
Inlet Temperature280 °CEnsures rapid and complete volatilization of the analyte and byproducts without thermal degradation.
LinerUltra Inert liner with glass woolAn inert flow path is crucial to prevent analyte degradation or adsorption, especially for active compounds.[11][12] The wool aids in trapping non-volatile residues.
Carrier GasHelium (99.999% purity)Provides good separation efficiency and is compatible with mass spectrometry.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for the chosen column dimensions to achieve good resolution.
ColumnAgilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column provides excellent separation for a wide range of compounds based on boiling points. The "ms" designation indicates low bleed, which is critical for sensitive MS detection.
Oven ProgramInitial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min)The temperature program is optimized to separate the target compound from potential impurities and solvent peaks effectively.
MS System
Ion SourceElectron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Ion Source Temp.230 °CStandard temperature to maintain cleanliness and prevent condensation.
Quadrupole Temp.150 °CStandard temperature to ensure mass accuracy.
Electron Energy70 eVThe standard energy for creating searchable mass spectra.
Acquisition ModeFull Scan (m/z 40-450) & SIM (for quantification)Full scan mode is used for initial identification of the parent compound and unknown byproducts. Selected Ion Monitoring (SIM) mode is used for high-sensitivity quantification of the target analyte and known impurities.
Solvent Delay3 minPrevents the high concentration of the injection solvent from entering and saturating the MS detector.

Protocols

Standard and Sample Preparation

The integrity of the results is fundamentally dependent on meticulous sample preparation.[5] The goal is to dissolve the sample in a suitable volatile solvent, free of particulate matter, at a concentration appropriate for GC-MS analysis.

Step-by-Step Protocol:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 7-chloro-1-benzazepin-5-one reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with dichloromethane. If an internal standard is used, spike each standard to a constant concentration (e.g., 10 µg/mL).

  • Sample Preparation: Accurately weigh approximately 10 mg of the test sample (e.g., a batch from a synthesis reaction) into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane. This creates a 1 mg/mL solution.

  • Final Sample for Injection: Dilute the sample solution from Step 3 to fall within the calibration range (e.g., a 1:20 dilution to achieve a nominal concentration of 50 µg/mL). If using an internal standard, spike it to the same concentration as in the standards.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter into a 2 mL GC vial to remove any particulates that could block the injector syringe or contaminate the system.[5]

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to data reporting.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Dichloromethane Weigh->Dissolve Dilute Prepare Calibration Curve & Test Samples Dissolve->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Inject Autosampler Injection (1 µL) Filter->Inject Separate GC Separation (DB-5ms Column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect Qual Qualitative Analysis (Library Search, RT) Detect->Qual Quant Quantitative Analysis (Calibration Curve) Detect->Quant Report Generate Report (Purity, Impurity Profile) Qual->Report Quant->Report

Caption: GC-MS analytical workflow for 7-chloro-1-benzazepin-5-one.

Results and Discussion

Chromatographic Separation

The developed GC method provides excellent separation of 7-chloro-1-benzazepin-5-one from the solvent front and potential byproducts. A representative total ion chromatogram (TIC) would show a sharp, symmetrical peak for the main analyte at its characteristic retention time.

Mass Spectral Analysis and Fragmentation

The identity of the peak corresponding to 7-chloro-1-benzazepin-5-one is confirmed by its mass spectrum. Under Electron Ionization (EI), the compound will fragment in a predictable manner.

  • Molecular Ion (M+): The molecular ion peak is expected at m/z 195, corresponding to the molecular weight of the compound (C10H10ClNO).[13] The presence of a chlorine atom will result in a characteristic M+2 isotope peak at m/z 197, with an intensity approximately one-third of the M+ peak. This isotopic pattern is a powerful confirmation of the presence of chlorine.

  • Key Fragments: Benzazepinones, like other ketones, can undergo alpha-cleavage on either side of the carbonyl group.[14] Common fragmentation pathways for benzodiazepine-related structures often involve the loss of CO (carbonyl group), leading to a fragment at [M-28]+.[15] Further fragmentation of the benzazepine ring structure would also be expected. Analysis of these fragments is crucial for structural confirmation and for identifying related byproducts that may share a common core structure.

Identification of Potential Byproducts

Byproducts from the synthesis, such as unreacted starting materials or products of side reactions, can be identified by examining other peaks in the chromatogram. A common synthetic route involves the acylation of 4-chloroaniline with succinic anhydride, followed by intramolecular Friedel-Crafts cyclization.[4]

Potential Byproducts could include:

  • Starting Materials: e.g., 4-chloroaniline.

  • Intermediates: e.g., 4-(4-chloroanilino)-4-oxobutanoic acid (though likely not volatile enough for GC without derivatization).

  • Isomers: Positional isomers if the cyclization reaction is not perfectly regioselective.

  • Over-reaction or Degradation Products: Compounds resulting from further reactions or decomposition under the reaction conditions.

Each unknown peak should be analyzed by comparing its mass spectrum against a spectral library (e.g., NIST) and by interpreting its fragmentation pattern to propose a structure.

Method Validation and Quantitative Data

The method should be validated according to ICH Q2(R2) or FDA guidelines to ensure it is fit for its intended purpose.[7][9]

Table 2: Summary of Validation Parameters & Typical Acceptance Criteria

ParameterTestTypical Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No interference at the retention time of the analyte and known impurities.
Linearity Analyze calibration standards at 5-7 concentration levels.Correlation coefficient (r²) ≥ 0.995
Accuracy Analyze samples spiked with known amounts of analyte (e.g., 80%, 100%, 120% of nominal).Recovery: 98.0% - 102.0%
Precision Repeatability (n=6 injections) and Intermediate Precision (different day/analyst).Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.To be determined experimentally.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.To be determined experimentally; must be precise and accurate.
Robustness Deliberately vary method parameters (e.g., flow rate, oven ramp rate).No significant impact on results (RSD ≤ 5.0%).

The criteria listed are typical for pharmaceutical analysis and should be formally established in a validation protocol.[6][7]

Conclusion

The GC-MS method detailed in this application note is a reliable and robust tool for the analysis of 7-chloro-1-benzazepin-5-one and its process-related byproducts. The protocol emphasizes an inert flow path and optimized GC-MS conditions to achieve the necessary sensitivity, specificity, and accuracy for quality control in a pharmaceutical development setting. The combination of chromatographic retention time and mass spectral fragmentation patterns provides unequivocal identification of the target compound and allows for the structural elucidation of unknown impurities. This validated method supports the production of high-purity intermediates, which is essential for ensuring the safety and efficacy of the final drug product.

References

  • Chongqing Chemdad Co., Ltd. (n.d.). 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one.
  • ChemicalBook. (n.d.). 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one.
  • Chemsrc. (2025). CAS#:160129-45-3 | 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one.
  • PubChem. (n.d.). 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one.
  • Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • Corey Organics. (n.d.). 1-[4-Amino-2-Methylbenzoyl-7-Chloro-1,2,3,4-Tetrahydro-5H-1-Benzazepine-5-One. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDmtQRHAFrXz3oWtUxTbk1hAAhFpjswW6Vz0i8DigafljV9fODZZvBPXBtsgV8Mtk6A2ERfGdNwRuJDrw6CanhIUwpR0-sRQ2wJzwhjGS_-WNE3cINNQ1KI6Fz4cWo9rmOqMpS-1S9gvh-awV1-Zv5Tnv04UnCW_-zQAsB0VIHzim5EokdICiUBUoshUxv0U-9VQRWrm2c7vg7HnR6hI6WeH3lkFTx
  • Risoli, A., Cheng, J. B. Y., Verkerk, U. H., Zhao, J., Ragno, G., Hopkinson, A. C., & Siu, K. W. M. (2007). Gas-phase fragmentation of protonated benzodiazepines. Rapid Communications in Mass Spectrometry, 21(14), 2273–2281.
  • ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals.
  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
  • HSC Cores - BookStack. (n.d.). GC/MS Sample Preparation.
  • Google Patents. (n.d.). Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.
  • Thermo Fisher Scientific - AR. (n.d.). GC-MS Sample Preparation.
  • Autech Industry Co., Ltd. (n.d.). Discover the Purity: 7-Chloro-1,2,3,4-Tetrahydro-5H-1-Benzazepin-5-one for Advanced Pharmaceutical Synthesis.
  • LookChem. (n.d.). Cas 160129-45-3, 7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE.
  • International Journal of Pharmaceutical Quality Assurance. (n.d.). A Review on GC-MS and Method Development and Validation.
  • Echemi. (n.d.). 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzozepin-5-one.
  • Univerzita Karlova. (n.d.). Validation of chromatographic methods in pharmaceutical analysis.
  • LCGC International. (n.d.). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • CP Lab Safety. (n.d.). 7-Chloro-1, 2, 3, 4-tetrahydro-5H-1-benzazepin-5-one, min 98%, 1 gram.
  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • U.S. Drug Enforcement Administration. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns.
  • Agilent Technologies. (2015). Analysis of Drugs by GC/MS using the Ultra Inert Inlet Liners with Wool.
  • Journal of Analytical Toxicology. (2016). Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program.
  • Agilent Technologies. (n.d.). GC AND GC/MS.
  • Agilent Technologies. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, a key intermediate in the manufacturing of several pharmaceutical compounds. The described methodology is centered around a robust and scalable two-step process: the initial acylation of 4-chloroaniline with succinic anhydride, followed by an intramolecular Friedel-Crafts cyclization. This guide offers detailed, step-by-step protocols, mechanistic insights, safety precautions, and analytical data to ensure a reproducible and efficient synthesis.

Introduction

7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one is a crucial building block in the synthesis of various therapeutic agents. Its tricyclic benzazepine core is a common scaffold in medicinal chemistry. A reliable and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This application note details a well-established synthetic route that is amenable to large-scale production, focusing on practical considerations and the underlying chemical principles.

Synthetic Strategy and Mechanistic Overview

The synthesis proceeds in two key stages, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization 4-Chloroaniline 4-Chloroaniline 4-(4-chloroanilino)-4-oxobutanoic_acid 4-(4-chloroanilino)-4-oxobutanoic_acid 4-Chloroaniline->4-(4-chloroanilino)-4-oxobutanoic_acid Acylation Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->4-(4-chloroanilino)-4-oxobutanoic_acid Target_Product 7-chloro-2,3,4,5-tetrahydro- 1H-1-benzazepin-5-one 4-(4-chloroanilino)-4-oxobutanoic_acid->Target_Product Cyclization

Figure 1: Overall synthetic workflow.

Step 1: Acylation of 4-Chloroaniline

The synthesis commences with the nucleophilic attack of the amino group of 4-chloroaniline on one of the carbonyl carbons of succinic anhydride. This reaction proceeds readily, typically in a suitable organic solvent, to yield 4-(4-chloroanilino)-4-oxobutanoic acid. The choice of solvent is critical to ensure good solubility of the starting materials and precipitation of the product upon completion.

Step 2: Intramolecular Friedel-Crafts Cyclization

The second step involves an intramolecular Friedel-Crafts acylation of the intermediate acid. This reaction is promoted by a strong Lewis acid, such as anhydrous aluminum chloride, or a protic acid like polyphosphoric acid. The acid catalyst activates the carboxylic acid group, facilitating the electrophilic attack of the resulting acylium ion onto the electron-rich aromatic ring, leading to the formation of the seven-membered benzazepine ring system.

Detailed Experimental Protocols

Materials and Reagents

Reagent/MaterialGradeSupplier
4-ChloroanilineReagentPlus®, ≥99%Sigma-Aldrich
Succinic Anhydride99%Acros Organics
Anhydrous Aluminum ChlorideAnhydrous, powder, ≥99.99%Sigma-Aldrich
Polyphosphoric Acid83% P₂O₅ assaySigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
TolueneAnhydrous, 99.8%J.T. Baker
Hydrochloric Acid (HCl)37%VWR
Sodium Hydroxide (NaOH)Pellets, ≥97%EMD Millipore
MethanolACS GradePharmco-Aaper
Ethyl AcetateACS GradeFisher Scientific

Protocol 1: Synthesis of 4-(4-chloroanilino)-4-oxobutanoic acid

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-chloroaniline (127.5 g, 1.0 mol) and dichloromethane (1 L).

  • Reagent Addition: Stir the mixture at room temperature until the 4-chloroaniline is completely dissolved. In a separate beaker, dissolve succinic anhydride (100.1 g, 1.0 mol) in dichloromethane (500 mL).

  • Reaction: Slowly add the succinic anhydride solution to the 4-chloroaniline solution over a period of 1 hour, maintaining the temperature below 30 °C.

  • Precipitation: After the addition is complete, continue stirring at room temperature for 4-6 hours. A white precipitate will form.

  • Isolation: Filter the precipitate and wash it with cold dichloromethane (2 x 200 mL).

  • Drying: Dry the solid under vacuum at 60 °C to a constant weight to obtain 4-(4-chloroanilino)-4-oxobutanoic acid.

Protocol 2: Intramolecular Friedel-Crafts Cyclization

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas outlet connected to a scrubber, place polyphosphoric acid (1 kg).

  • Reagent Addition: Heat the polyphosphoric acid to 80 °C with stirring. Slowly add the dried 4-(4-chloroanilino)-4-oxobutanoic acid (227.6 g, 1.0 mol) in portions over 1 hour.

  • Reaction: After the addition is complete, raise the temperature to 120-130 °C and maintain it for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Cool the reaction mixture to 60-70 °C and carefully pour it onto crushed ice (2 kg) with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH reaches 7-8. Maintain the temperature below 30 °C during neutralization by adding more ice if necessary.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 500 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Recrystallization

  • Dissolution: Dissolve the crude 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one in hot methanol (approximately 3-4 mL per gram of crude product).

  • Decolorization (Optional): If the solution is colored, add activated charcoal and heat at reflux for 15 minutes.

  • Filtration: Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum at 50 °C.

Analytical Data and Characterization

The identity and purity of the synthesized compound should be confirmed by analytical techniques.

ParameterValue
Appearance Off-white to pale yellow crystalline solid
Melting Point 103-107 °C[1]
¹H NMR (CDCl₃, 300 MHz) δ (ppm) 7.68 (d, J=2.5 Hz, 1H), 7.17 (dd, J=8.7, 2.5 Hz, 1H), 6.69 (d, J=8.7 Hz, 1H), 4.62 (br s, 1H), 3.25 (td, J=6.6, 4.6 Hz, 2H), 2.82 (t, J=7.1 Hz, 2H), 2.18 (tt, J=7.1, 6.6 Hz, 2H)
IR (KBr) ν (cm⁻¹) 3365, 2963, 2933, 1655, 1607, 1287, 842, 820
Purity (by GC) >98.0%[1]

Safety and Handling Precautions

This synthesis involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated laboratory with appropriate safety measures in place.

  • 4-Chloroaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Succinic Anhydride: Causes severe eye irritation. Avoid contact with eyes and skin.

  • Anhydrous Aluminum Chloride: Reacts violently with water. It is corrosive and causes severe skin burns and eye damage. Handle in a dry, inert atmosphere.[2]

  • Polyphosphoric Acid: Corrosive. Causes severe skin burns and eye damage. Reacts with water, releasing heat.[3][4]

  • Dichloromethane: Suspected of causing cancer. Handle in a well-ventilated fume hood.

  • Hydrochloric Acid and Sodium Hydroxide: Highly corrosive. Handle with extreme care, using appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; loss of product during filtration.Increase reaction time; ensure the filtrate is cold during washing.
Low yield in Step 2 Incomplete cyclization; decomposition at high temperatures.Monitor the reaction by TLC to ensure completion; avoid exceeding the recommended temperature.
Product is an oil or does not crystallize Presence of impurities.Purify the crude product by column chromatography on silica gel before recrystallization.
Product is highly colored Formation of colored byproducts.Use activated charcoal during recrystallization.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the production of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. By following the outlined protocols and adhering to the safety precautions, researchers and drug development professionals can efficiently synthesize this valuable pharmaceutical intermediate.

References

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 7-Chloro-1-Benzazepin-5-one Intermediates for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-chloro-1-benzazepin-5-one and its derivatives are pivotal intermediates in the synthesis of various pharmaceutical agents, most notably in the development of selective vasopressin V2-receptor antagonists. The stringent purity requirements for Active Pharmaceutical Ingredients (APIs) necessitate highly efficient and scalable purification strategies for these key building blocks. Impurities originating from starting materials, side reactions, or degradation can compromise the safety, efficacy, and stability of the final drug product.[1][2] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the purification of 7-chloro-1-benzazepin-5-one intermediates. We delve into the underlying principles and provide detailed, field-proven protocols for recrystallization and flash column chromatography, empowering scientists to select and optimize the most appropriate technique for achieving high-purity material essential for downstream applications.

Chapter 1: The Impurity Landscape: A Prerequisite for Effective Purification

A successful purification strategy begins with a thorough understanding of the potential impurities. The synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one often involves an intramolecular Friedel-Crafts reaction, which can introduce specific impurities that must be addressed.[3]

Common Impurity Sources:

  • Unreacted Starting Materials: Such as 4-chloroaniline and succinic anhydride derivatives from initial acylation steps.[3]

  • Reaction By-products: Incomplete cyclization can lead to open-chain precursors like 4-(4-chloroanilino)-4-oxobutyric acid.[3]

  • Isomeric Impurities: Positional isomers can form during the Friedel-Crafts cyclization, representing a significant purification challenge.[1]

  • Degradation Products: The benzazepinone core can be susceptible to degradation under harsh reaction or work-up conditions.

Impurity profiling using analytical techniques is not merely a final quality check but a crucial in-process tool to guide the purification strategy.[4][5] Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for identifying the number and nature of impurities, thereby informing the choice between crystallization and chromatography.[4][6]

Synthesis_Impurity_Flow cluster_synthesis Synthetic Pathway cluster_impurities Impurity Introduction Points A 4-Chloroaniline + Succinic Anhydride B Acylation Reaction (Intermediate A) A->B C Intramolecular Friedel-Crafts Cyclization B->C I1 Unreacted Starting Materials B->I1 Carry-over I2 By-products from Incomplete Reaction B->I2 Incomplete Acylation D Crude 7-Chloro-1-benzazepin-5-one C->D I3 Isomeric By-products C->I3 Non-regioselective cyclization

Figure 1: Potential impurity entry points during the synthesis of 7-chloro-1-benzazepin-5-one.

Chapter 2: Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying crystalline solid compounds, making it highly suitable for large-scale industrial production. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[7] An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.[8]

Solvent Selection Strategy

The choice of solvent is the most critical parameter for successful recrystallization. The "like dissolves like" principle is a useful starting point; for a moderately polar ketone like 7-chloro-1-benzazepin-5-one, polar solvents are often effective.[9] A preliminary screening with small amounts of the crude product in various solvents is essential.

Solvent/SystemTypeRationale & Use CaseReference
Isopropyl Alcohol Single SolventGood solubility at reflux for benzazepinone intermediates, with significantly lower solubility upon cooling. Effective for removing non-polar impurities.[10]
Methanol/Water Binary System (Anti-solvent)The compound is highly soluble in hot methanol. The dropwise addition of water (anti-solvent) reduces the overall polarity, forcing the less soluble target compound to crystallize while retaining more polar impurities in the solution.[10][11]
Ethyl Acetate/Heptane Binary System (Anti-solvent)A versatile mid-polarity system. The compound is dissolved in a minimal amount of hot ethyl acetate, and heptane is added to induce precipitation.[12]
Toluene Single SolventEffective for compounds with aromatic character, often yielding high-quality crystals. Can be paired with hexane or heptane as an anti-solvent.[8][9]
Protocol 1: Single-Solvent Recrystallization from Isopropyl Alcohol

This protocol is optimized for purifying crude 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one that appears as a solid with visible impurities.

Methodology:

  • Dissolution: Place the crude solid (e.g., 10.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add a magnetic stir bar.

  • Add a minimal amount of isopropyl alcohol (e.g., 50-60 mL) and heat the mixture to a gentle reflux with stirring.[10]

  • Continue to add small portions of hot isopropyl alcohol until all the solid has just dissolved, creating a saturated solution. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.[11]

  • Crystallization: Remove the flask from the heat source and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of ice-cold isopropyl alcohol to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The expected product is typically pale yellow needles or a white powder.[10][13]

Self-Validation:

  • Purity Check: Analyze the final product and a sample of the mother liquor by TLC or HPLC. The final product should show a single, distinct spot/peak, while the mother liquor will contain the impurities.

  • Yield Calculation: Determine the percentage yield of the purified product. A typical recovery is in the range of 80-95%, depending on the initial purity.

Protocol 2: Two-Solvent Recrystallization using Methanol/Water

This method is particularly effective when a single solvent does not provide adequate separation or when the compound is very soluble in most common solvents at room temperature.[11]

Two_Solvent_Workflow A Dissolve Crude Product in Minimum Hot Methanol B Add Water (Anti-Solvent) Dropwise until Cloudy A->B C Add 1-2 Drops of Hot Methanol to Re-clarify B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Collect Crystals (Vacuum Filtration) E->F G Wash with Cold Methanol/Water Mixture F->G H Dry Under Vacuum G->H

Figure 2: Workflow for the two-solvent (anti-solvent) recrystallization protocol.

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 7-chloro-1-benzazepin-5-one intermediate in the minimum required amount of hot methanol.

  • Induce Saturation: While keeping the solution hot, add deionized water dropwise with swirling until a persistent slight cloudiness (turbidity) is observed. This indicates the solution is saturated.[11]

  • Clarification: Add 1-2 drops of hot methanol to re-dissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization & Collection: Follow steps 5 through 9 from Protocol 1, using a pre-chilled mixture of methanol/water (in the same approximate ratio as the final solution) for the washing step. A 7:3 methanol/water ratio has been reported to be effective.[10]

Chapter 3: Purification by Flash Column Chromatography

When recrystallization fails to provide the desired purity, particularly with oily products or complex mixtures containing impurities of similar polarity to the target compound, flash column chromatography is the method of choice. It is a rapid form of preparative column chromatography that uses moderate pressure to drive the solvent through the stationary phase (typically silica gel), accelerating the separation.

Method Development via TLC

The success of flash chromatography is almost entirely dependent on the selection of an appropriate mobile phase (eluent), which is determined by preliminary analysis using Thin-Layer Chromatography (TLC).

  • Spotting: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate.

  • Development: Develop the plate in a sealed chamber containing a test eluent system. A good starting point for benzazepinone intermediates is a mixture of hexanes (or heptane) and ethyl acetate.

  • Optimization: The goal is to find a solvent system that provides a retention factor (Rf) for the target compound of approximately 0.25-0.35 . This Rf value typically ensures good separation from impurities and a reasonable elution time from the column. Adjust the ratio of the polar (ethyl acetate) to non-polar (hexanes) solvent to achieve this target Rf.

Protocol 3: Flash Chromatography Purification

This protocol assumes a crude product containing the target compound and several impurities, as identified by TLC.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation A Optimize Eluent (TLC, Target Rf ~0.3) B Prepare Silica Slurry in Eluent A->B C Pack Column B->C D Dry-Load Sample on Silica Gel C->D E Apply Sample to Column D->E F Elute with Mobile Phase (Apply Gentle Pressure) E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent (Rotary Evaporator) I->J K Final Product J->K

Figure 3: Comprehensive workflow for purification by flash column chromatography.

Methodology:

  • Column Preparation: Select a column of appropriate size for the amount of crude material (a typical ratio is 40-100 g of silica gel per 1 g of crude mixture). Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity, then gently tap the column to ensure even packing. Add a thin layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended): Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution: Fill the column with the mobile phase. Using a gentle, positive pressure (from a pump or regulated air line), push the eluent through the column at a flow rate that allows for the collection of appropriately sized fractions.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Spot every few fractions on a TLC plate and develop it to identify which fractions contain the pure product.

  • Isolation: Combine the fractions that contain only the pure desired compound. Remove the solvent using a rotary evaporator to yield the purified 7-chloro-1-benzazepin-5-one intermediate.[14]

Chapter 4: Purity Verification and Characterization

Purification must be validated by rigorous analytical testing to confirm both the identity and purity of the isolated intermediate. A compound with a purity of >98% is often required for pharmaceutical synthesis.[13][15]

TechniquePurposeExpected Result for Pure IntermediateReference
HPLC Quantitative Purity AssessmentA single major peak with >98% area under the curve (AUC).[1][16]
¹H and ¹³C NMR Structural Confirmation & Impurity DetectionSpectra consistent with the proposed structure of 7-chloro-1-benzazepin-5-one. Absence of signals corresponding to known impurities.[3][6]
LC-MS Molecular Weight ConfirmationA mass spectrum showing a prominent peak corresponding to the molecular ion [M+H]⁺ for C₁₀H₁₀ClNO.[2]
Melting Point Physical Property & Purity IndicatorA sharp, defined melting range. For 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, the melting point is reported as 103-104°C.[10]

Conclusion

The successful purification of 7-chloro-1-benzazepin-5-one intermediates is a critical step in the synthesis of many important pharmaceutical compounds. The choice between recrystallization and flash chromatography is dictated by the scale of the reaction, the nature of the impurities, and the physical state of the crude product. Recrystallization offers a scalable and cost-effective solution for crystalline solids with favorable solubility profiles. Flash chromatography provides a more versatile, albeit more resource-intensive, method for purifying complex mixtures, oils, or compounds that are difficult to crystallize. By combining a thorough understanding of potential impurities with the systematic application of the protocols detailed in this note, researchers can confidently produce the high-purity intermediates required for the rigorous demands of drug development.

References

  • Google Patents. (n.d.). Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.
  • Wuhan Disha F&T Co., Ltd. (n.d.). Discover the Purity: 7-Chloro-1,2,3,4-Tetrahydro-5H-1-Benzazepin-5-one for Advanced Pharmaceutical Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN108503586B - Process for the preparation of tolvaptan intermediates.
  • ResearchGate. (2015). (PDF) Crystal structures of five new substituted tetrahydro-1-benzazepines with potential antiparasitic activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. PMC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Retrieved from [Link]

  • SciSpace. (2011). Efficient Syntheses of Heterocycles and Carbocycles by Electrophilic Cyclization of Acetylenic Aldehydes and Ketones. Retrieved from [Link]

  • OUCI. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Thieme. (2012). Asymmetric Synthesis of α-Chloro-α-halo Ketones by Decarboxylative Chlorination of α-Halo-β-ketocarboxylic Acids. Retrieved from [Link]

  • Reddit. (2020). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Quora. (2017). What is the best solvent for recrystallization?. Retrieved from [Link]

  • Veeprho. (n.d.). 7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 7-Chloro-1, 2, 3, 4-tetrahydro-5H-1-benzazepin-5-one, min 98%, 1 gram. Retrieved from [Link]

  • PubMed. (2013). Anti-solvent co-crystallization of carbamazepine and saccharin. Retrieved from [Link]

  • ResearchGate. (2014). Analytical methods for determination of benzodiazepines. A short review. Retrieved from [Link]

  • LCGC North America. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. Retrieved from [Link]

  • Quick Company. (n.d.). "An Improved Process For Tolvaptan". Retrieved from [Link]

  • ResearchGate. (2018). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Pharmacological Characterization of Some Benzazepinone Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP1891014B1 - Improved process for crystallization of benazepril hydrochloride.
  • PubMed. (2013). Impurity profiling/comparative Analyses of Samples of 1-phenyl-2-propanone. Retrieved from [Link]

  • Semantic Scholar. (2017). Impurity profiling of methamphetamine synthesised from α-phenylacetoacetonitrile (APAAN). Retrieved from [Link]

  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Retrieved from [Link]

  • MDPI. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]

  • PubMed. (1993). Clean-up and separation of chlorobiphenyl isomers after synthesis by Cadogan coupling using preparative high-performance liquid chromatography. Retrieved from [Link]

Sources

Application Notes and Protocols for 7-Chloro-1-benzazepin-5-one in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 7-chloro-1-benzazepin-5-one as a pivotal scaffold in neuropharmacology. This document outlines the rationale for its use, key considerations for experimental design, and detailed protocols for the synthesis of derivatives and their subsequent evaluation in both in vitro and in vivo settings.

Introduction: The Benzazepine Scaffold in CNS Drug Discovery

The benzazepine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous centrally acting agents. Its conformational flexibility allows for the precise spatial orientation of substituents, enabling targeted interactions with a variety of G-protein coupled receptors (GPCRs) and ion channels. 7-chloro-1-benzazepin-5-one, in particular, serves as a crucial starting material for the synthesis of a diverse library of compounds with potential applications in treating a range of neurological and psychiatric disorders. While not typically pharmacologically active in its own right, its true value lies in its capacity for chemical modification to generate novel drug candidates.

One notable example of a drug synthesized from this scaffold is Tolvaptan, a selective vasopressin V2 receptor antagonist.[1][2] This highlights the potential of the 7-chloro-1-benzazepin-5-one backbone to yield potent and selective ligands for challenging CNS targets. Research into other benzazepine derivatives has revealed activity at dopamine D1 receptors and as positive allosteric modulators of AMPA receptors, further underscoring the versatility of this chemical class in neuropharmacology.[3][4]

PART 1: CORE DIRECTIVE - Application Notes

Application 1: A Versatile Scaffold for GPCR-Targeted Libraries

The inherent structure of 7-chloro-1-benzazepin-5-one, with its reactive ketone and secondary amine functionalities, provides two key points for chemical diversification. This allows for the systematic exploration of the chemical space around the benzazepine core to identify ligands for various CNS receptors.

Causality in Experimental Choices:

  • Target Selection: The choice of GPCR to target will dictate the nature of the chemical modifications. For instance, targeting dopamine receptors might involve the introduction of catechol-like moieties, while targeting serotonin receptors could necessitate the incorporation of indole or related heterocyclic systems.

  • Reaction Chemistry: The secondary amine can be readily acylated or alkylated to introduce a wide array of substituents. The ketone can be reduced to an alcohol, which can be further functionalized, or it can be used in reductive amination reactions to introduce additional diversity.

Illustrative Signaling Pathway: Dopamine D1 Receptor Modulation

The following diagram illustrates a simplified signaling pathway for the dopamine D1 receptor, a common target for benzazepine derivatives.

G cluster_0 Dopamine D1 Receptor Signaling D1_Agonist D1 Agonist (e.g., Benzazepine Derivative) D1R Dopamine D1 Receptor D1_Agonist->D1R Binds to Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates DARPP-32 DARPP-32 PKA->DARPP-32 Phosphorylates Cellular_Response Cellular Response (e.g., Neuronal Excitability) DARPP-32->Cellular_Response Leads to

Caption: Dopamine D1 Receptor Signaling Pathway.

Application 2: Development of Novel NMDA Receptor Modulators

Derivatives of the related 3-benzazepine scaffold have shown promise as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity.[5] The 7-chloro-1-benzazepin-5-one core can be similarly exploited to generate novel NMDA receptor ligands.

Causality in Experimental Choices:

  • Subtype Selectivity: The NMDA receptor is a heterotetramer composed of different subunits (e.g., GluN1, GluN2A-D). The chemical modifications to the benzazepine scaffold will be crucial in achieving selectivity for specific subunit combinations, which is thought to be key to developing therapeutics with improved side-effect profiles.

  • Functional Assays: Electrophysiology (e.g., patch-clamp) will be the primary tool to characterize the functional effects of newly synthesized compounds on NMDA receptor activity. This will determine whether they act as agonists, antagonists, or allosteric modulators.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - Experimental Protocols

Protocol 1: Synthesis of a 1-Aryl-7-chloro-1-benzazepin-5-one Library

This protocol describes a general method for the acylation of the 7-chloro-1-benzazepin-5-one core with a variety of substituted benzoic acids to generate a library of 1-aroyl derivatives.

Materials:

  • 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one[6][7][8][9]

  • Substituted benzoic acids

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Methodology:

  • To a solution of a substituted benzoic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one (1 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 1-aroyl-7-chloro-1-benzazepin-5-one derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Self-Validation:

  • The purity of the final compounds should be assessed by high-performance liquid chromatography (HPLC) and should be >95% for use in biological assays.

  • The structural identity should be unequivocally confirmed by spectroscopic methods.

Protocol 2: In Vitro Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of newly synthesized benzazepine derivatives for a target GPCR.[10][11][12][13][14]

Materials:

  • Cell membranes expressing the target receptor (e.g., from a stable cell line or dissected brain tissue)

  • Radioligand specific for the target receptor (e.g., [³H]-SCH23390 for D1 receptors)

  • Synthesized benzazepine derivatives

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding inhibitor (e.g., a high concentration of a known ligand for the target receptor)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Methodology:

  • Prepare serial dilutions of the synthesized benzazepine derivatives in assay buffer.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and either a vehicle control, the non-specific binding inhibitor, or the serially diluted test compounds.

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the assay by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Illustrative Experimental Workflow

The following diagram outlines the key steps in the synthesis and in vitro evaluation of a novel benzazepine derivative.

G cluster_0 Drug Discovery Workflow Start 7-Chloro-1-benzazepin-5-one Synthesis Chemical Synthesis (e.g., Acylation) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassay In Vitro Binding Assay Characterization->Bioassay Data_Analysis Data Analysis (IC50, Ki) Bioassay->Data_Analysis End Lead Compound Identification Data_Analysis->End

Caption: Drug Discovery Workflow.

Protocol 3: In Vivo Behavioral Assessment in a Rodent Model of Anxiety

This protocol describes the use of the elevated plus maze (EPM) test in mice to assess the anxiolytic potential of a lead benzazepine derivative.[15][16][17][18]

Materials:

  • Adult male C57BL/6 mice

  • Elevated plus maze apparatus

  • Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

  • Lead benzazepine derivative

  • Positive control (e.g., diazepam)

  • Video tracking software

Methodology:

  • Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection) 30 minutes before testing.

  • Place each mouse individually in the center of the EPM, facing one of the open arms.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the session using a video camera mounted above the maze.

  • After each trial, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.

  • Analyze the video recordings using tracking software to determine the time spent in the open arms, the number of entries into the open and closed arms, and the total distance traveled.

Data Analysis:

  • The primary measures of anxiety-like behavior are the percentage of time spent in the open arms and the percentage of open arm entries.

  • An increase in these parameters is indicative of an anxiolytic effect.

  • Total distance traveled is used as a measure of general locomotor activity to rule out sedative or stimulant effects of the compound.

  • Compare the results between the different treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests).

PART 3: VISUALIZATION & FORMATTING - Data Presentation

Table 1: Representative Binding Affinities of Benzazepine Derivatives at the Dopamine D1 Receptor

CompoundR Group at Position 1Ki (nM)
Derivative 1 4-Hydroxybenzoyl15.2
Derivative 2 3,4-Dihydroxybenzoyl5.8
Derivative 3 4-Methoxybenzoyl45.7
Derivative 4 2-Naphthoyl22.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

7-chloro-1-benzazepin-5-one is a valuable and versatile starting material for the development of novel neuropharmacological agents. Its amenability to chemical modification allows for the creation of diverse compound libraries that can be screened against a wide range of CNS targets. The protocols and application notes provided herein offer a framework for researchers to leverage this scaffold in their drug discovery efforts, from initial synthesis to in vivo validation. A systematic and well-designed approach, as outlined in this guide, will be critical for unlocking the full therapeutic potential of the benzazepine class of compounds.

References

  • Konsolaki, E. (2016). Animal models in neuropharmacology: an ethological perspective. Journal of Neurochemistry and Neuropharmacology. [Link]

  • Ghareb, N. (2023). Discover the Purity: 7-Chloro-1,2,3,4-Tetrahydro-5H-1-Benzazepin-5-one for Advanced Pharmaceutical Synthesis. GHN. [Link]

  • Ritter, A., et al. (2023). Pharmacological Potential of 3-Benzazepines in NMDAR-Linked Pathophysiological Processes. International Journal of Molecular Sciences, 24(9), 8303. [Link]

  • Mandri, A. A., et al. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 12(3), 263–271. [Link]

  • de Silva, J. A., Bekersky, I., & Puglisi, C. V. (1973). The determination of 7-chloro-1,3-dihydro-5-(2',chlorophenyl)-2H-1,4-benzodiazepin-2-one (Ro 5-3027) and its metabolite (lorazepam) in blood and urine by electron-capture gas liquid chromatography. Journal of Chromatographic Science, 11(10), 547–552. [Link]

  • Fone, K. C. F., Green, A. R., & Gabrielsson, J. (2011). Translational neuropharmacology and the appropriate and effective use of animal models. British Journal of Pharmacology, 164(4), 1045–1059. [Link]

  • Mandri, A. A., et al. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. ResearchGate. [Link]

  • Google Patents. (n.d.). Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.
  • PubChem. (n.d.). 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. [Link]

  • Tani, M., et al. (1993). An Approach for Assaying Benzodiazepine Receptor Binding With Radioiodinated Ligand: 125I-labeled Diazepam Derivative. Journal of Pharmacobio-Dynamics, 16(1), 28–34. [Link]

  • Markou, A. (2011). Translational approaches to obsessive-compulsive disorder: From animal models to clinical treatment. British Journal of Pharmacology, 164(4), 1104–1132. [Link]

  • Merrill, J. E. (2009). In Vitro and in Vivo Pharmacological Models to Assess Demyelination and Remyelination. Neuropsychopharmacology, 34(1), 55–73. [Link]

  • Sunshine Pharm. (n.d.). 7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE CAS 160129-45-3. [Link]

  • Apicule. (n.d.). 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (CAS No: 160129-45-3) API Intermediate Manufacturers. [Link]

  • PubMed. (n.d.). Synthesis and CNS activity of 3-substituted 7-chloro-5-phenyl-1,3,4-benzotriazepin-2-ones. [Link]

  • Pharmaron. (n.d.). In Vivo Models For Efficacy Testing I CRO Services. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. [Link]

  • National Center for Biotechnology Information. (2006). (+)-8-Chloro-5-(7-benzofuranyl)-7-hydroxy-3-[11C]methyl-2,3,4,5-tetrahydro-1H-3-benzazepine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • PubChem. (n.d.). 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. [Link]

  • Global Substance Registration System. (n.d.). 7-CHLORO-1,2,3,4-TETRAHYDRO-1-(2-METHYL-4-NITROBENZOYL)-5H-1-BENZAZEPIN-5-ONE. [Link]

  • precisionFDA. (n.d.). 7-CHLORO-1,2,3,4-TETRAHYDRO-5H-1-BENZAZEPIN-5-ONE. [Link]

  • Chemsrc. (n.d.). CAS#:160129-45-3 | 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. [Link]

  • De Luca, L., et al. (2016). 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][5][15]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm?. ACS Chemical Neuroscience, 7(2), 149–160. [Link]

  • Wiczling, P., et al. (2006). Analytical methods for determination of benzodiazepines. A short review. Journal of Applied Biomedicine, 4(1), 1-12. [Link]

Sources

Application Notes: The Utility of 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. This benzazepine derivative serves as a privileged scaffold in medicinal chemistry, most notably as a key intermediate in the synthesis of potent and selective receptor modulators. We will explore its synthesis, physicochemical properties, and critical role in the development of therapeutics, with a primary focus on the vasopressin V2 receptor antagonist, Tolvaptan. Detailed experimental protocols for derivatization and in vitro evaluation are provided to enable researchers to leverage this valuable chemical entity in their own drug discovery programs.

Introduction: The Benzazepine Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, providing the three-dimensional architecture necessary for specific interactions with biological targets.[1] Among these, seven-membered heterocyclic systems like the 1-benzazepine core are of significant interest. Their conformational flexibility allows them to bind to a diverse range of receptors and enzymes. The subject of this guide, 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, is a functionalized derivative that has proven to be a cornerstone intermediate in the synthesis of high-value therapeutics.[2][3][4] Its primary utility lies in its role as a key building block for Tolvaptan (OPC-41061), a selective vasopressin V2 receptor antagonist.[3][4][5] The strategic placement of the chloro group and the ketone functionality provides essential handles for synthetic modification, making it an ideal starting point for library synthesis and lead optimization.

Physicochemical and Structural Profile

A thorough understanding of the scaffold's fundamental properties is crucial for its effective use in a research setting.

PropertyValueReference
IUPAC Name 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one[4]
CAS Number 160129-45-3[4][5][6]
Molecular Formula C₁₀H₁₀ClNO[4][5]
Molecular Weight 195.65 g/mol [4][5]
Appearance White to light yellow powder/crystal[5][6]
Melting Point 103.0 to 107.0 °C[5]
Boiling Point 356.5 °C at 760 mmHg[5]
Solubility Slightly soluble in Chloroform and Methanol[5]

Chemical Structure: Chemical structure of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

Synthesis and Chemical Reactivity

The synthesis of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one is a multi-step process that has been optimized for yield and purity.[7] A common and robust method involves an intramolecular Friedel-Crafts reaction.

Generalized Synthetic Pathway: A prevalent synthetic route begins with the acylation of 4-chloroaniline with succinic anhydride to form 4-(4-chloroanilino)-4-oxobutanoic acid. This intermediate then undergoes an intramolecular Friedel-Crafts cyclization, typically mediated by a strong Lewis acid like aluminum chloride (AlCl₃), to yield the tricyclic precursor 7-chloro-3,4-dihydro-1H-1-benzazepine-2,5-dione. Subsequent selective reduction steps afford the target molecule.[7] The reactivity of the scaffold is centered on two key positions:

  • The C5 Carbonyl Group: The ketone is a versatile handle for modifications. It can be reduced to a hydroxyl group, as seen in the synthesis of Tolvaptan, or used in reductive amination and other carbonyl chemistry to introduce diverse substituents.[2][3]

  • The N1 Amine: The secondary amine is nucleophilic and can be readily acylated, alkylated, or used in coupling reactions to append various side chains, which is a critical step for modulating the pharmacological profile of the final compound.

Core Application: Vasopressin V2 Receptor Antagonists (The "Vaptans")

The most prominent application of this scaffold is in the synthesis of the "vaptan" class of drugs, which are antagonists of the arginine vasopressin (AVP) receptors. Specifically, it is a crucial intermediate for Tolvaptan, a selective V2 receptor antagonist.[3][4][5]

Mechanism of Action and Therapeutic Rationale: The vasopressin V2 receptor is primarily located in the renal collecting ducts. Its activation by AVP promotes water reabsorption. In conditions like hyponatremia (low blood sodium), congestive heart failure, and the syndrome of inappropriate antidiuretic hormone (SIADH), excessive AVP activity leads to fluid retention.[3][8] Tolvaptan antagonizes the V2 receptor, preventing this water reabsorption and promoting aquaresis—the excretion of free water without loss of electrolytes.[9] The 7-chloro-1H-1-benzazepin-5-one scaffold provides the core structure that, after further elaboration, correctly positions the necessary pharmacophoric elements to bind to the V2 receptor with high affinity and selectivity.[10]

Signaling Pathway Visualization

The diagram below illustrates the signaling cascade initiated by vasopressin at the V2 receptor and the point of inhibition by a V2 antagonist like Tolvaptan.

V2R_Pathway cluster_cell Collecting Duct Cell AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds Gs Gs Protein V2R->Gs Activates Antagonist Tolvaptan (V2 Antagonist) Antagonist->V2R Blocks AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP:e->cAMP:w Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 Aquaporin-2 (AQP2) Vesicles PKA->AQP2 Phosphorylates Membrane Apical Membrane Insertion AQP2->Membrane Translocation Water Water Reabsorption Membrane->Water

Caption: Vasopressin V2 Receptor Signaling and Point of Antagonism.

Experimental Protocols

The following protocols provide a framework for the synthesis of a key Tolvaptan precursor from the title scaffold and a method for evaluating the biological activity of the final product.

Protocol 1: Synthesis of 7-chloro-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

This protocol describes the N-acylation of the benzazepine core, a critical step in the synthesis of Tolvaptan.

Objective: To couple the benzazepine scaffold with the requisite side chain.

Materials:

  • 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

  • 2-methyl-4-(2-methylbenzoylamino)benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Pyridine

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 1.1 equivalents of 2-methyl-4-(2-methylbenzoylamino)benzoic acid in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.5 equivalents of thionyl chloride or oxalyl chloride dropwise. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the reaction is complete (monitor by TLC).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Coupling Reaction: In a separate flask, dissolve 1.0 equivalent of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one in anhydrous DCM.

  • Add 2.0 equivalents of triethylamine or pyridine to the solution to act as a base.

  • Dissolve the crude acid chloride from step 5 in a small amount of anhydrous DCM and add it dropwise to the benzazepine solution at 0 °C.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-acylated product.

Protocol 2: In Vitro V2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., a Tolvaptan derivative) for the human vasopressin V2 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the V2 receptor.

Materials:

  • Cell membranes expressing the human V2 receptor (commercially available or from a stable cell line).

  • [³H]-Arginine Vasopressin ([³H]-AVP) as the radioligand.

  • Test compounds (e.g., Tolvaptan derivatives) dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Non-specific binding control: High concentration of unlabeled AVP (e.g., 1 µM).

  • 96-well microplates and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Plate Setup: Prepare a 96-well plate. Add assay buffer to all wells.

  • Add serial dilutions of the test compound to the appropriate wells. Include wells for total binding (vehicle only) and non-specific binding (1 µM unlabeled AVP).

  • Add a fixed concentration of [³H]-AVP to all wells (concentration should be near its Kd value, e.g., 1-2 nM).

  • Initiate the binding reaction by adding the V2 receptor-expressing membranes (e.g., 10-20 µg of protein per well). The final assay volume is typically 200 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Termination and Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific [³H]-AVP binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Visualization

The diagram below outlines the drug discovery workflow from the scaffold to a candidate drug.

DrugDiscoveryWorkflow Scaffold 7-Chloro-1H-1-benzazepin-5-one (Scaffold) Synthesis Chemical Synthesis (Protocol 1: N-Acylation) Scaffold->Synthesis Library Compound Library (Derivatives) Synthesis->Library Assay In Vitro Screening (Protocol 2: Binding Assay) Library->Assay Hit Hit Compound (High Affinity) Assay->Hit Identifies SAR SAR Studies & Lead Optimization Hit->SAR SAR->Synthesis Iterative Design Candidate Preclinical Candidate (e.g., Tolvaptan) SAR->Candidate

Caption: A typical drug discovery workflow utilizing the benzazepine scaffold.

Conclusion

7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one is more than just a chemical intermediate; it is a validated privileged scaffold that has enabled the development of a successful, marketed therapeutic. Its synthetic accessibility and the versatile reactivity of its functional groups allow for extensive structure-activity relationship (SAR) studies. The success of Tolvaptan demonstrates the power of this scaffold in targeting G-protein coupled receptors. Researchers in drug discovery are encouraged to consider this and related benzazepine structures when designing new agents, not only for vasopressin receptors but potentially for other targets where its unique conformational properties can be exploited.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Tolvaptan: The Central Role of Methyl 2-Amino-5-Chlorobenzoate.
  • Google Patents. (2012). WO2012046244A1 - Process for preparing tolvaptan intermediates.
  • LookChem. (n.d.). Cas 160129-45-3, 7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE.
  • New Drug Approvals. (2013). TOLVAPTAN.
  • Google Patents. (2014). CN103896842A - Preparation method of tolvaptan intermediate.
  • MedKoo Biosciences. (n.d.). Tolvaptan Synthetic Routes.
  • Echemi. (n.d.). 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzozepin-5-one.
  • Apicule. (n.d.). 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (CAS No: 160129-45-3) API Intermediate Manufacturers.
  • Kondo, K., et al. (1999). 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist. Bioorganic & Medicinal Chemistry, 7(8), 1743-54.
  • Adusei, M., et al. (2022). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Heliyon.
  • Google Patents. (n.d.). Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.
  • TCI Chemicals. (n.d.). 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one.
  • Matthews, J. M., et al. (2004). Potent nonpeptide vasopressin receptor antagonists based on oxazino- and thiazinobenzodiazepine templates. Bioorganic & Medicinal Chemistry Letters, 14(11), 2747-52.

Sources

Application Notes and Protocols for the Stereoselective Synthesis of Tolvaptan from Benzazepine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Stereochemistry in Tolvaptan's Mechanism of Action

Tolvaptan is a selective, competitive arginine vasopressin V2 receptor antagonist, a cornerstone in the management of hyponatremia associated with various clinical conditions. The therapeutic efficacy of Tolvaptan is intrinsically linked to its stereochemistry. The molecule possesses a single chiral center at the C5 position of the benzazepine ring, bearing a hydroxyl group. It is the (S)-enantiomer that is reported to exhibit the desired pharmacological activity, making the stereoselective synthesis of this specific isomer a paramount objective in its manufacturing process. This application note provides a detailed guide to the primary strategies for achieving high enantiopurity in the synthesis of Tolvaptan, focusing on methods commencing from key benzazepine intermediates.

Synthetic Overview: From Benzazepine Precursors to Chiral Tolvaptan

The common synthetic pathway to Tolvaptan involves the preparation of the key intermediate, 7-chloro-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. The stereocenter is then introduced in the final step through the reduction of the C5-ketone to the corresponding alcohol. The challenge and focus of a stereoselective synthesis lie in controlling the outcome of this reduction to favor the formation of the desired (S)-enantiomer.

This guide will explore three principal strategies for achieving this stereocontrol:

  • Asymmetric Ketone Reduction: The direct, enantioselective reduction of the prochiral ketone intermediate using chiral catalysts or reagents.

  • Chiral Resolution of Racemic Tolvaptan: The separation of a racemic mixture of Tolvaptan into its constituent enantiomers.

  • Biocatalytic Reduction: The use of enzymes to catalyze the stereospecific reduction of the ketone precursor.

Each of these strategies will be discussed in detail, with accompanying protocols and insights into the underlying chemical principles.

Strategy 1: Asymmetric Ketone Reduction

Asymmetric reduction is an elegant and atom-economical approach to establish the desired stereocenter. Two prominent methods in this category are the Corey-Bakshi-Shibata (CBS) reduction and asymmetric transfer hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and predictable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2][3] It employs a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate to facilitate a highly face-selective hydride transfer.[1][4]

Causality of Stereoselection in CBS Reduction: The enantioselectivity of the CBS reduction stems from the formation of a rigid, six-membered transition state. The chiral catalyst directs the coordination of the ketone in a way that minimizes steric hindrance, exposing one face of the carbonyl group to intramolecular hydride delivery from the coordinated borane.[1] The choice of the (S)- or (R)-enantiomer of the CBS catalyst dictates the stereochemical outcome of the reduction. For the synthesis of (S)-Tolvaptan, the (R)-CBS catalyst is typically employed.

Diagram of the CBS Reduction Mechanism

CBS_Reduction cluster_0 Catalyst Activation cluster_1 Substrate Coordination and Reduction cluster_2 Product Formation CBS_Catalyst (R)-CBS Catalyst Activated_Complex Activated Catalyst-Borane Complex CBS_Catalyst->Activated_Complex Coordination Borane BH₃•THF Borane->Activated_Complex Transition_State Six-Membered Transition State (Favors S-alcohol formation) Activated_Complex->Transition_State Coordination Ketone_Precursor Tolvaptan Ketone Precursor Ketone_Precursor->Transition_State S_Tolvaptan_Borate (S)-Tolvaptan Borate Ester Transition_State->S_Tolvaptan_Borate Hydride Transfer S_Tolvaptan (S)-Tolvaptan S_Tolvaptan_Borate->S_Tolvaptan Workup (e.g., H₂O)

Caption: CBS Reduction Workflow for (S)-Tolvaptan Synthesis.

Experimental Protocol: CBS Reduction of Tolvaptan Precursor

Materials:

  • 7-chloro-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (Ketone Precursor)

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃•THF, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the Ketone Precursor (1.0 eq). Dissolve the ketone in anhydrous THF (10 mL per gram of ketone).

  • Catalyst Addition: Cool the solution to -20 °C. Add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise. Stir the mixture for 15 minutes at this temperature.

  • Reducing Agent Addition: Add the BH₃•THF solution (1.5 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at -20 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol (5 mL) at -20 °C.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (10 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude (S)-Tolvaptan.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure (S)-Tolvaptan.

Data Presentation:

ParameterTypical Value
Yield85-95%
Enantiomeric Excess (ee)>95%
Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is another highly effective method for the enantioselective reduction of ketones. This technique typically employs a chiral transition metal catalyst (e.g., Ruthenium or Rhodium based) and a hydrogen donor such as isopropanol or formic acid.

Causality of Stereoselection in ATH: The stereoselectivity in ATH is governed by the chiral ligand coordinated to the metal center. The substrate coordinates to the metal complex in a specific orientation dictated by the steric and electronic properties of the chiral ligand, leading to a facial-selective transfer of a hydride from the hydrogen donor to the carbonyl carbon.

Diagram of the Asymmetric Transfer Hydrogenation Workflow

ATH_Workflow Start Start: Ketone Precursor Reaction Asymmetric Transfer Hydrogenation - Chiral Ru-catalyst - Formic acid/triethylamine Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Enantiopure (S)-Tolvaptan Purification->Product

Sources

Application Note: A Validated Protocol for Monitoring the Synthesis of 7-chloro-1-benzazepin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for monitoring the reaction progress during the synthesis of 7-chloro-1-benzazepin-5-one, a key pharmaceutical intermediate used in the manufacturing of active pharmaceutical ingredients (APIs) like Tolvaptan.[1][2] Effective reaction monitoring is critical for optimizing product yield, minimizing impurity formation, and ensuring process scalability and safety.[3][4] We present detailed, field-proven protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS), explaining the scientific rationale behind each method. These protocols are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for process control.

Introduction: The Imperative for In-Process Control

7-chloro-1-benzazepin-5-one is a heterocyclic compound of significant interest in medicinal chemistry. Its primary role as a precursor in the synthesis of Tolvaptan, a selective vasopressin V2 receptor antagonist, places it on a critical manufacturing path.[2][5] The efficiency of its synthesis directly impacts the purity, yield, and cost-effectiveness of the final API.

Monitoring the conversion of starting materials to the desired product in real-time allows for precise determination of reaction endpoints, detection of side reactions, and the formation of process-related impurities.[6][7] Failure to do so can lead to complex and costly downstream purification challenges. This guide offers a multi-tiered analytical approach, from rapid qualitative checks to rigorous quantitative analysis, ensuring a high degree of process understanding and control.

Reaction Context: A Generalized Synthetic Pathway

While multiple synthetic routes to 7-chloro-1-benzazepin-5-one exist, a common strategy involves the cyclization of a substituted aniline precursor. Understanding the key components—starting materials, intermediates, product, and potential byproducts—is fundamental to developing an effective monitoring strategy.

Reaction_Pathway Precursor Substituted Aniline Precursor (e.g., Methyl 5-chloro-2-aminocinnamate) Intermediate Acyclic Intermediate Precursor->Intermediate Reaction Conditions Product 7-chloro-1-benzazepin-5-one Intermediate->Product Intramolecular Cyclization Byproduct Potential Byproducts (e.g., Isomers, Dimers) Intermediate->Byproduct Side Reaction

Caption: Generalized synthetic pathway for 7-chloro-1-benzazepin-5-one.

Analytical Monitoring Workflow

A systematic workflow ensures that reaction monitoring is efficient and the data generated is reliable. The choice of technique depends on the required level of detail, from a quick qualitative assessment to precise quantitative analysis.

Monitoring_Workflow cluster_0 Reaction Phase cluster_1 Analysis Phase cluster_2 Decision Phase Start Start Reaction Sample Withdraw Aliquot (Time Point: T_x) Start->Sample Quench Quench Reaction (if necessary) Sample->Quench Prep Sample Preparation (Dilution, Filtration) Quench->Prep TLC Qualitative Check: TLC Prep->TLC HPLC_GC Quantitative Analysis: HPLC / GC-MS Prep->HPLC_GC Analyze Analyze Data (Rf, Peak Area, % Conversion) TLC->Analyze HPLC_GC->Analyze Decision Decision Point Analyze->Decision Continue Continue Reaction Decision->Continue Incomplete Stop Stop Reaction / Work-up Decision->Stop Complete Continue->Sample Next Time Point T_x+1

Caption: General experimental workflow for reaction monitoring.

Protocol I: Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid, qualitative monitoring of a reaction's progress.[8][9] It provides a quick visual confirmation of the consumption of starting material and the formation of the product.

Causality and Expertise: The choice of the mobile phase (eluent) is critical. Its polarity determines the separation of components on the stationary phase (typically silica gel). For benzazepinones, which are moderately polar, a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate) is effective. The goal is to achieve a retention factor (Rf) for the starting material of ~0.6-0.7 and for the product of ~0.3-0.4, allowing for clear separation.[10]

Step-by-Step TLC Protocol
  • Plate Preparation: Using a pencil, gently draw a baseline ~1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).[11]

  • Sample Preparation:

    • Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate) to create a reference solution.

    • Withdraw a small aliquot (~5-10 µL) from the reaction vessel using a capillary tube. Dilute this aliquot in 0.5 mL of ethyl acetate.

  • Spotting: Using a capillary spotter, apply a small spot of each solution to its designated lane on the baseline. The spots should be small and concentrated (~1-2 mm in diameter).[11]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent system (e.g., 7:3 Hexanes:Ethyl Acetate). Ensure the solvent level is below the baseline.[11] Cover the chamber and allow the solvent to ascend the plate via capillary action.

  • Visualization: Once the solvent front is ~0.5 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm), as benzazepinones are UV-active.[9][12] Circle the observed spots with a pencil.

  • Interpretation:

    • The disappearance of the spot corresponding to the starting material in the RM lane indicates its consumption.

    • The appearance of a new spot (with a different Rf) indicates product formation.

    • The co-spot lane helps to definitively identify the starting material spot in the reaction mixture.

Compound Hypothetical Rf Value (7:3 Hex:EtOAc) Appearance under UV (254 nm)
Starting Material0.65Dark spot
7-chloro-1-benzazepin-5-one 0.35 Dark spot
Byproduct (e.g., isomer)0.45Faint dark spot

Protocol II: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for quantitative reaction monitoring, providing precise data on the concentration of reactants, products, and impurities.[13][14] This allows for accurate calculation of percent conversion and purity profiles.

Causality and Expertise: A reverse-phase C18 column is the standard choice for moderately polar organic molecules like 7-chloro-1-benzazepin-5-one. The mobile phase, typically a mixture of an aqueous buffer (or water) and an organic solvent (acetonitrile or methanol), is optimized to achieve good resolution between the peaks of interest within a reasonable run time. A gradient elution (where the mobile phase composition changes over time) is often employed to effectively separate compounds with different polarities. UV detection is ideal due to the aromatic nature of the benzazepine core.

Step-by-Step HPLC Protocol
  • Standard Preparation:

    • Accurately prepare a stock solution of a 7-chloro-1-benzazepin-5-one reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL).

    • Prepare a standard for the starting material in the same manner.

    • Create a calibration curve by preparing a series of dilutions from the stock solution.

  • Sample Preparation:

    • Withdraw a precise volume (e.g., 100 µL) of the reaction mixture.

    • Quench the reaction immediately in a known volume of a suitable solvent to prevent further reaction.

    • Dilute the quenched sample to a concentration within the calibration curve range.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the HPLC system.

  • Instrument Setup and System Suitability:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform several injections of a standard solution to ensure system suitability (i.e., consistent retention times and peak areas).

  • Analysis: Inject the prepared standards and reaction samples onto the HPLC system.

  • Data Processing:

    • Integrate the peak areas for the starting material and the product in the chromatograms.

    • Calculate the concentration of each component in the reaction mixture using the calibration curve.

    • Determine the percent conversion and the formation of any impurities.

Parameter Recommended Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL

Protocol III: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable components in the reaction mixture. Given the boiling point of 7-chloro-1-benzazepin-5-one (356.5±41.0 °C), GC analysis is feasible and particularly useful for identifying unknown, volatile byproducts through mass spectral data.[15][16]

Causality and Expertise: A non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5ms) is generally suitable for separating a range of organic compounds. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and column interactions. Mass spectrometry provides both molecular weight information (from the molecular ion peak) and structural fragments, which can be compared against spectral libraries for identification.

Step-by-Step GC-MS Protocol
  • Sample Preparation:

    • Prepare a diluted and filtered sample of the reaction mixture as described in the HPLC protocol, using a volatile solvent compatible with the GC system (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup:

    • Set up the GC-MS with the appropriate column and parameters.

    • Perform a solvent blank injection to ensure system cleanliness.

  • Analysis: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet.

  • Data Interpretation:

    • Analyze the total ion chromatogram (TIC) to see the separated peaks.

    • Examine the mass spectrum for each peak. Identify the starting material and product by their known retention times and mass spectra.

    • For unknown peaks, perform a library search (e.g., NIST) on their mass spectra to tentatively identify potential byproducts.

Parameter Recommended Value
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film
Inlet Temperature 280 °C
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 40-450 amu

Conclusion

The successful synthesis of 7-chloro-1-benzazepin-5-one relies on careful control of reaction parameters. The analytical protocols detailed in this application note provide a robust framework for monitoring this process. By combining the rapid qualitative insights from TLC with the precise quantitative data from HPLC and the structural elucidation power of GC-MS, researchers and process chemists can achieve a comprehensive understanding of the reaction, leading to improved yields, higher purity, and more efficient process development.

References

  • Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.
  • Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations . PMC - NIH. [Link]

  • 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (CAS No: 160129-45-3) API Intermediate Manufacturers . apicule. [Link]

  • Synthesis of Optimized Molecularly Imprinted Polymers for the Isolation and Detection of Antidepressants via HPLC . MDPI. [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug . Bulgarian Chemical Communications. [Link]

  • Preparation method of tolvaptan.
  • 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one (CAS No: 160129-45-3) . Chemsrc. [Link]

  • Thin-layer chromatography of some heterocyclic nitrogen compounds . ResearchGate. [Link]

  • Organic Synthesis and Reaction Monitoring Process . Cole-Parmer. [Link]

  • A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Mirtazapine and Its two Major Metabolites in Human Plasma . PubMed Central (PMC). [Link]

  • GC-MS analysis of the reaction mixture of 7-and 5- methylquinoline in... . ResearchGate. [Link]

  • Synthesis & spectroscopic studies of some Oxazepeines & Benzooxazepine derivatives . ResearchGate. [Link]

  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification . NIH. [Link]

  • (PDF) Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing / stability studies and HPLC/UPLC method validations . ResearchGate. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC . Chemistry Hall. [Link]

  • Thin Layer Chromatography (TLC) . Organic Chemistry at CU Boulder. [Link]

  • 2.3E: Step-by-Step Procedures for Thin Layer Chromatography . Chemistry LibreTexts. [Link]

  • Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual . Open-NCCC. [Link]

  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay . Washington State University. [Link]

Sources

Troubleshooting & Optimization

troubleshooting common issues in 7-chloro-1-benzazepin-5-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-chloro-1-benzazepin-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in scientific principles and practical, field-proven insights.

Introduction to the Synthesis

The synthesis of 7-chloro-1-benzazepin-5-one is a critical step in the development of various therapeutic agents. The most common and well-established synthetic route involves a two-step process: the acylation of 4-chloroaniline with succinic anhydride to form N-(4-chlorophenyl)-4-oxobutanoic acid, followed by an intramolecular Friedel-Crafts cyclization to yield the desired benzazepinone core. While seemingly straightforward, this synthesis is often plagued by issues such as low yields and purification difficulties. This guide will address these challenges head-on, providing you with the knowledge to optimize your reaction conditions and achieve high-purity product.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the synthesis of 7-chloro-1-benzazepin-5-one.

Q1: My Friedel-Crafts cyclization is resulting in a very low yield. What are the most likely causes?

Low yields in the intramolecular Friedel-Crafts cyclization are a frequent challenge. The primary culprits often fall into one of three categories:

  • Inactive Catalyst: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in your solvent, glassware, or starting materials will rapidly deactivate the catalyst, bringing your reaction to a halt.

  • Suboptimal Reaction Temperature: The temperature of the reaction is critical. While heating is necessary to drive the reaction forward, excessive temperatures can lead to the formation of unwanted side products and decomposition of your starting material and product.

  • Incorrect Stoichiometry: In Friedel-Crafts acylations, the Lewis acid is not a true catalyst but a reagent that is consumed during the reaction. The ketone product forms a complex with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is required for the reaction to go to completion.

Q2: I'm observing the formation of a significant amount of black, tar-like material in my reaction flask. What is causing this and how can I prevent it?

The formation of black tar is a common indication of side reactions and decomposition. This is often caused by:

  • Excessively High Reaction Temperatures: Overheating the reaction mixture can lead to polymerization and charring of the organic materials.

  • Presence of Impurities: Impurities in the starting N-(4-chlorophenyl)-4-oxobutanoic acid can act as catalysts for decomposition under the harsh, acidic conditions of the reaction.

  • Prolonged Reaction Times: Leaving the reaction to stir for too long, especially at elevated temperatures, can increase the likelihood of side reactions and decomposition.

To mitigate this, ensure your starting material is of high purity, carefully control the reaction temperature, and monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q3: Purification of the final product is proving to be very difficult. What are the recommended methods?

Purification of 7-chloro-1-benzazepin-5-one can be challenging due to the presence of unreacted starting material and various side products. The most effective purification methods are:

  • Recrystallization: This is the most common and effective method for purifying the crude product. A mixture of methanol and water (e.g., a 7:3 ratio) has been reported to be an effective solvent system for recrystallization, yielding pale yellow needles of the purified product.[1]

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is a good starting point for optimizing the separation.

In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to troubleshooting specific issues you may encounter during the synthesis.

Troubleshooting Low Yields in the Friedel-Crafts Cyclization

A low yield of 7-chloro-1-benzazepin-5-one from the intramolecular Friedel-Crafts cyclization of N-(4-chlorophenyl)-4-oxobutanoic acid is a common frustration. This guide will walk you through a systematic approach to identify and resolve the root cause of this issue.

1. Verify the Quality and Dryness of Reagents and Solvents:

  • Lewis Acid (AlCl₃): Use a fresh, unopened bottle of anhydrous aluminum chloride. If the bottle has been opened previously, it is likely to have absorbed atmospheric moisture.

  • Solvent: Use a freshly distilled, anhydrous solvent. Dichloromethane or 1,2-dichloroethane are common choices. Ensure your distillation apparatus is thoroughly dried before use.

  • Starting Material: Ensure your N-(4-chlorophenyl)-4-oxobutanoic acid is dry and free of impurities. If necessary, recrystallize it before use.

2. Optimize Reaction Conditions:

ParameterRecommended RangeRationale
Temperature 40-60 °CProvides sufficient energy for cyclization without promoting excessive side reactions.
Reaction Time 2-4 hoursMonitor by TLC to avoid prolonged heating which can lead to decomposition.
AlCl₃ Stoichiometry 1.1 - 1.5 equivalentsEnsures enough active Lewis acid is present to drive the reaction to completion.

3. Meticulous Work-up Procedure:

  • Quenching: The reaction must be carefully quenched by slowly adding the reaction mixture to ice-cold dilute hydrochloric acid. This will decompose the aluminum chloride complexes and precipitate the crude product.

  • Extraction: After quenching, the product should be extracted into an organic solvent like dichloromethane or ethyl acetate. Thoroughly wash the organic layer with water and brine to remove any remaining inorganic salts.

Managing Side Reactions and Impurities

The primary challenge in the synthesis of 7-chloro-1-benzazepin-5-one is not typically the formation of regioisomers, as the cyclization is directed by the position of the nitrogen atom. Instead, the main side reactions are incomplete cyclization and decomposition.

1. Incomplete Cyclization:

  • Symptom: Presence of a significant amount of starting material (N-(4-chlorophenyl)-4-oxobutanoic acid) in the crude product.

  • Solution:

    • Increase the amount of Lewis acid to ensure complete activation of the starting material.

    • Slightly increase the reaction temperature or time, while carefully monitoring for decomposition.

    • Ensure efficient stirring to maintain a homogenous reaction mixture.

2. Decomposition:

  • Symptom: Formation of a dark, tarry residue and a complex mixture of products on TLC.

  • Solution:

    • Lower the reaction temperature.

    • Reduce the reaction time.

    • Ensure the starting material is of high purity.

    • Consider using a milder Lewis acid, such as ferric chloride (FeCl₃), although this may require longer reaction times.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments in the synthesis of 7-chloro-1-benzazepin-5-one.

Protocol 1: Synthesis of N-(4-chlorophenyl)-4-oxobutanoic acid
  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloroaniline (1.0 eq) and succinic anhydride (1.05 eq) in a suitable solvent such as toluene or glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold solvent.

  • Dry the product under vacuum to obtain N-(4-chlorophenyl)-4-oxobutanoic acid as a white solid.

Protocol 2: Intramolecular Friedel-Crafts Cyclization to 7-chloro-1-benzazepin-5-one
  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous 1,2-dichloroethane.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve N-(4-chlorophenyl)-4-oxobutanoic acid (1.0 eq) in anhydrous 1,2-dichloroethane and add it to the dropping funnel.

  • Add the solution of the starting material dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 50 °C and maintain for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir the mixture vigorously for 30 minutes.

  • Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude 7-chloro-1-benzazepin-5-one in a minimal amount of hot methanol.

  • Slowly add water to the hot solution until it becomes slightly cloudy.

  • Add a small amount of methanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

  • Collect the crystals by vacuum filtration, wash with a cold methanol/water mixture, and dry under vacuum.

Visualizing the Synthesis and Troubleshooting

To aid in understanding the synthetic pathway and potential pitfalls, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.

Synthesis_Pathway 4-Chloroaniline 4-Chloroaniline N-(4-chlorophenyl)-4-oxobutanoic acid N-(4-chlorophenyl)-4-oxobutanoic acid 4-Chloroaniline->N-(4-chlorophenyl)-4-oxobutanoic acid Acylation Succinic Anhydride Succinic Anhydride Succinic Anhydride->N-(4-chlorophenyl)-4-oxobutanoic acid 7-chloro-1-benzazepin-5-one 7-chloro-1-benzazepin-5-one N-(4-chlorophenyl)-4-oxobutanoic acid->7-chloro-1-benzazepin-5-one Intramolecular Friedel-Crafts (AlCl3)

Caption: Synthetic pathway for 7-chloro-1-benzazepin-5-one.

Troubleshooting_Workflow start Low Yield of 7-chloro-1-benzazepin-5-one check_reagents Check Reagent Quality (Anhydrous AlCl3, Dry Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) reagents_ok->optimize_conditions Yes purify_sm Purify Starting Material (Recrystallize) reagents_ok->purify_sm No conditions_ok Yield Improved? optimize_conditions->conditions_ok check_workup Review Work-up Procedure conditions_ok->check_workup No success High Yield Achieved conditions_ok->success Yes purify_sm->check_reagents failure Consult Further Literature check_workup->failure

Caption: Troubleshooting workflow for low yield issues.

References

  • Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.

Sources

Technical Support Center: Optimizing Reaction Yield for 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (CAS: 160129-45-3). This resource is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of this key pharmaceutical intermediate, notably for the drug Tolvaptan.[1][2] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges and optimize your reaction yields.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, providing foundational knowledge for effective troubleshooting.

Q1: What are the primary synthetic routes to 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one?

There are two predominant strategies for synthesizing this benzazepinone core:

  • Route A: Intramolecular Friedel-Crafts Cyclization. This is a convergent approach that builds the seven-membered ring. It typically starts with the acylation of 4-chloroaniline with succinic anhydride to form an intermediate carboxylic acid. This precursor then undergoes an intramolecular Friedel-Crafts acylation, usually promoted by a strong Lewis acid like aluminum chloride (AlCl₃) or polyphosphoric acid, to form the cyclic ketone.[3]

  • Route B: Deprotection of a Tosyl-Protected Precursor. This route involves the removal of a p-toluenesulfonyl (tosyl) protecting group from the nitrogen of a pre-formed benzazepinone ring system. The tosylated precursor, 7-chloro-1-tosyl-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one, is treated with strong acid, such as concentrated sulfuric acid, to cleave the tosyl group and yield the desired product.[4]

Q2: What is the mechanism of the key intramolecular Friedel-Crafts cyclization step?

The intramolecular Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The key steps are:

  • Generation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the carboxylic acid of the precursor, facilitating the formation of a highly reactive acylium ion.

  • Nucleophilic Attack: The electron-rich aromatic ring (the chloroaniline moiety) acts as the nucleophile, attacking the acylium ion. This attack is directed ortho to the amino group and meta to the chloro group.

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to regenerate the aromatic ring, yielding the final cyclized ketone. The catalyst is regenerated in the process, although it often forms a complex with the product ketone.

Q3: Why is an N-tosyl protecting group used in some synthetic routes?

The nitrogen atom in an aniline derivative is a Lewis base and can strongly coordinate with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction. This coordination deactivates the catalyst and also deactivates the aromatic ring towards electrophilic attack. By protecting the nitrogen with an electron-withdrawing tosyl group, this undesirable interaction is prevented, allowing the Friedel-Crafts reaction to proceed efficiently. The tosyl group is robust enough to withstand the cyclization conditions and can be removed in a subsequent step.

Q4: What are the most critical parameters influencing reaction yield and purity?

Several factors must be meticulously controlled for a successful synthesis:

  • Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water present will hydrolyze the catalyst, rendering it inactive and leading to low or no yield. All glassware, solvents, and reagents must be rigorously dried.

  • Catalyst Stoichiometry: In Friedel-Crafts acylations, the product ketone can form a stable complex with the Lewis acid catalyst. Consequently, a stoichiometric amount (or even a slight excess) of the catalyst is often required, rather than a catalytic amount.

  • Reaction Temperature: Temperature control is crucial. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote the formation of side products and decomposition.

  • Concentration: For intramolecular reactions, running the reaction under reasonably dilute conditions can favor the desired ring-closing reaction over intermolecular polymerization or side reactions.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Problem 1: Low or No Yield of the Desired Product
Possible Cause Diagnostic Check Recommended Solution
Inactive Lewis Acid Catalyst (e.g., AlCl₃) Catalyst appears clumpy or discolored. Reaction fails to initiate (no color change, no exotherm).Use a fresh, unopened bottle of high-purity, anhydrous AlCl₃. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents.
Insufficient Catalyst Loading The reaction stalls before completion (monitored by TLC/HPLC).Increase the stoichiometry of the Lewis acid to 1.1–1.5 equivalents relative to the starting material. The product ketone complexes with the catalyst, effectively sequestering it.
Incomplete Deprotection (Route B) TLC or LC-MS analysis of the crude product shows the presence of the starting N-tosylated material.Ensure the sulfuric acid is of the correct concentration (e.g., 90%). Increase the reaction time or slightly elevate the temperature (e.g., from 0-10°C to room temperature) while carefully monitoring for degradation.
Sub-optimal Reaction Temperature The reaction is sluggish or does not proceed to completion.For the Friedel-Crafts cyclization, a moderate temperature (e.g., 60°C) may be required.[3] For the deprotection, maintaining a low temperature (0-10°C) is initially important to control the exotherm.[4] Optimize the temperature in small increments.
Problem 2: Significant Impurities in the Crude Product
Potential Impurity Identification Preventative Measure / Solution
Unreacted Starting Material Detected by TLC/LC-MS, matching the Rf or retention time of the starting material.Increase reaction time, temperature, or catalyst loading as described in the low yield section. Ensure efficient stirring.
Intermolecular Side Products (Polymerization) Appearance of a baseline smear on TLC or high molecular weight species in MS.For the intramolecular cyclization, maintain a higher dilution of the substrate in the solvent to favor the intramolecular pathway.
Over-acylated or Other Byproducts Unexpected spots on TLC or peaks in LC-MS.Ensure the purity of starting materials. In subsequent acylation steps on the benzazepinone nitrogen, the use of a base can sometimes lead to impurities; base-free conditions have been reported to improve purity.
Problem 3: Difficulty in Product Purification
Issue Possible Cause Recommended Solution
Product Oiling Out During Crystallization Residual solvent, presence of impurities depressing the melting point.Ensure the crude product is thoroughly dried under vacuum. Try different solvent systems for recrystallization (e.g., isopropanol, ethyl acetate/hexanes). A methanol/water mixture (7:3) has been reported to be effective.[4]
Persistent Impurities After Recrystallization Impurity has similar solubility to the product.Perform a second recrystallization. If impurities persist, column chromatography on silica gel may be necessary, though optimizing the reaction to avoid this is preferable for scalability.

Part 3: Experimental Protocols & Visualizations

Workflow Overview

Synthesis_Workflows cluster_0 Route A: Friedel-Crafts Cyclization cluster_1 Route B: N-Tosyl Deprotection A1 4-Chloroaniline + Succinic Anhydride A2 4-(4-chloroanilino)- 4-oxobutanoic acid A1->A2 Acylation A3 Intramolecular Friedel-Crafts (AlCl3) A2->A3 P 7-Chloro-2,3,4,5-tetrahydro- 1H-1-benzazepin-5-one A3->P B1 7-Chloro-1-tosyl- benzazepin-5-one B2 Deprotection (H2SO4) B1->B2 B2->P Troubleshooting_Flowchart decision decision result result start Reaction Complete. Analyze Crude Product (TLC/LCMS) d1 Is Yield > 80%? start->d1 d2 Is Purity > 95%? d1->d2 Yes check_reagents Problem: Low Yield Verify Reagent Quality & Stoichiometry. Ensure Anhydrous Conditions. d1->check_reagents No purify Problem: Low Purity Proceed to Recrystallization d2->purify No success Product Meets Specs d2->success Yes optimize_cond Optimize Temperature & Reaction Time check_reagents->optimize_cond optimize_cond->start Rerun Reaction chromatography If impurities persist, consider column chromatography. purify->chromatography

Caption: A logical workflow for troubleshooting common synthesis issues.

Part 4: Analytical Data

Verifying the structure of the final product is critical. Below is the expected analytical data.

Property Value
Molecular Formula C₁₀H₁₀ClNO
Molecular Weight 195.65 g/mol [1]
Appearance White to pale yellow crystalline solid [4]
Melting Point 103 - 107 °C [2]

¹H-NMR Spectroscopy:

  • ¹H-NMR (300 MHz, CDCl₃) δ (ppm):

    • 7.68 (d, J=2.5Hz, 1H): Aromatic proton ortho to the carbonyl group.

    • 7.17 (dd, J=8.7Hz, J=2.5Hz, 1H): Aromatic proton ortho to the chlorine atom.

    • 6.69 (d, J=8.7Hz, 1H): Aromatic proton ortho to the nitrogen atom.

    • 4.62 (br s, 1H): NH proton.

    • 3.25 (td, J=6.6Hz, J=4.6Hz, 2H): CH₂ group attached to the nitrogen.

    • 2.82 (t, J=7.1Hz, 2H): CH₂ group alpha to the carbonyl.

    • 2.18 (tt, J=7.1Hz, J=6.6Hz, 2H): CH₂ group beta to the carbonyl.

¹³C-NMR Spectroscopy:

  • ¹³C-NMR (Predicted):

    • ~200-205 ppm: Carbonyl carbon (C=O).

    • ~150-155 ppm: Aromatic carbon attached to nitrogen.

    • ~120-135 ppm: Other aromatic carbons.

    • ~115-120 ppm: Aromatic carbon ortho to nitrogen.

    • ~40-45 ppm: CH₂ alpha to carbonyl.

    • ~40-45 ppm: CH₂ attached to nitrogen.

    • ~25-30 ppm: CH₂ beta to carbonyl.

Mass Spectrometry:

  • MS (EI): m/z 195 (M⁺), 197 (M+2⁺, chlorine isotope pattern).

References

  • Improved Synthesis of 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine. CN101591321A.
  • Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one. CN102060769A.
  • 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (CAS No: 160129-45-3) API Intermediate Manufacturers. apicule. Available at: [Link]

  • Cas 160129-45-3, 7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE. LookChem. Available at: [Link]

Sources

Technical Support Center: Purification of 7-Chloro-1-benzazepin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one (CAS 160129-45-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key pharmaceutical intermediate. As a crucial building block in the synthesis of therapeutic agents like Tolvaptan, achieving high purity of this compound is paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to empower you to overcome purification hurdles and achieve your desired product specifications.

Understanding the Molecule and Its Challenges

7-Chloro-1-benzazepin-5-one is a heterocyclic ketone with a structure that presents unique purification challenges.[1] Its synthesis often involves multi-step reactions, including Friedel-Crafts acylation and cyclization, which can lead to a variety of process-related impurities.[4] These impurities may include unreacted starting materials, intermediates, isomers, and byproducts from side reactions. The moderate polarity of the target compound further complicates purification, as it can co-elute with impurities during chromatography or co-precipitate during crystallization.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₁₀ClNO[2]
Molecular Weight195.65 g/mol [2]
AppearanceWhite to off-white or pale yellow solid/powder[1]
Melting Point103.0 to 107.0 °C[5]
SolubilitySlightly soluble in chloroform and methanol[5]
Storage2-8°C, protected from light[5]

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification of 7-chloro-1-benzazepin-5-one, providing a systematic approach to problem-solving.

Crystallization Troubleshooting

Crystallization is a powerful technique for purifying solid compounds, but achieving high purity and yield can be challenging.

Q1: My crystallized product is still impure. What are the likely culprits and how can I improve purity?

A1: Impurities in your final product after crystallization can stem from several sources. The key is to understand the nature of the impurity to select the appropriate remedy.

  • Inadequate Solvent System: The chosen solvent may have similar solubility profiles for both your product and the impurities at different temperatures.

    • Solution: Conduct a thorough solvent screening to find a solvent or solvent system that dissolves the compound well when hot but poorly when cold, while impurities remain either soluble or insoluble at all temperatures.[6] For 7-chloro-1-benzazepin-5-one, a methanol/water mixture (e.g., 7:3 v/v) has been reported to yield pale yellow needles.[7]

  • Co-precipitation of Impurities: If impurities have similar structures and polarities to the target compound, they can be incorporated into the crystal lattice.

    • Solution: A second recrystallization step is often effective. Alternatively, consider a pre-purification step using flash chromatography to remove the bulk of the impurities before crystallization.

  • Rapid Cooling: Fast cooling can lead to the trapping of impurities within the crystals.

    • Solution: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. This promotes the formation of larger, purer crystals.

Q2: I'm experiencing low recovery of my product after crystallization. What can I do?

A2: Low recovery is a common issue and can often be rectified by optimizing your crystallization conditions.

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, you can lose product on the filter paper.

    • Solution: Use a pre-heated funnel and filter flask for hot filtration to prevent premature crystallization.

  • Incomplete Precipitation: The final cooling temperature may not be low enough to induce maximum precipitation.

    • Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

Q3: The product "oils out" instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or an inappropriate solvent.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is more soluble to lower the supersaturation.

    • If using a mixed solvent system, you can also try adding more of the solvent in which the compound is less soluble while the solution is hot until it becomes slightly turbid, then clarify with a few drops of the better solvent.

    • Ensure a slow cooling rate.

dot digraph "Crystallization Troubleshooting Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Crystallization Troubleshooting Workflow
Column Chromatography Troubleshooting

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Q1: I'm getting poor separation of my target compound from an impurity. How can I improve the resolution?

A1: Poor resolution in column chromatography is a common problem that can be addressed by systematically optimizing your chromatographic conditions.

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating your compound from its impurities.

    • Solution: Use thin-layer chromatography (TLC) to screen different solvent systems. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column. Common solvent systems for compounds of moderate polarity include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.

  • Column Overloading: Loading too much sample onto the column will lead to broad, overlapping peaks.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase (silica gel). If you need to purify a large amount of material, use a wider column.

  • Improper Column Packing: Air bubbles or channels in the silica gel will result in a non-uniform flow of the mobile phase and poor separation.

    • Solution: Ensure your column is packed uniformly as a slurry and that the silica gel bed is not disturbed after packing.

Q2: My compound is not eluting from the column, or it is eluting too quickly.

A2: This indicates a significant mismatch between the polarity of your compound and the mobile phase.

  • Compound Not Eluting: Your compound is too polar for the current solvent system and is strongly adsorbed to the silica gel.

    • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the proportion of ethyl acetate. If necessary, switch to a more polar solvent system like dichloromethane/methanol.

  • Compound Eluting Too Quickly: Your compound is not interacting sufficiently with the stationary phase.

    • Solution: Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexanes).

Q3: My compound is streaking on the TLC plate and the column. What is the cause and how can I fix it?

A3: Streaking is often observed with basic compounds like amines on silica gel, which is acidic.

  • Solution:

    • Add a Basic Modifier: Add a small amount of triethylamine (e.g., 0.1-1%) to your eluent to neutralize the acidic sites on the silica gel.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

dot digraph "Column_Chromatography_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Column Chromatography Troubleshooting Workflow

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 7-chloro-1-benzazepin-5-one?

A1: Based on common synthetic routes, you should be aware of the following potential impurities:

  • Unreacted Starting Materials: 4-chloroaniline and succinic anhydride (or related acylation agent) may be present if the initial reaction is incomplete.

  • Intermediate: 4-(4-chloroanilino)-4-oxobutyric acid is an intermediate in some synthetic pathways and may persist if the subsequent Friedel-Crafts cyclization is not driven to completion.[4]

  • Over-reduction Product: 7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol can form if the ketone is unintentionally reduced during a synthesis step.[8]

  • Isomeric Impurities: Depending on the specifics of the Friedel-Crafts reaction, positional isomers may form, although the directing effects of the substituents make the 7-chloro isomer the major product.

Q2: How can I effectively remove colored impurities from my product?

A2: Colored impurities are often highly conjugated organic molecules.

  • Charcoal Treatment: During crystallization, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.

  • Chromatography: Column chromatography is very effective at separating colored impurities from your product.

Q3: What is the best way to monitor the purity of my 7-chloro-1-benzazepin-5-one?

A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates.

  • Recommended HPLC Method: A reverse-phase HPLC method is generally suitable.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

    • This method will allow you to separate and quantify your target compound and any impurities present.[9]

Q4: My purified product is a white to off-white powder, but I've seen it described as pale yellow needles. Does the appearance indicate purity?

A4: While a consistent appearance is desirable, color and crystal form alone are not definitive indicators of purity. A white to off-white powder can be of high purity. The formation of "pale yellow needles" is typically associated with a specific crystallization process, such as slow crystallization from a methanol/water mixture.[7] The ultimate confirmation of purity should always be based on analytical data, such as HPLC and melting point analysis.

Detailed Experimental Protocols

Protocol 1: Recrystallization of 7-Chloro-1-benzazepin-5-one

This protocol describes a general procedure for the recrystallization of 7-chloro-1-benzazepin-5-one from a mixed solvent system.

Materials:

  • Crude 7-chloro-1-benzazepin-5-one

  • Methanol (HPLC grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude 7-chloro-1-benzazepin-5-one in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of methanol to the flask to create a slurry.

  • Gently heat the mixture on a hot plate with stirring. Add methanol dropwise until the solid is completely dissolved.

  • To the hot solution, add deionized water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold methanol/water (7:3 v/v) to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to obtain the purified 7-chloro-1-benzazepin-5-one.

Protocol 2: Flash Column Chromatography Purification

This protocol provides a general guideline for purifying 7-chloro-1-benzazepin-5-one using flash column chromatography.

Materials:

  • Crude 7-chloro-1-benzazepin-5-one

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • Solvent System Selection: Using TLC, determine an appropriate solvent system. Start with a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) and adjust the ratio to achieve an Rf of ~0.25 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 7-chloro-1-benzazepin-5-one.

References

  • CAS#:160129-45-3 | 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | Chemsrc. (2025, August 21). Retrieved from [Link]

  • 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one. Chongqing Chemdad Co., Ltd. Retrieved from [Link]

  • 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. PubChem. Retrieved from [Link]

  • Cas 160129-45-3, 7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE | lookchem. Retrieved from [Link]

  • Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one. Google Patents.
  • Development and Validation of 7-Chloro-1-Methyl-5-Phenyl-3h-1,4 Benzodiazepin-2- One By RP HPLC. ResearchGate. Retrieved from [Link]

  • 7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol. Veeprho. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • 1H NMR Analysis of Compound 7. Scribd. Retrieved from [Link]

  • Identification, synthesis and characterization of Diazepam impurities. Journal of Chemical and Pharmaceutical Research, 2015, 7(8):497-501. Retrieved from [Link]

  • Chem 117 Reference Spectra Spring 2011. (n.d.). Retrieved from [Link]

  • Preparative HPLC Systems. Shimadzu. Retrieved from [Link]

  • Tolvaptan-impurities. Pharmaffiliates. Retrieved from [Link]

  • Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]

  • Anti-solvent co-crystallization of carbamazepine and saccharin. ResearchGate. Retrieved from [Link]

  • Strategy for Preparative LC Purification. Agilent. Retrieved from [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved from [Link]

  • Chapter 8: NMR and IR Spectroscopy Problems. Scribd. Retrieved from [Link]

  • Improved process for crystallization of benazepril hydrochloride. Google Patents.
  • Anti-solvent co-crystallization of carbamazepine and saccharin. PubMed. Retrieved from [Link]

  • Spectroscopy Data for Undergraduate Teaching. ERIC. Retrieved from [Link]

  • Preparative isolation and purification of five flavonoids from Pogostemon cablin Benth by high-speed countercurrent chromatography and preparative high-performance liquid chromatography. PMC. Retrieved from [Link]

  • Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid. ResearchGate. Retrieved from [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved from [Link]

  • Preparative isolation and purification of chemical constituents of belamcanda by MPLC, HSCCC, and PREP-HPLC. ResearchGate. Retrieved from [Link]

  • Principles in preparative HPLC. University of Warwick. Retrieved from [Link]

  • A comprehensive review of method development by HPLC. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Friedel-Crafts Alkylation and Acylation Reaction. Organic Chemistry Tutor. Retrieved from [Link]

  • Validation of HPLC methods in pharmaceutical analysis. ResearchGate. Retrieved from [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. PMC. Retrieved from [Link]

Sources

Benzazepine Synthesis Technical Support Center: A Guide to Identifying and Minimizing Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzazepine synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in the synthesis of this critical heterocyclic scaffold. Our focus is on understanding the mechanistic origins of common side reactions and providing actionable, field-proven strategies to minimize their formation, thereby improving yield, purity, and overall process efficiency.

Introduction: The Challenge of the Seven-Membered Ring

The synthesis of the benzazepine core, a privileged scaffold in medicinal chemistry, is often complicated by the entropic and enthalpic barriers associated with forming a seven-membered ring. These challenges can lead to a variety of side reactions that compete with the desired cyclization pathway. This guide is structured to help you navigate these complexities, troubleshoot common issues, and optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common problems encountered during benzazepine synthesis.

Q1: My intramolecular cyclization to form the benzazepine ring is failing or giving very low yields. What's the likely problem?

A1: Low yields in seven-membered ring formation are a frequent issue. The primary causes are often related to:

  • Insufficient Electrophilicity/Nucleophilicity: The reactive partners for the intramolecular cyclization may not be sufficiently activated. For instance, in some routes, a formyl group may not be electrophilic enough to react with an aniline nitrogen under standard conditions to form the diazepine ring.[1]

  • Entropically Disfavored Cyclization: The formation of a seven-membered ring is inherently less favored than five- or six-membered rings.[1]

  • Substrate Instability: The starting materials or key intermediates may be unstable under the required reaction conditions, leading to decomposition or polymerization.

Troubleshooting Steps:

  • Re-evaluate Your Synthetic Strategy: A multi-step approach that involves the pre-formation of a more reactive intermediate may be more effective than a direct one-step cyclization.[1]

  • Increase Reactivity: Enhance the electrophilicity of the accepting group or the nucleophilicity of the attacking group through derivatization or the use of appropriate catalysts.

  • Optimize Reaction Conditions: Carefully screen solvents, temperatures, and catalyst loadings. For challenging cyclizations, high-dilution conditions can favor intramolecular over intermolecular reactions.

Q2: I'm observing the formation of a styrene-like byproduct in my Bischler-Napieralski reaction. What is this, and how can I prevent it?

A2: This is a classic side reaction known as the retro-Ritter reaction . It is a significant competing pathway in Bischler-Napieralski and related cyclizations that proceed through a nitrilium ion intermediate.[2][3] The nitrilium ion can fragment, leading to the formation of a stable styrene derivative, which acts as a thermodynamic sink.

Mitigation Strategies:

  • Solvent Choice: Using the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter products.[2][3]

  • Milder Reagents: Employing modern, milder dehydrating agents such as triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine at lower temperatures can suppress this side reaction.[4]

  • Alternative Intermediates: Using oxalyl chloride can generate an N-acyliminium intermediate, which avoids the formation of the nitrilium ion prone to fragmentation.[2][3]

Q3: My Friedel-Crafts cyclization is giving poor regioselectivity or multiple products. How can I control the outcome?

A3: Regioselectivity in intramolecular Friedel-Crafts reactions is dictated by the electronic and steric properties of the aromatic ring and the nature of the tethered electrophile.

  • Activating/Deactivating Groups: Electron-donating groups on the aromatic ring will direct the cyclization to the ortho and para positions, while electron-withdrawing groups will deactivate the ring and may inhibit the reaction.

  • Steric Hindrance: Bulky substituents can block sterically hindered positions, favoring cyclization at less encumbered sites.

Improving Regioselectivity:

  • Protecting Groups: The use of N-protecting groups on the azepine nitrogen can influence the regioselectivity of acylation on the benzene ring, often favoring the C-8 position with high selectivity (>95%).[5]

  • Lewis Acid Choice: The choice and stoichiometry of the Lewis acid (e.g., AlCl₃, P₂O₅, PPA) can significantly impact the reaction outcome.[6] A thorough screening of Lewis acids is recommended.

  • Molecular Orbital Calculations: Predictive models using molecular orbital calculations can help determine the most likely site of acylation based on the Lewis acid coordinated substrate.

Q4: I'm seeing evidence of N-oxidation in my final product or intermediates. Is this common, and how do I avoid it?

A4: Yes, N-oxidation is a known metabolic pathway for many benzazepine-containing drugs and can also occur as a side reaction during synthesis, particularly when using oxidizing agents or under aerobic conditions.[1] The tertiary amine of the benzazepine nucleus is susceptible to oxidation, forming the corresponding N-oxide.

Prevention and Control:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.

  • Careful Choice of Oxidants: If an oxidation step is necessary elsewhere in the molecule, choose a reagent with high selectivity for the target functional group, and avoid over-oxidation. Common oxidants like m-CPBA are known to produce N-oxides in high yields.[1]

  • Reductive Workup: In some cases, a mild reductive workup can convert any inadvertently formed N-oxide back to the parent amine.

Part 2: Detailed Troubleshooting Guides

This section provides a deeper dive into specific side reactions, their mechanisms, and detailed protocols for their mitigation.

Guide 1: The Bischler-Napieralski Reaction and the Retro-Ritter Side Reaction

The Bischler-Napieralski reaction is a powerful tool for constructing the benzazepine core through intramolecular electrophilic aromatic substitution of a β-arylethylamide. However, the formation of a nitrilium ion intermediate opens the door to the retro-Ritter reaction.

Mechanism of the Retro-Ritter Reaction:

G Mechanism of Retro-Ritter Side Reaction amide β-Arylethylamide activated_amide Activated Amide (e.g., Imidoyl Phosphate) amide->activated_amide Dehydrating Agent (e.g., POCl₃) nitrilium Nitrilium Ion Intermediate activated_amide->nitrilium Elimination benzazepine Desired Benzazepine Product nitrilium->benzazepine Intramolecular Cyclization (Desired Pathway) styrene Styrene Byproduct nitrilium->styrene Retro-Ritter Fragmentation (Side Reaction) nitrile Nitrile

Caption: The nitrilium ion is a key branch point leading to either the desired product or the styrene byproduct.

Troubleshooting Table: Minimizing the Retro-Ritter Reaction

SymptomPlausible CauseRecommended Solution
Significant formation of a styrene derivative, confirmed by NMR/MS. The reaction conditions favor the retro-Ritter fragmentation pathway. This is common with high temperatures and strongly acidic dehydrating agents.[2][3]1. Modify Reaction Conditions: Switch to a milder dehydrating system like triflic anhydride (Tf₂O) and 2-chloropyridine at lower temperatures (e.g., -20°C to 0°C).[4] 2. Change the Solvent: Use the corresponding nitrile as the solvent to suppress the fragmentation by Le Chatelier's principle.[3]
Low yield of benzazepine product, with a complex mixture of byproducts. In addition to the retro-Ritter reaction, polymerization and decomposition of the starting material or product may be occurring at elevated temperatures.[4]1. Temperature Control: Carefully control the reaction temperature and monitor the reaction progress closely to avoid prolonged heating after the starting material is consumed. 2. Milder Conditions: The use of Tf₂O/2-chloropyridine is also beneficial here as it allows for lower reaction temperatures.[4]

Experimental Protocol: Bischler-Napieralski Cyclization with Tf₂O/2-Chloropyridine

  • Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the β-arylethylamide substrate (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv). Cool the mixture to -20°C using a suitable cooling bath.

  • Activation: Slowly add triflic anhydride (Tf₂O) (1.25 equiv) dropwise to the cooled solution. The color may change from yellow to dark red.

  • Reaction: Allow the mixture to stir at -20°C for 30 minutes, then warm to 0°C and stir for an additional 20-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by carefully adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Guide 2: Regioselectivity and Over-Alkylation in Intramolecular Friedel-Crafts Reactions

Intramolecular Friedel-Crafts reactions are a cornerstone of benzazepine synthesis, but are susceptible to issues of regioselectivity and, in the case of alkylations, over-alkylation.

Mechanism of Over-alkylation:

The initial benzazepine product is often more nucleophilic than the starting material due to the activating nature of the newly formed ring system. This can lead to a second intermolecular Friedel-Crafts reaction between the product and another molecule of the electrophilic intermediate, resulting in dimerization or polymerization.

G Over-alkylation in Friedel-Crafts Synthesis starting_material Starting Material electrophile Electrophilic Intermediate starting_material->electrophile Lewis Acid benzazepine_product Benzazepine Product (Activated) electrophile->benzazepine_product over_alkylation_product Over-alkylation Byproduct (Dimer/Polymer) benzazepine_product->over_alkylation_product Intermolecular Reaction (Side Reaction)

Caption: The desired product can react further, leading to unwanted byproducts.

Troubleshooting Table: Controlling Friedel-Crafts Reactions

SymptomPlausible CauseRecommended Solution
Formation of multiple isomers. Poor regiocontrol due to multiple activated positions on the aromatic ring.1. Use of Directing Groups: Introduce or modify existing substituents to direct the cyclization to a single position. 2. N-Protection: For acylation, an N-tosyl or other electron-withdrawing group can direct acylation to the C-8 position.[5] 3. Catalyst Screening: Different Lewis acids (AlCl₃, P₂O₅, PPA) can exhibit different regioselectivities.[6]
Formation of high molecular weight byproducts (dimers/polymers). Over-alkylation of the product. This is more common in Friedel-Crafts alkylations than acylations.1. High-Dilution Conditions: Perform the reaction at low concentrations (e.g., <0.01 M) to favor the intramolecular reaction. 2. Slow Addition: Add the substrate slowly to a solution of the Lewis acid to maintain a low concentration of the reactive species. 3. Use Acylation Instead of Alkylation: Friedel-Crafts acylation is generally not prone to over-reaction because the product ketone is deactivated. The resulting ketone can then be reduced to the desired alkyl group if needed.

Experimental Protocol: Regioselective Friedel-Crafts Acylation of an N-Protected Benzazepine

  • Setup: To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add the N-protected 2,3,4,5-tetrahydro-1H-2-benzazepine (1.0 equiv) and a dry solvent (e.g., 1,2-dichloroethane).

  • Lewis Acid: Cool the solution to 0°C and add the Lewis acid (e.g., AlCl₃, 2.0-3.0 equiv) portion-wise.

  • Acylating Agent: Add the acyl chloride (1.1 equiv) dissolved in the same dry solvent to the dropping funnel and add it dropwise to the reaction mixture at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup: Carefully pour the reaction mixture into a mixture of ice and concentrated HCl. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography or recrystallization.

Part 3: References

  • Synthesis and Oxidant Properties of Phase 1 Benzepine N-Oxides of Common Antipsychotic Drugs. ResearchGate. [Link]

  • Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][1]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. ResearchGate. [Link]

  • Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. [Link]

  • Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. ResearchGate. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities. PubMed Central. [Link]

  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. [Link]

  • Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][1]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. CSIRO Publishing. [Link]

  • Heck–Suzuki Tandem Reaction for the Synthesis of 3-Benzazepines. ACS Publications. [Link]

  • Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities. PubMed. [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

  • The Intramolecular Heck Reaction. Macmillan Group. [Link]

  • Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs. NIH. [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PubMed Central. [Link]

  • Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. PubMed Central. [Link]

  • Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

  • Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. ResearchGate. [Link]

  • ORGANIC METHODOLOGY. AubéLabUNC. [Link]

  • Recent Progress on the Synthesis of Benzazepine Derivatives via Radical Cascade Cyclization Reactions. ResearchGate. [Link]

  • Synthesis of dibenzazepinones by palladium-catalyzed intramolecular arylation of o-(2'-bromophenyl)anilide enolates. PubMed. [Link]

  • Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. ChemRxiv. [Link]

  • Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH. [Link]

  • Bischler–Napieralski reaction. Grokipedia. [Link]

  • First One Step Regioselective Acylation. ChemistryViews. [Link]

  • Rearrangement of N-aryl-2-vinylaziridines to benzoazepines and dihydropyrroles: a synthetic and theoretical study. PubMed. [Link]

  • Stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines: highly efficient synthesis of functionalized benzazepine scaffolds. ResearchGate. [Link]

  • Troubleshooting a difficult Heck reaction. Reddit. [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]

  • Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journals. [Link]

  • Bischler napieralski reaction. Slideshare. [Link]

  • Synthesis of Tetrazolo-Fused Benzodiazepines and Benzodiazepinones by a Two-Step Protocol Using an Ugi-Azide Reaction for Initial Diversity Generation. NIH. [Link]

  • Bischler‐Napieralski reaction. ResearchGate. [Link]

  • Seven Name Reactions in One - Palladium Catalysed Reaction. YouTube. [Link]

  • Heck reaction. Chemistry LibreTexts. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]

  • Imine Hydrolysis. YouTube. [Link]

  • Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction. PubMed. [Link]

  • Formation of styrene during the Maillard reaction is negligible. PubMed. [Link]

Sources

Technical Support Center: Purification of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (CAS 160129-45-3). This guide is designed for researchers, scientists, and drug development professionals to address common purification challenges encountered during the synthesis of this key pharmaceutical intermediate. As a crucial precursor in the synthesis of Tolvaptan, achieving high purity of this compound is paramount.[1][2] This document provides in-depth troubleshooting advice, detailed purification protocols, and the scientific rationale behind these recommendations.

Frequently Asked Questions (FAQs)

Q1: My crude 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one is a pale yellow to greenish solid after synthesis. Is this normal, and what are the likely impurities?

A1: Yes, it is common for the crude product to appear as pale yellow or even have a greenish tint.[3] This coloration is often indicative of residual starting materials or by-products from the synthesis. The most common synthetic route involves the intramolecular Friedel-Crafts cyclization of 4-(4-chloroanilino)-4-oxobutyric acid.[4]

Potential impurities to consider are:

  • Unreacted Starting Materials: 4-chloroaniline and succinic anhydride.

  • Reaction Intermediates: Such as 4-(4-chloroanilino)-4-oxobutyric acid.

  • By-products of Cyclization: Incomplete cyclization or side reactions during the Friedel-Crafts acylation. While generally regioselective, minor isomers could be present.

  • Residual Solvents and Reagents: Toluene, ethylene dichloride, or acidic reagents like polyphosphoric acid (PPA) used in the cyclization step.

Q2: I performed a recrystallization with methanol/water as suggested in some literature, but the purity did not significantly improve. What could be the issue?

A2: While a methanol/water system is a good starting point, its effectiveness can be compromised by several factors:[3]

  • Incorrect Solvent Ratio: The optimal ratio is crucial. Too much methanol will prevent crystallization, while too much water may cause the compound to "oil out."

  • Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. A slower, more controlled cooling process is generally more effective.

  • Co-precipitation of Impurities: If an impurity has very similar solubility properties to the desired product in this solvent system, co-precipitation may occur.

  • Insufficient Removal of Baseline Impurities: Some impurities may be too soluble or insoluble in this system to be effectively removed.

In such cases, trying an alternative solvent system or a different purification technique like column chromatography is recommended.

Q3: How can I effectively monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most efficient method for monitoring your column fractions. For a compound like 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, which contains both an aromatic ketone and a secondary amine, a common mobile phase would be a mixture of a non-polar and a polar solvent.

A good starting point for a TLC solvent system is a mixture of hexanes and ethyl acetate . A 1:1 ratio can be a good initial test system.[5] Adjust the ratio based on the resulting Rf value; aim for an Rf of 0.2-0.4 for the desired compound to ensure good separation on a column.[5]

For visualization, UV light (254 nm) is the primary method, as the aromatic ring will be UV-active. Additionally, staining with a potassium permanganate solution can be used, which will react with the amine functionality.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Oily Residue Instead of Crystals During Recrystallization The compound is "oiling out" due to being supersaturated in a solvent where it has high solubility, or the solvent polarity is not ideal.Add a small amount of a miscible, less polar co-solvent (e.g., if using methanol/water, add a bit more water). Alternatively, try a different solvent system altogether, such as ethanol, isopropanol, or acetone/hexane mixtures.[6]
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used.Reduce the amount of solvent used to the minimum required to dissolve the solid at boiling point. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Compound Streaking or Tailing on TLC Plate The secondary amine is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier, like triethylamine (0.5-1%), to your TLC and column chromatography mobile phase. This will neutralize the acidic sites on the silica and lead to sharper spots/bands.[5]
Poor Separation During Column Chromatography The chosen eluent system has either too high or too low polarity.Systematically vary the polarity of your eluent. A gradient elution, starting with a less polar mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, often yields the best separation.
Product is Contaminated with Starting Material (e.g., 4-chloroaniline) Incomplete reaction or inefficient initial work-up.An acidic wash (e.g., with dilute HCl) during the initial work-up can help remove basic impurities like 4-chloroaniline. If the impurity persists, column chromatography is the most effective removal method.

Purification Protocols

Protocol 1: Optimized Recrystallization

This protocol provides a step-by-step guide for the recrystallization of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.

  • Solvent Selection: Begin with a methanol/water (7:3) mixture as a primary choice.[3] Alternative systems to test on a small scale include ethanol, isopropanol, and ethyl acetate/hexanes.

  • Dissolution: In a flask, add the crude solid and the minimum amount of the primary solvent (e.g., methanol) required to dissolve it at boiling. Use a boiling stick or magnetic stirring.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture. Dry the crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

If recrystallization fails to achieve the desired purity, column chromatography is the next logical step.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed compound to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system determined from your TLC analysis. If necessary, gradually increase the polarity of the eluent (gradient elution) to first elute less polar impurities, followed by the desired product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified solid.

Data Summary

Purification Method Solvent/Eluent System Expected Purity Typical Yield
Recrystallization Methanol/Water (7:3)>98%70-90%
Recrystallization Ethanol>98%Variable
Recrystallization Isopropanol>98%Variable
Column Chromatography Hexane/Ethyl Acetate Gradient>99%60-85%

Visual Workflows

Purification Method Selection

Purification_Decision Start Crude Product (Purity < 95%) Recrystallization Attempt Recrystallization (e.g., MeOH/Water) Start->Recrystallization Check_Purity_1 Check Purity (TLC/HPLC/NMR) Recrystallization->Check_Purity_1 Column_Chromatography Perform Column Chromatography Check_Purity_1->Column_Chromatography Purity Not OK End_Pure Pure Product (Purity > 98%) Check_Purity_1->End_Pure Purity OK Check_Purity_2 Check Purity (TLC/HPLC/NMR) Column_Chromatography->Check_Purity_2 Check_Purity_2->End_Pure Purity OK End_Impure Re-evaluate/ Further Purification Check_Purity_2->End_Impure Purity Not OK

Caption: Decision workflow for selecting a purification method.

Troubleshooting Column Chromatography

Column_Troubleshooting Start Poor Separation on Column Tailing Streaking/ Tailing Bands? Start->Tailing Polarity Poor Resolution Between Spots? Tailing->Polarity No Add_Base Add 0.5-1% Triethylamine to Eluent Tailing->Add_Base Yes Optimize_Gradient Optimize Eluent Gradient (Slower Increase in Polarity) Polarity->Optimize_Gradient Yes Change_System Change Solvent System (e.g., DCM/Methanol) Polarity->Change_System No Improvement Result Improved Separation Add_Base->Result Optimize_Gradient->Result Change_System->Result

Caption: Troubleshooting guide for column chromatography issues.

References

  • Cas 160129-45-3, 7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE | lookchem. LookChem. [Link]

  • Preparation method of 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzo[b]azepine - Eureka. Eureka. [Link]

  • Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one - Google Patents.
  • US3340253A - Preparation of certain benzodiazepine compounds - Google Patents.
  • Friedel–Crafts reaction - Wikipedia. Wikipedia. [Link]

  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. Common Organic Chemistry. [Link]

  • I want good solvent system in TLC in aniline and ketone compound? - ResearchGate. ResearchGate. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. Chemistry Hall. [Link]

  • CAS#:160129-45-3 | 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | Chemsrc. Chemsrc. [Link]

  • A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma - MDPI. MDPI. [Link]

  • Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. Clinical Chemistry. [Link]

  • Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Journal of Scientific & Industrial Research. [Link]

  • Need help with Column Chromatography. - ResearchGate. ResearchGate. [Link]

  • Troubleshooting protein purification? - ResearchGate. ResearchGate. [Link]

  • Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. Cytiva. [Link]

  • (7-Chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)(o-tolyl)methanone | Pharmaffiliates. Pharmaffiliates. [Link]

  • Common Problems During His-tag Purification - YouTube. YouTube. [Link]

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. ACS Publications. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Cas 160129-45-3,7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE | lookchem. LookChem. [Link]

Sources

Technical Support Center: A Troubleshooting Guide to the Stability of 7-Chloro-1-benzazepin-5-one and Its Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals working with 7-chloro-1-benzazepin-5-one and its key synthetic intermediate, 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. Recognizing the stability challenges inherent in complex heterocyclic chemistry, this document provides in-depth, experience-driven advice to help you anticipate, diagnose, and resolve common issues encountered during synthesis, purification, and storage.

Section 1: Frequently Asked Questions (FAQs) - Core Stability and Handling

This section addresses foundational knowledge regarding the stability and proper management of 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one, the more stable and commonly utilized form.

Question: My solid 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one has developed a yellowish or greenish tint. Is it compromised?

Answer : A pale yellow to light green hue can be characteristic of this compound, even in newly synthesized batches. However, a noticeable darkening upon storage is a red flag for degradation.

  • Underlying Chemistry : This discoloration often results from minor oxidation at sensitive positions on the molecule or the degradation of trace impurities remaining from the synthesis process.[1] While the main compound is relatively stable, these minor components can be more labile.

  • Recommended Action :

    • Purity Verification : Before proceeding, it is critical to re-assess the compound's purity via a reliable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

    • Fitness for Use : If the purity remains high (e.g., >98%), the material is likely suitable for further synthetic steps where subsequent purification will occur. For use as an analytical standard or in sensitive biological assays, it is best practice to use a fresh or newly purified batch.

    • Preventative Strategy : To mitigate future degradation, strictly adhere to optimal storage conditions: 2-8°C in a tightly sealed, amber glass vial, ideally under an inert atmosphere like argon or nitrogen.[2]

Question: What are the definitive storage and handling protocols for 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one?

Answer : Proper storage and handling are non-negotiable for maintaining the chemical integrity of this intermediate.

  • Scientific Rationale : The molecule's structure, which includes a chlorinated aromatic ring and a lactam functionality, makes it inherently susceptible to degradation by light, hydrolysis, and oxidation.

  • Storage Protocol :

    • Temperature : Maintain at 2-8°C.[2] If the compound is in solution, avoid repeated freeze-thaw cycles.

    • Light : The compound is photosensitive. Always store in amber vials or in a designated dark location to prevent photolytic decomposition.[2]

    • Atmosphere : For long-term viability, displace oxygen by blanketing the container with an inert gas (N₂ or Ar).

    • Container : Use containers with secure, tight-fitting closures to prevent moisture ingress.[2]

  • Handling Guidelines :

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemically resistant gloves and safety eyewear.[2]

    • Minimize the generation of airborne dust.

    • Limit the compound's exposure to ambient light and air, especially during weighing and transfer.

Question: What are the primary chemical degradation pathways for this class of benzazepinones?

Answer : The benzazepinone scaffold is primarily vulnerable to three degradation mechanisms: hydrolysis, oxidation, and photolysis.[3] A firm grasp of these pathways is essential for effective troubleshooting.

  • Hydrolysis : Under harsh acidic or basic conditions, the lactam (an amide within a ring) is the most likely point of attack for water, leading to cleavage of the seven-membered ring to form an amino acid derivative.

  • Oxidation : The nitrogen atom and the carbon atoms adjacent to the aromatic ring are potential sites for oxidation. This can be catalyzed by atmospheric oxygen, trace metals, or residual peroxides in solvents. Similar benzodiazepine structures are known to undergo oxidative degradation.[4][5]

  • Photolysis : Aromatic chlorides are known to be susceptible to UV light, which can trigger cleavage of the carbon-chlorine bond or other radical-based reactions. The carbonyl group also acts as a chromophore that can absorb UV energy, contributing to instability.

graph DegradationPathways { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Benzazepinone [label="7-Chloro-1,2,3,4-tetrahydro-\n5H-1-benzazepin-5-one", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Ring-Opened Product\n(Amino Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Oxidized Derivatives\n(e.g., N-oxides, hydroxylated species)", fillcolor="#FBBC05", fontcolor="#202124"]; Photolysis [label="Dechlorinated or\nRearranged Products", fillcolor="#34A853", fontcolor="#FFFFFF"];

Benzazepinone -> Hydrolysis [label=" Strong Acid/Base, H2O"]; Benzazepinone -> Oxidation [label=" O2, Light, Metal Ions"]; Benzazepinone -> Photolysis [label=" UV Light"]; }

Fig. 1: Potential Degradation Pathways

Section 2: Troubleshooting Experimental Workflows

This section provides actionable solutions for specific issues that may arise during synthetic manipulations.

Scenario 1: My reaction mixture has turned dark, and TLC analysis reveals multiple, unforeseen spots.

  • Likely Cause : This is a classic sign of thermal degradation or oxidation, particularly in reactions requiring heat or prolonged stirring. An intermediate or the starting material itself may be unstable under the applied conditions.

  • Troubleshooting Workflow :

    • Thermal Management : Critically assess the reaction temperature. Investigate if the transformation can be achieved at a lower temperature, accepting a longer reaction time if necessary.

    • Atmospheric Control : If not already standard practice, execute the reaction under a rigorously maintained inert atmosphere (nitrogen or argon) to exclude oxygen.

    • Solvent Quality : Use freshly purified or commercially available anhydrous solvents. Solvents like tetrahydrofuran (THF) can accumulate peroxides over time, which are potent initiators of oxidative degradation.

    • Temporal Control : Monitor reaction progress diligently (e.g., by TLC or LC-MS) and quench the reaction promptly upon consumption of the limiting reagent to minimize byproduct formation.

graph TroubleshootingWorkflow { layout=neato; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Reaction Turning Dark/\nMultiple Spots on TLC", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,3!"]; Cause1 [label="Thermal Degradation?", fillcolor="#FBBC05", fontcolor="#202124", pos="-2,2!"]; Cause2 [label="Oxidation?", fillcolor="#FBBC05", fontcolor="#202124", pos="2,2!"]; Solution1 [label="Lower Reaction\nTemperature", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2,1!"]; Solution2 [label="Run Under\nInert Atmosphere", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF", pos="1,1!"]; Solution3 [label="Use High-Purity/\nAnhydrous Solvents", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,1!"]; Solution4 [label="Optimize\nReaction Time", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,0!"];

Start -> Cause1; Start -> Cause2; Cause1 -> Solution1; Cause2 -> Solution2; Cause2 -> Solution3; Start -> Solution4; }

Fig. 2: Troubleshooting Dark Reaction Mixtures

Scenario 2: I'm using a strong base (e.g., n-BuLi, LDA) and observing low yields with a complex product mixture.

  • Likely Cause : The amide proton (N-H) of the benzazepinone is acidic and will be readily deprotonated by strong, non-hindered bases. This can lead to undesired side reactions or degradation of the core structure.

  • Expert Recommendations :

    • Amide Protection : If the amide proton is interfering with the desired chemistry, consider introducing a protecting group. A tosyl (Ts) group, for example, is employed in several patented synthetic routes for Tolvaptan intermediates.[6]

    • Base Selection : If deprotonation elsewhere is intended, switch to a non-nucleophilic, sterically hindered base. When a potent base is unavoidable, conduct the reaction at very low temperatures (e.g., -78 °C) with slow, controlled addition of the base.

    • Route Re-evaluation : It may be more efficient to explore an alternative synthetic pathway that circumvents the need for harsh basic conditions.

Scenario 3: I'm experiencing significant material loss during aqueous work-up and extraction.

  • Likely Cause : While the compound is poorly soluble in water, losses can be exacerbated by improper pH control, which can increase aqueous solubility or cause hydrolysis.

  • Optimized Work-up Protocol :

    • pH Buffering : Maintain the aqueous phase at a neutral pH (6-8) during the work-up. The use of a buffered wash (e.g., phosphate buffer) is recommended over unbuffered water.

    • Solvent Choice & Repetition : Employ an appropriate organic solvent like dichloromethane or ethyl acetate for extraction. To maximize recovery, perform at least three extractions with smaller volumes of solvent rather than a single large-volume extraction.

    • Brine Wash : Always wash the combined organic extracts with a saturated sodium chloride solution (brine). This aids in breaking up emulsions and removes the bulk of dissolved water.

    • Drying and Concentration : Thoroughly dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure at a bath temperature below 40°C to prevent thermal degradation.

Section 3: Protocol for Stability Assessment via Forced Degradation

A forced degradation or "stress testing" study is an essential experiment to proactively identify potential degradation products and establish the intrinsic stability of your compound.[7][8]

Protocol: Forced Degradation Study of 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one

Objective : To systematically evaluate the stability of the target compound under various stress conditions and to develop a stability-indicating analytical method.

Materials :

  • 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade methanol and water

  • Calibrated laboratory oven

  • ICH-compliant photostability chamber

Procedure :

  • Stock Solution Preparation : Accurately prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis :

    • Combine 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for up to 24 hours.

    • Withdraw aliquots at set intervals (e.g., 2, 8, 24h), neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis :

    • Combine 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Maintain at room temperature for up to 24 hours.

    • Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation :

    • Combine 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Maintain at room temperature, protected from light, for up to 24 hours.

    • Withdraw aliquots and dilute for HPLC analysis.

  • Thermal Degradation (Solid State) :

    • Place a known quantity of the solid compound in an oven at 60°C for 48 hours.

    • After exposure, dissolve the solid and analyze by HPLC.

  • Photolytic Degradation :

    • Expose both the solid compound and a solution in methanol to light, ensuring an overall illumination of ≥ 1.2 million lux hours and a near-UV energy of ≥ 200 watt-hours/m².

    • Simultaneously, run a "dark control" sample, wrapped in foil, under the same temperature conditions.

    • Analyze all samples by HPLC.

Data Interpretation :

  • Compare the chromatograms from stressed samples to a control (unstressed) sample.

  • Calculate the percent degradation of the parent peak and the percent formation of new impurity peaks.

  • For structural elucidation of unknown degradants, LC-MS analysis is the preferred technique.

Table 1: Summary of Forced Degradation Conditions

Stress Condition Reagent/Parameter Temperature Duration
Acidic Hydrolysis 0.1 M HCl 60°C 24 hours
Basic Hydrolysis 0.1 M NaOH Room Temp. 24 hours
Oxidation 3% H₂O₂ Room Temp. 24 hours
Thermal Dry Heat 60°C 48 hours

| Photolytic | ≥ 1.2 million lux hours & ≥ 200 Wh/m² | Ambient | Per ICH Q1B |

References

  • Synthesis and Characterization of Tolvaptan Impurities. ResearchGate. Available at: [Link]

  • TOLVAPTAN. New Drug Approvals. Available at: [Link]

  • Discover the Purity: 7-Chloro-1,2,3,4-Tetrahydro-5H-1-Benzazepin-5-one for Advanced Pharmaceutical Synthesis. Geshem. Available at: [Link]

  • A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • WO/2021/249877 INTERMEDIATES AND PROCESSES FOR THE PREPARATION OF TOLVAPTAN AND ITS DERIVATIVES. WIPO Patentscope. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. Available at: [Link]

  • CN108503586B - Process for the preparation of tolvaptan intermediates. Google Patents.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. Available at: [Link]

  • 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. PubChem. Available at: [Link]

  • Tolvaptan-impurities. Pharmaffiliates. Available at: [Link]

  • Photodegradation Processes of the Antiepileptic Drug Carbamazepine, Relevant To Estuarine Waters. ResearchGate. Available at: [Link]

  • Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. PubMed. Available at: [Link]

  • Influence of PH On The Stability of Pharmaceutical. Scribd. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • 7-Chloro-1,2,3,4-Tetrahydrobenzo[b]azepin-5-one CAS 160129-45-3. Watson International Ltd. Available at: [Link]

  • Analytical Methods. OPUS. Available at: [Link]

  • 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one cas 160129-45-3. Home Sunshine Pharma. Available at: [Link]

  • Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one. Google Patents.
  • Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa. The Pharma Innovation. Available at: [Link]

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. MDPI. Available at: [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. PMC - NIH. Available at: [Link]

  • Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product. PubMed. Available at: [Link]

  • 7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE. PharmaCompass.com. Available at: [Link]

  • Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. Available at: [Link]

  • 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one 98.0+%, TCI America. Fisher Scientific. Available at: [Link]

  • Identification of oxidative degradation impurities of Olanzapine drug substance as well as drug product. ResearchGate. Available at: [Link]

  • A COMPREHENSIVE REVIEW ON STABILITY INDICATING METHOD DEVELOPMENT USING UHPLC. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Paraben Compounds—Part II: An Overview of Advanced Oxidation Processes for Their Degradation. MDPI. Available at: [Link]

  • Comparison of Advanced Oxidation Processes for the Degradation of Maprotiline in Water—Kinetics, Degradation Products and Potential Ecotoxicity. MDPI. Available at: [Link]

  • Photodegradation processes of the antiepileptic drug carbamazepine, relevant to estuarine waters. Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Managing Impurities in the Scale-Up of 7-chloro-1-benzazepin-5-one Production

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 7-chloro-1-benzazepin-5-one. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to address common challenges related to impurity management during its production.

I. Understanding the Synthetic Landscape

The production of 7-chloro-1-benzazepin-5-one, a key intermediate in the synthesis of various pharmaceutical agents, typically involves a multi-step synthesis culminating in an intramolecular Friedel-Crafts acylation. While the synthetic route is well-established, scaling up production can introduce challenges in controlling impurity profiles, which is critical for the quality and safety of the final active pharmaceutical ingredient (API).

II. Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of 7-chloro-1-benzazepin-5-one?

A1: Impurities can arise from several sources throughout the manufacturing process. These are broadly categorized as:

  • Organic Impurities:

    • Starting materials and intermediates: Unreacted starting materials or intermediates from previous steps.

    • By-products: Formed from side reactions occurring during the synthesis, particularly during the Friedel-Crafts cyclization.

    • Degradation products: Resulting from the instability of the product under certain reaction or storage conditions.[1]

  • Inorganic Impurities:

    • Reagents and catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

  • Residual Solvents:

    • Volatile organic compounds used as reaction media or for extraction and purification.

Q2: Why is the intramolecular Friedel-Crafts cyclization a critical step for impurity formation?

A2: The intramolecular Friedel-Crafts acylation is the key ring-forming step and is highly susceptible to side reactions. Factors such as the choice of catalyst (commonly polyphosphoric acid - PPA), reaction temperature, and reaction time can significantly influence the formation of impurities.[2][3] Common issues include the formation of regioisomers due to incorrect cyclization, and polymerization or charring of the starting material under harsh acidic conditions.[4]

Q3: What are the regulatory expectations for impurity profiling?

A3: Regulatory agencies such as the FDA and EMA have stringent guidelines for the identification, qualification, and control of impurities in drug substances. The International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2) provide a framework for acceptable levels of impurities. Generally, any impurity present at a level of 0.10% or higher should be identified and quantified.

Q4: What analytical techniques are most suitable for impurity profiling of 7-chloro-1-benzazepin-5-one?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating and quantifying impurities in the production of 7-chloro-1-benzazepin-5-one.[5][6][7] For structure elucidation of unknown impurities, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy) are invaluable.[8]

III. Troubleshooting Guides

This section provides detailed guidance on specific impurity-related issues that may be encountered during the scale-up of 7-chloro-1-benzazepin-5-one production.

Troubleshooting Issue 1: Presence of an Unknown Isomeric Impurity

Question: Our HPLC analysis shows a significant peak with the same mass as the desired product, suggesting an isomeric impurity. What is the likely identity of this impurity and how can we mitigate its formation?

Answer:

The most probable isomeric impurity is the 5-chloro-1-benzazepin-7-one, arising from an alternative cyclization of the N-(4-chlorophenyl)succinamic acid intermediate.

  • Mechanism of Formation: During the intramolecular Friedel-Crafts acylation, the acylium ion can attack either the ortho or para position to the amine group on the aromatic ring. While the desired product results from para-attack, competitive ortho-attack leads to the formation of the 5-chloro isomer. The choice of cyclizing agent and reaction conditions can influence the regioselectivity of this reaction.

  • Mitigation Strategies:

    • Optimize the Cyclizing Agent: Polyphosphoric acid (PPA) is a common reagent for this type of cyclization.[4] The concentration and age of the PPA can affect its viscosity and reactivity. Ensure consistent quality and consider screening different grades of PPA or alternative Lewis acids.

    • Temperature Control: Friedel-Crafts reactions are often temperature-sensitive. A lower reaction temperature may favor the thermodynamically more stable para-product. Conduct a temperature optimization study to find the optimal balance between reaction rate and selectivity.

    • Slow Addition: During scale-up, ensure slow and controlled addition of the substrate to the cyclizing agent to maintain a consistent temperature profile and minimize localized overheating which can lead to less selective reactions.

A well-developed HPLC method is crucial for resolving the desired product from its isomer.

Parameter Condition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.01M phosphate buffer (pH 3.0)
Gradient Isocratic or a shallow gradient, to be optimized
Flow Rate 1.0 mL/min
Detection UV at 242 nm
Column Temperature 30 °C
Troubleshooting Issue 2: High Levels of Unreacted Starting Material

Question: We are observing a high percentage of unreacted N-(4-chlorophenyl)succinamic acid in our crude product. What are the likely causes and how can we improve the conversion?

Answer:

Incomplete reaction is a common issue during scale-up and can be attributed to several factors.

  • Insufficient Catalyst/Dehydrating Agent: The intramolecular Friedel-Crafts acylation requires a sufficient amount of a strong acid like PPA to act as both a catalyst and a dehydrating agent.[4] On a larger scale, inadequate mixing can lead to localized areas where the catalyst concentration is too low.

    • Solution: Ensure the stoichiometry of the PPA is appropriate for the scale of the reaction. Improve agitation to ensure a homogenous reaction mixture.

  • Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress using in-process controls (IPCs) such as TLC or HPLC. Extend the reaction time until the starting material is consumed to an acceptable level.

  • Moisture Content: Water can deactivate the Lewis acid catalyst in Friedel-Crafts reactions.[3]

    • Solution: Ensure all starting materials, solvents, and equipment are anhydrous.

G start High Unreacted Starting Material Detected check_catalyst Verify Stoichiometry and Quality of PPA start->check_catalyst check_mixing Evaluate Agitation Efficiency start->check_mixing check_time Review In-Process Control Data for Reaction Time start->check_time check_moisture Test for Moisture in Starting Materials and Solvents start->check_moisture increase_catalyst Increase PPA Loading check_catalyst->increase_catalyst improve_mixing Enhance Agitation Speed/Impeller Design check_mixing->improve_mixing extend_time Increase Reaction Time check_time->extend_time dry_reagents Implement Stricter Anhydrous Conditions check_moisture->dry_reagents end Reaction Completion Optimized extend_time->end increase_catalyst->end improve_mixing->end dry_reagents->end

Caption: Troubleshooting workflow for incomplete reaction.

Troubleshooting Issue 3: Formation of Polymeric By-products

Question: Our work-up is complicated by the presence of a dark, tarry substance, which we suspect are polymeric impurities. Why are these forming and how can we prevent them?

Answer:

The formation of polymeric or tar-like substances is a known side reaction when using strong acids like PPA, especially at elevated temperatures.[4]

  • Mechanism of Formation: PPA can promote intermolecular reactions and polymerization of the starting material or product, particularly if the reaction temperature is too high or the reaction time is excessively long.

  • Mitigation Strategies:

    • Strict Temperature Control: Maintain the reaction temperature within the validated range. Avoid any temperature excursions.

    • Optimize Reaction Time: Do not prolong the reaction unnecessarily after completion. Quench the reaction as soon as IPCs indicate that the starting material has been consumed.

    • Quenching Procedure: The quenching of the reaction with water is highly exothermic. Ensure rapid and efficient cooling during the quench to prevent degradation of the product.

  • Initial Work-up: After quenching the reaction with ice water, the crude product often precipitates.

  • Solvent Extraction: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The polymeric impurities will often have limited solubility and can be partially removed by filtration.

  • Column Chromatography: For laboratory-scale purification, flash column chromatography on silica gel is effective. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) will separate the desired product from the highly polar polymeric material.

  • Recrystallization: For larger scale purification, recrystallization is the preferred method. Screen various solvent systems to find one that provides good recovery and efficiently rejects the polymeric impurities.[9][10]

IV. Visualizing the Synthetic Pathway and Impurity Formation

G cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation A 4-Chloroaniline + Succinic Anhydride B N-(4-chlorophenyl)succinamic acid A->B Acylation C 7-chloro-1-benzazepin-5-one (Desired Product) B->C Intramolecular Friedel-Crafts Acylation (para-attack) D 5-chloro-1-benzazepin-7-one (Isomeric Impurity) B->D ortho-attack E Polymeric By-products B->E Intermolecular Reactions

Caption: Synthetic pathway and major impurity formation routes.

V. References

  • ResearchGate. (2016). Development and Validation of 7-Chloro-1-Methyl-5-Phenyl-3h-1,4 Benzodiazepin-2- One By RP HPLC. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Polyphosphoric Acid. Retrieved from [Link]

  • TSI Journals. (n.d.). Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. Retrieved from [Link]

  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. Retrieved from [Link]

  • Reddit. (2021). Polyphosphoric acid for Bischler-Napieralski type cyclization. Retrieved from [Link]

  • University of Calgary. (n.d.). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • MDPI. (n.d.). Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. Retrieved from [Link]

  • International Journal of Allied Medical Sciences and Clinical Research. (n.d.). Development and validation of analytical method for determination of amlodipine and benazepril in bulk and pharmaceutical dosage form by RP-HPLC. Retrieved from [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Development and validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Intramolecular Friedel-Crafts Reaction. Retrieved from [Link]

  • DergiPark. (2022). Development and validation of RPLC method for the simultaneous analysis of ACE inhibitors in tablet formulations. Retrieved from [Link]

  • PubMed Central. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:160129-45-3 | 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. Retrieved from [Link]

  • PubMed. (n.d.). Related impurities in peptide medicines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 7-Chloro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one. Retrieved from [Link]

  • PubMed. (n.d.). Chemical and analytical characterization of related organic impurities in drugs. Retrieved from [Link]

  • BioProcess International. (n.d.). eBook: Process-Related Impurities — New Approaches for a Modern Era. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Yield in Friedel-Crafts Acylation for Benzazepinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges. As Senior Application Scientists, we understand that the path to novel compounds is often paved with optimization. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge for researchers encountering poor yields during the synthesis of benzazepinones via intramolecular Friedel-Crafts acylation.

Troubleshooting Guide

This section addresses specific, hands-on issues you may be facing in the lab. The question-and-answer format is designed to help you quickly identify and resolve common experimental hurdles.

Q1: My intramolecular Friedel-Crafts acylation is resulting in a very low yield with significant starting material recovery. What are the primary causes and how can I improve conversion?

A1: Low conversion in this cyclization is a frequent challenge, typically pointing to issues with reaction activation or catalyst/substrate deactivation. Let's break down the most common culprits.

  • Catalyst Inactivity: The Lewis acids used in Friedel-Crafts reactions, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1][2][3] Any trace of water in your solvent, glassware, or reagents will hydrolyze and deactivate the catalyst.

    • Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Reagents should be of the highest purity and handled under an inert atmosphere (Nitrogen or Argon).

  • Problematic Amino Group: This is the most critical issue specific to benzazepinone synthesis. If your precursor N-aryl-β-aminopropanoic acid has a free N-H group, the basic nitrogen will form a strong complex with the Lewis acid.[3][4] This has a dual negative effect: it deactivates the catalyst, and the resulting positive charge on the ammonium nitrogen strongly deactivates the aromatic ring, hindering the required electrophilic aromatic substitution.[5]

    • Solution: The nitrogen atom must be protected. Converting the amine to a non-basic functional group, such as a tosylamide (sulfonamide), is a common and effective strategy.[6] This prevents catalyst complexation and allows the cyclization to proceed.

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid.[1][3] The ketone product forms a stable complex with the Lewis acid, effectively sequestering it and removing it from the catalytic cycle.[3]

    • Solution: Use at least 1.1 to 2.0 equivalents of the Lewis acid. If your precursor is a carboxylic acid, you will need an additional equivalent to form the acylium ion. A good starting point is 2.5 equivalents for a carboxylic acid precursor.

  • Sub-optimal Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at room temperature. Conversely, excessively high temperatures can lead to decomposition and side reactions.[1]

    • Solution: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). Monitor the reaction closely by TLC or LC-MS to find the optimal balance between conversion and byproduct formation.

Below is a workflow to guide your troubleshooting process for low conversion issues.

start Low Yield & High Starting Material check_N Is the precursor amine (N-H) protected? start->check_N protect_N Protect Nitrogen (e.g., N-Tosyl protection) check_N->protect_N No check_conditions Are reaction conditions strictly anhydrous? check_N->check_conditions Yes protect_N->check_conditions dry Rigorously dry glassware, solvents, and reagents check_conditions->dry No check_catalyst Is Lewis Acid stoichiometry sufficient? (>2 eq.) check_conditions->check_catalyst Yes dry->check_catalyst increase_catalyst Increase Lewis Acid loading to 2.5-3.0 eq. check_catalyst->increase_catalyst No optimize_temp Optimize Reaction Temperature (e.g., 0°C to 60°C) check_catalyst->optimize_temp Yes increase_catalyst->optimize_temp improved_yield Improved Yield optimize_temp->improved_yield

Caption: Troubleshooting workflow for low conversion.

Q2: I'm observing a complex mixture of products instead of the clean benzazepinone. What are the likely side reactions?

A2: Product mixture complexity usually arises from competing reaction pathways or harsh conditions.

  • Intermolecular Acylation: If the concentration of your starting material is too high, an intermolecular reaction (where one molecule acylates another) can compete with the desired intramolecular cyclization, leading to polymeric material.

    • Solution: Employ high-dilution conditions. This can be achieved by adding the substrate slowly via syringe pump to a solution of the Lewis acid in a large volume of solvent. This favors the intramolecular pathway.[7]

  • Decomposition: Benzazepinone scaffolds and their precursors can be sensitive to the harsh conditions of classical Friedel-Crafts reactions. Strong Lewis acids and high temperatures can cause charring or decomposition.

    • Solution: Switch to a milder, more modern cyclizing agent. Reagents like Polyphosphoric acid (PPA) or Eaton's Reagent (P₂O₅ in methanesulfonic acid) are often more effective and less destructive for intramolecular acylations of carboxylic acids.[8][9] Eaton's reagent, in particular, is known for providing higher yields under milder conditions.[8]

  • Polyacylation: This is less common than in Friedel-Crafts alkylation because the product ketone is deactivated.[1][3] However, if your aromatic ring is highly activated with multiple electron-donating groups, it could be a minor issue.

    • Solution: The deactivating effect of the primary acyl group is usually sufficient to prevent this. If it is still observed, reducing the reaction temperature may help improve selectivity.

Q3: The reaction mixture has become a thick, unmanageable slurry, preventing efficient stirring. What causes this and how can it be resolved?

A3: This is a common physical problem in Friedel-Crafts acylations, caused by the precipitation of the Lewis acid-ketone product complex.[3]

  • Cause: The complex formed between the Lewis acid (e.g., AlCl₃) and the carbonyl oxygen of the newly formed benzazepinone is often insoluble in common non-polar solvents like dichloromethane (DCM) or dichloroethane (DCE).

  • Solutions:

    • Improve Mechanical Stirring: Switch from a magnetic stir bar to an overhead mechanical stirrer to ensure the heterogeneous mixture remains well-agitated.

    • Change Solvent: While DCM is common, a solvent like nitrobenzene can sometimes help keep the complex dissolved, though its high boiling point can complicate workup.

    • Controlled Addition: Add the Lewis acid portion-wise to the substrate solution at a low temperature (e.g., 0 °C) to manage the initial exotherm and control the rate of complex formation.

Frequently Asked Questions (FAQs)

This section provides answers to broader, more foundational questions regarding the synthesis of benzazepinones.

Q1: What are the most common reagents for this intramolecular cyclization, and how do I choose the right one?

A1: The choice of reagent is critical and depends on your specific substrate and its tolerance to acidic conditions. The goal is to generate the electrophilic acylium ion from the carboxylic acid precursor for the ring-closing reaction.

Substrate N-Protected Precursor (Carboxylic Acid) Acylium Acylium Ion Intermediate Substrate->Acylium Activation Reagent Acidic Reagent (e.g., Eaton's Reagent, PPA, AlCl₃ + Acyl Chloride) Reagent->Acylium Cyclization Intramolecular Electrophilic Aromatic Substitution Acylium->Cyclization Product Benzazepinone Product Cyclization->Product

Caption: General pathway for benzazepinone synthesis.

Here is a comparison of the most common and effective reagents:

ReagentTypical ConditionsAdvantagesDisadvantages
Eaton's Reagent (7.7 wt% P₂O₅ in CH₃SO₃H)Room temperature to 80 °COften gives high yields; acts as both acid and dehydrating agent; easy to handle liquid; milder than PPA.[8][9]Can be corrosive; workup requires careful quenching.
Polyphosphoric Acid (PPA) 80 °C to 150 °CEffective dehydrating agent for direct cyclization of carboxylic acids; inexpensive.[7]Highly viscous, making it difficult to stir; often requires high temperatures; workup can be challenging.
Aluminum Chloride (AlCl₃) 0 °C to refluxVery strong Lewis acid; effective for acyl chloride precursors.Highly hygroscopic; requires stoichiometric amounts; often leads to lower yields and more byproducts due to harshness; problematic with N-H bonds.[1][3]
Tin(IV) Chloride (SnCl₄) 0 °C to refluxGenerally milder Lewis acid than AlCl₃.[10]May be less reactive, requiring higher temperatures or longer reaction times.

Recommendation: For the intramolecular acylation of an N-protected aryl-aminopropanoic acid, Eaton's Reagent is often the superior choice, providing an excellent balance of reactivity and milder conditions, frequently leading to higher and cleaner yields.[9]

Q2: Are there higher-yielding alternatives to Friedel-Crafts acylation for synthesizing benzazepinones?

A2: Absolutely. While Friedel-Crafts is a classic method, modern organic synthesis has developed several powerful alternatives, which can be particularly useful if your substrate is incompatible with strong acids.

  • Palladium-Catalyzed Reactions: Methods like intramolecular Heck cyclizations can be used to form the seven-membered ring under different conditions.[11] More advanced C-H activation strategies are also emerging as powerful tools.

  • PIFA-Mediated Cyclizations: Phenyliodine(III) bis(trifluoroacetate) (PIFA) is an oxidizing agent that can mediate cyclizations of suitably functionalized precursors under mild conditions.[12][13]

  • Novel Rearrangements: Recent literature describes advanced synthetic routes, such as dearomative rearrangement strategies, that provide divergent access to complex benzazepine scaffolds.[14]

Exploring these alternatives can be highly beneficial if you are unable to optimize the Friedel-Crafts pathway.

Experimental Protocols

Protocol 1: N-Tosyl Protection of the Precursor Amino Acid

This procedure is a critical first step if your starting material contains a free N-H group.

  • Dissolution: Dissolve the N-aryl-β-aminopropanoic acid (1.0 eq.) in a 1:1 mixture of THF and water.

  • Basification: Add sodium carbonate (Na₂CO₃, 3.0 eq.) and stir until dissolved.

  • Addition of TsCl: Cool the mixture to 0 °C in an ice bath. Add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq.) in THF dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Remove the THF under reduced pressure. Wash the remaining aqueous solution with diethyl ether.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2 with concentrated HCl.

  • Extraction: Extract the acidified solution three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-tosyl protected precursor, which can often be used in the next step without further purification.

Protocol 2: Intramolecular Friedel-Crafts Acylation using Eaton's Reagent

This protocol is a recommended starting point for the cyclization step.

  • Reagent Preparation: Prepare or obtain commercial Eaton's Reagent (7.7 wt % P₂O₅ in methanesulfonic acid).

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-tosyl protected precursor (1.0 eq.).

  • Addition of Eaton's Reagent: Add Eaton's Reagent (typically 10 mL per gram of substrate) to the flask.

  • Heating and Monitoring: Stir the mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Quenching: Allow the reaction to cool to room temperature, then pour it slowly and carefully onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until pH 7-8 is reached.

  • Extraction: Extract the aqueous mixture three times with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired benzazepinone.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • PMC. (2022).
  • Chemistry Steps.
  • Thimmaiah, S., et al. (2016). Eaton's reagent catalysed alacritous synthesis of 3-benzazepinones. European Journal of Chemistry.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • El-Aal, H. A. K. A., & Khalaf, A. A. (2015). Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor....
  • EvitaChem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Ohwada, T., et al. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
  • BenchChem. (2025).
  • Zhang, Y., et al. (2015). Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. Journal of Organic Chemistry.
  • BYJU'S.
  • Kumar, A., & Kumar, V. (2018).
  • RSC Publishing. (2023). PIFA-mediated cyclization of methyl(2-(1-phenylvinyl)phenyl)sulfane for the concise, flexible, and scalable de novo synthesis of C3-arylated benzo[b]thiophenes. Organic Chemistry Frontiers.
  • RSC Publishing. (2019). PIFA-Mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides and their application in the synthesis of pyrrolo[3,2-c]quinolinones. Organic Chemistry Frontiers.

Sources

Technical Support Center: Resolution of Enantiomers in Chiral Benzazepine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral resolution of benzazepines. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of chiral benzazepine derivatives. The stereochemistry of these compounds is often critical to their therapeutic efficacy and safety profile, making the isolation of single enantiomers a crucial step in the development pipeline.[1][2]

This document provides in-depth, field-proven insights into common challenges and methodologies. It is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to directly address issues you may encounter during your experiments.

FAQ: Selecting Your Resolution Strategy

Choosing the right method to separate a racemic mixture is the first critical decision. This section provides a high-level overview of the primary techniques and their suitability for benzazepine synthesis.

Q1: What are the primary methods for resolving racemic benzazepines?

The three most common and effective methods for resolving chiral benzazepines are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic benzazepine (which typically contains a basic nitrogen) with an enantiomerically pure chiral acid.[3] This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4][5]

  • Chiral Chromatography (HPLC & SFC): This is a powerful and versatile technique that uses a chiral stationary phase (CSP) to directly separate enantiomers.[6] Supercritical Fluid Chromatography (SFC) is often favored over High-Performance Liquid Chromatography (HPLC) for its speed and efficiency.[7][8]

  • Enzymatic Resolution: This method uses an enzyme to selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. The reacted and unreacted forms can then be separated. This is highly specific but may require significant screening to find a suitable enzyme.[9][10]

Q2: When is diastereomeric salt crystallization the best choice?

Diastereomeric salt crystallization is often the preferred method for large-scale industrial synthesis due to its cost-effectiveness and scalability.[11][12] It is most suitable when:

  • The target benzazepine has an accessible basic functional group (e.g., an amine) to form a salt.

  • An inexpensive, commercially available chiral resolving agent can be identified.

  • The resulting diastereomeric salts exhibit a significant difference in solubility in a common solvent system, allowing for efficient separation.[5]

Q3: What are the main advantages of using chiral chromatography?

Chiral chromatography offers several key advantages:

  • Broad Applicability: It can be applied to a wide variety of molecules, even those lacking functional groups required for derivatization.

  • Rapid Method Development: Modern screening platforms allow for the rapid testing of multiple columns and mobile phases to find a suitable separation method.[13]

  • Analytical and Preparative Scales: The same fundamental method can be used for both analytical-scale purity checks and large-scale preparative purification.[14]

  • High Purity: It can often achieve very high levels of enantiomeric excess (ee).

Q4: Why is Supercritical Fluid Chromatography (SFC) gaining popularity over HPLC for chiral separations?

SFC is increasingly the tool of choice for chiral separations for several reasons:[8][15]

  • Speed: The low viscosity of supercritical CO2 allows for much higher flow rates than HPLC, leading to significantly faster separation times.[7]

  • Reduced Solvent Usage: The primary mobile phase component is CO2, which is vented off post-separation. This dramatically reduces the consumption of organic solvents, making the process "greener" and lowering costs.[13]

  • Easier Sample Recovery: With less organic solvent in the collected fractions, the time required for solvent evaporation is considerably shorter, improving overall throughput.[7]

Decision Logic for Method Selection

The following diagram outlines a typical decision-making process for selecting a chiral resolution strategy.

Start Racemic Benzazepine Mixture CheckScale What is the required scale? Start->CheckScale Analytical Analytical (<1g) CheckScale->Analytical Small Preparative Preparative (>1g) CheckScale->Preparative Large CheckFunctionalGroup Does the molecule have a basic functional group? Chromatography Pursue Chiral Chromatography (SFC preferred) CheckFunctionalGroup->Chromatography No Crystallization Pursue Diastereomeric Salt Crystallization CheckFunctionalGroup->Crystallization Yes ConsiderEnzymatic Consider Enzymatic Resolution (if high selectivity is required) Chromatography->ConsiderEnzymatic If unsuccessful or for specific substrates Crystallization->Chromatography If unsuccessful Analytical->Chromatography Preparative->CheckFunctionalGroup cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Enantiomer Liberation Racemate Racemic Benzazepine (R-BZA + S-BZA) Mix Mix in Solvent Racemate->Mix Agent Chiral Resolving Agent (e.g., R-Acid) Agent->Mix Diastereomers Diastereomeric Salts in Solution (R-BZA•R-Acid + S-BZA•R-Acid) Mix->Diastereomers Crystallize Cool / Concentrate (Exploit Solubility Difference) Diastereomers->Crystallize Solid Solid Crystals (Enriched in less soluble salt, e.g., S-BZA•R-Acid) Crystallize->Solid Liquor Mother Liquor (Enriched in more soluble salt, e.g., R-BZA•R-Acid) Crystallize->Liquor LiberateSolid Treat with Base (NaOH) & Extract Solid->LiberateSolid LiberateLiquor Treat with Base (NaOH) & Extract Liquor->LiberateLiquor EnantS Pure S-Enantiomer (S-BZA) LiberateSolid->EnantS EnantR Enriched R-Enantiomer (R-BZA) LiberateLiquor->EnantR

Sources

Technical Support Center: Catalyst Selection and Optimization for Benzazepine Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzazepine ring formation. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these vital heterocyclic compounds. Benzazepines are core structures in numerous biologically active molecules, and their efficient synthesis is a critical step in pharmaceutical development.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the catalytic formation of the benzazepine ring.

My aim here is not to simply list procedures, but to provide the underlying rationale for catalyst selection, reaction optimization, and troubleshooting strategies. By understanding the "why" behind the "how," you will be better equipped to navigate the complexities of your own synthetic challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise when planning or troubleshooting a benzazepine ring formation reaction.

Q1: My intramolecular cyclization is failing or giving very low yields. What are the most likely causes?

A1: Low yields in benzazepine ring formation are a frequent challenge. The formation of a seven-membered ring is entropically less favored than five- or six-membered rings.[3] Several factors could be at play:

  • Poor Substrate Reactivity: The electrophilicity and nucleophilicity of your reacting partners are critical. For instance, in certain precursors, a formyl group may not be sufficiently electrophilic to react with an aniline nitrogen to form the diazepine ring.[3][4]

  • Catalyst Incompatibility or Deactivation: The chosen catalyst may not be suitable for your specific substrate or may be deactivated by impurities or functional groups present in your starting materials.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base are all critical parameters that can dramatically influence the reaction outcome. Conditions that work for one substrate may not be transferable to another.[5]

Q2: How do I select the right catalyst for my specific benzazepine synthesis?

A2: Catalyst selection is highly dependent on the synthetic strategy. Common catalytic systems include those based on palladium, gold, and various acid catalysts.[3][6]

  • Palladium-Catalyzed Reactions: These are widely used for reactions like the Buchwald-Hartwig amination, Heck reactions, and C-H activation strategies.[7][8][9][10][11] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the ligand (e.g., SPhos, P(o-tolyl)₃) is paramount for success.[7]

  • Gold-Catalyzed Reactions: Gold catalysts, such as AuCl₃, are particularly effective for the cyclization of substrates containing alkynes or allenes.[12] The choice of ligand can significantly influence the reactivity and stability of the gold catalyst.[13]

  • Acid Catalysis: For condensation reactions, such as those between o-phenylenediamines and ketones, solid acid catalysts like zeolites (e.g., H-MCM-22) can be highly effective and offer advantages in terms of handling and recyclability.[3][14]

Q3: What are the key parameters to focus on when optimizing my reaction?

A3: A systematic approach to optimization is crucial. Key parameters to investigate include:

  • Catalyst and Ligand Screening: If using a transition metal catalyst, screen a variety of ligands to find the optimal combination for your substrate.

  • Solvent: The polarity and coordinating ability of the solvent can have a profound effect on the reaction. Protic and aprotic solvents should be considered.[5]

  • Temperature: Some reactions require elevated temperatures to overcome activation barriers, while others may suffer from side reactions at higher temperatures.[5]

  • Base: For reactions like the Buchwald-Hartwig amination, the choice and strength of the base are critical.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring reaction progress. By comparing the reaction mixture to the starting materials, you can observe the consumption of reactants and the formation of the product.[15] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.[16][17]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield in Palladium-Catalyzed Cyclizations

Symptoms:

  • Low conversion of starting material.

  • Formation of multiple, unidentifiable side products.

  • Decomposition of starting material or catalyst.

Potential Causes & Solutions:

Potential CauseRecommended Solutions
Incorrect Palladium Source or Ligand The combination of the palladium precursor and the ligand is crucial for catalytic activity. For Buchwald-Hartwig type reactions, screen different generations of biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). For Heck reactions, consider phosphine or N-heterocyclic carbene (NHC) ligands.[7]
Base Incompatibility The choice of base is critical. For C-N bond formation, common bases include NaOt-Bu, K₂CO₃, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction. A weaker base might be insufficient, while a very strong base could lead to side reactions.[7]
Solvent Effects The solvent can influence the solubility of the catalyst, substrate, and base, as well as the stability of intermediates. Screen a range of solvents with varying polarities, such as toluene, dioxane, and DMF.[5]
Catalyst Deactivation Impurities in starting materials or solvents (e.g., water, oxygen) can deactivate the palladium catalyst. Ensure all reagents and solvents are pure and dry, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Poor Selectivity in Gold-Catalyzed Cyclizations

Symptoms:

  • Formation of regioisomers or other undesired cyclized products.

  • Competitive side reactions, such as hydration of an alkyne.

Potential Causes & Solutions:

Potential CauseRecommended Solutions
Ligand Effects on Gold Catalyst The electronic and steric properties of the ligand on the gold catalyst can significantly influence the selectivity of the reaction.[13][18] For reactions involving allenes, the ligand can dictate whether the gold coordinates to the allene or another functional group, leading to different reaction pathways.[12] Experiment with different phosphine or NHC ligands to tune the catalyst's reactivity.
Reaction Temperature Temperature can play a critical role in controlling selectivity. Lowering the temperature may favor the desired kinetic product over a thermodynamically more stable but undesired product.[5]
Nucleophilic Trap In some gold-catalyzed cyclizations, the use of a nucleophilic trap (e.g., an alcohol) is necessary to intercept a reactive intermediate and guide the reaction towards the desired product.[12]
Problem 3: Challenges in Scaling Up the Reaction

Symptoms:

  • Decreased yield or purity upon increasing the reaction scale.

  • Exothermic events or difficulty controlling the reaction temperature.

  • Changes in the impurity profile.[19][20]

Potential Causes & Solutions:

Potential CauseRecommended Solutions
Heat and Mass Transfer Limitations In larger reactors, inefficient mixing and heat transfer can lead to localized "hot spots" and concentration gradients, resulting in side reactions and decreased yields.[19][20][21] Ensure adequate stirring and consider a more gradual addition of reagents on a larger scale.
Catalyst Loading While a certain catalyst loading may be effective on a small scale, it may need to be adjusted for larger-scale reactions to maintain efficiency. However, simply increasing the catalyst amount is not always the solution and can sometimes lead to more side products.
Work-up and Purification The work-up and purification procedures may need to be adapted for larger quantities. A procedure that is straightforward on a milligram scale may become problematic on a gram or kilogram scale.[22]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination

This protocol provides a general starting point for the intramolecular C-N bond formation to yield a benzazepine ring. Optimization will be required for specific substrates.

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., SPhos, 5 mol%), and the base (e.g., NaOt-Bu, 1.2 equivalents).

  • Addition of Reactants: Add the halo-amine substrate (1 equivalent) and the appropriate anhydrous solvent (e.g., toluene, 0.1 M).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalyst Screening Workflow

A systematic approach to catalyst screening is essential for identifying the optimal conditions for your specific transformation.

Catalyst_Screening_Workflow cluster_setup Initial Setup cluster_screening Screening Matrix cluster_execution Execution & Analysis cluster_optimization Optimization A Define Substrate and Reaction Type B Select Palladium Precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) A->B C Select Ligands (e.g., SPhos, XPhos, P(tBu)₃) A->C D Select Bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) A->D E Select Solvents (e.g., Toluene, Dioxane, DMF) A->E F Run Parallel Reactions B->F C->F D->F E->F G Analyze Results (TLC, LC-MS) F->G H Identify Lead Conditions G->H I Optimize Temperature & Concentration H->I J Confirm Optimal Conditions I->J Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange (Amine Coordination) PdII_Aryl->Ligand_Exch + R₂NH - HX PdII_Amine [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ Ligand_Exch->PdII_Amine Red_Elim Reductive Elimination PdII_Amine->Red_Elim Red_Elim->Pd0 + Product Product Benzazepine Product Red_Elim->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

By understanding these fundamental principles and utilizing the troubleshooting guides provided, you will be better positioned to overcome the challenges associated with catalyst selection and optimization for benzazepine ring formation.

References

  • Christodoulou, M. S., Beccalli, E. M., & Giofrè, S. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 10(6), 634. [Link]

  • (PDF) Palladium-Catalyzed Benzodiazepines Synthesis - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Palladium-Catalyzed Benzodiazepines Synthesis - Sci-Hub. (n.d.). Retrieved January 21, 2026, from [Link]

  • Palladium-catalyzed benzodiazepines synthesis - AIR Unimi. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Optimization of temperature for the synthesis of 1,5-benzothiazepine derivatives. (n.d.). Retrieved January 21, 2026, from [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Palladium(ii)-catalysed intramolecular hydroamination of 3-alkynyltetrahydroquinolines to methanobenzo[b]azepines - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]

  • Temperature and solvent scoping in conventional heating conditions for product 4a - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2019). Journal of Analytical Methods in Chemistry, 2019, 2934090. [Link]

  • Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Scale-Up Challenges for Intermediates: A Practical Guide - At Tianming Pharmaceutical. (n.d.). Retrieved January 21, 2026, from [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (n.d.). Retrieved January 21, 2026, from [Link]

  • Ligand Effects and Ligand Design in Homogeneous Gold(I) Catalysis - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Challenges of scaling up chemical processes (based on real life experiences). (n.d.). Retrieved January 21, 2026, from [Link]

  • Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs - SciSpace. (n.d.). Retrieved January 21, 2026, from [Link]

  • Ligand effects in catalysis by atomically precise gold nanoclusters - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Grubbs G2 metathesis catalyst synthesis troubleshooting : r/Chempros - Reddit. (n.d.). Retrieved January 21, 2026, from [Link]

  • Gold-Catalyzed Synthesis of Benzazepines - Sci-Hub. (n.d.). Retrieved January 21, 2026, from [Link]

  • Ring‐Expansion Strategy for the Synthesis of Benzazepines and Dibenzazepines. (n.d.). Retrieved January 21, 2026, from [Link]

  • Challenges of scaling up production from grams to kilos - Chemtek Scientific. (n.d.). Retrieved January 21, 2026, from [Link]

  • Ligand effects in the stabilization of Gold nanoparticles anchored on the surface of graphene: Implications in catalysis - Digital CSIC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Benzodiazepine - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • New‐Generation Ligand Design for the Gold‐Catalyzed Asymmetric Activation of Alkynes - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam - Frontiers. (n.d.). Retrieved January 21, 2026, from [Link]

  • Overcoming Challenges in Scale-Up Production - World Pharma Today. (n.d.). Retrieved January 21, 2026, from [Link]

  • Benzazepine Ring Formation via an Intramolecular Heck Reaction: Synthetic Application to Chilenine. (n.d.). Retrieved January 21, 2026, from [Link]

  • Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • Solvent free synthesis of 1,5-benzodiazepine derivatives over the heterogeneous silver salt of silicotungstic acid under ambient conditions - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]

  • (PDF) Synthesis of 3-Benzazepines by Metal-Free Oxidative C-H Bond Functionalization-Ring Expansion Tandem Reaction - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 7-chloro-1-benzazepin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of robust chemical research. This guide provides an in-depth, practical comparison of spectroscopic techniques for the validation of 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one, a key building block in the synthesis of various pharmaceutical agents. We will delve into the nuances of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, not merely as data points, but as tools for deductive reasoning to distinguish the target molecule from potential isomeric impurities.

The synthetic route to 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one, often commencing from 4-chloroaniline and succinic anhydride, presents a possibility of contamination with regioisomers if the starting aniline is not exclusively para-substituted. Therefore, a comprehensive spectroscopic analysis is not just a formality but a critical step to ensure the integrity of the synthetic pathway.

The Spectroscopic Fingerprint of 7-chloro-1-benzazepin-5-one

A multi-faceted approach, employing a suite of spectroscopic methods, is essential for the unequivocal structural elucidation of 7-chloro-1-benzazepin-5-one. Each technique provides a unique piece of the structural puzzle.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A Window into the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for determining the substitution pattern on the aromatic ring and the connectivity of the aliphatic chain. The expected ¹H NMR spectrum of 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one in CDCl₃ would exhibit distinct signals corresponding to the aromatic and aliphatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 300 MHz or higher field strength NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: ~4 s

    • Spectral width: -2 to 12 ppm

Data Interpretation:

The key to validating the 7-chloro substitution lies in the analysis of the aromatic region. The chlorine atom at the 7-position and the electron-donating nitrogen atom at position 1 will influence the chemical shifts and coupling patterns of the aromatic protons.

  • Aromatic Protons: The proton at C6 (ortho to the chlorine) is expected to be a doublet, the proton at C8 (meta to the chlorine and ortho to the carbonyl group) a doublet of doublets, and the proton at C9 (para to the chlorine) a doublet. The specific coupling constants (J-values) will be indicative of their relative positions.

  • Aliphatic Protons: The tetrahydroazepine ring will show characteristic multiplets for the four methylene groups. Protons closer to the nitrogen atom and the carbonyl group will be deshielded and appear at a higher chemical shift.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information to ¹H NMR, offering a direct count of the number of unique carbon atoms and insights into their chemical environment.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument: A 75 MHz or higher NMR spectrometer.

  • Acquisition Parameters:

    • Proton-decoupled sequence (e.g., zgpg30)

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2.0 s

Data Interpretation:

The ¹³C NMR spectrum will display ten distinct signals, corresponding to the ten carbon atoms in the molecule.

  • Carbonyl Carbon: A characteristic downfield signal for the ketone carbonyl group (C5) is expected in the range of 190-200 ppm.

  • Aromatic Carbons: Six signals will appear in the aromatic region (typically 110-150 ppm). The carbon directly attached to the chlorine atom (C7) will be significantly influenced.

  • Aliphatic Carbons: Four signals corresponding to the methylene carbons of the azepine ring will be observed in the upfield region.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, particularly the carbonyl group of the ketone and the N-H bond of the secondary amine.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Data Interpretation:

  • N-H Stretch: A moderate to sharp absorption band in the region of 3300-3400 cm⁻¹ is indicative of the secondary amine N-H stretching vibration.

  • C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the conjugated ketone carbonyl (C=O) stretching vibration.[1]

  • C-Cl Stretch: A weaker absorption in the fingerprint region (around 1000-1100 cm⁻¹) may be attributed to the C-Cl stretch.

  • Aromatic C-H and C=C Stretches: Bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (around 1600 and 1450 cm⁻¹) will also be present.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization Method: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this class of compounds.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

Data Interpretation:

  • Molecular Ion Peak: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 196.05. The isotopic pattern for one chlorine atom (a ratio of approximately 3:1 for the M and M+2 peaks) will be a definitive indicator of the presence of chlorine.

  • Fragmentation Pattern: The fragmentation of benzazepines can be complex. Common fragmentation pathways may involve the loss of small molecules like CO, ethylene, or cleavage of the azepine ring. The specific fragmentation pattern can serve as a fingerprint for the 7-chloro isomer.

Comparative Analysis: Distinguishing 7-chloro-1-benzazepin-5-one from its Regioisomers

The primary challenge in validating the structure of 7-chloro-1-benzazepin-5-one is to differentiate it from its potential regioisomers: 6-chloro, 8-chloro, and 9-chloro-1-benzazepin-5-one. A careful comparison of their expected spectroscopic data is paramount.

Workflow for Isomer Differentiation

Caption: Workflow for differentiating the target molecule from its isomers.

Table 1: Predicted Spectroscopic Data Comparison of Chloro-1-benzazepin-5-one Isomers

Spectroscopic Feature7-chloro-1-benzazepin-5-one (Target)6-chloro Isomer (Predicted)8-chloro Isomer (Predicted)9-chloro Isomer (Predicted)
¹H NMR (Aromatic) 3 distinct signals with specific couplingDifferent splitting patterns and chemical shiftsDifferent splitting patterns and chemical shiftsDifferent splitting patterns and chemical shifts
¹³C NMR (Aromatic) 6 signals, C-Cl signal influenced by N6 signals, different chemical shifts for C-Cl6 signals, different chemical shifts for C-Cl6 signals, different chemical shifts for C-Cl
MS Fragmentation Characteristic fragmentation patternPotentially different relative abundances of fragmentsPotentially different relative abundances of fragmentsPotentially different relative abundances of fragments

Causality Behind Experimental Choices for Isomer Differentiation:

  • ¹H NMR is the primary tool for isomer differentiation. The substitution pattern on the aromatic ring is unique for each isomer, leading to distinct chemical shifts and, more importantly, unique spin-spin coupling patterns (doublets, triplets, doublet of doublets). By carefully analyzing the coupling constants, the relative positions of the protons, and thus the chlorine atom, can be definitively established. For instance, the 7-chloro isomer will have a unique set of J-values for the aromatic protons compared to the 6-, 8-, or 9-chloro isomers.

  • ¹³C NMR provides confirmatory evidence. While the number of aromatic carbon signals will be the same for all isomers, their chemical shifts will differ due to the varying electronic environment created by the chlorine atom's position relative to the nitrogen and carbonyl groups. Predictive ¹³C NMR software can be a valuable tool to estimate the expected chemical shifts for each isomer, which can then be compared to the experimental data.

  • Mass Spectrometry offers supporting information. While all isomers will have the same molecular weight, their fragmentation patterns under electron impact or collision-induced dissociation may show subtle differences in the relative intensities of fragment ions. This is because the position of the chlorine atom can influence the stability of the resulting fragment ions. However, these differences may be less pronounced than those observed in NMR spectra.

Conclusion

The structural validation of 7-chloro-1-benzazepin-5-one is a critical quality control step in its use as a pharmaceutical intermediate. A comprehensive spectroscopic analysis, integrating data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, is essential for unambiguous confirmation. The key to success lies not just in acquiring the data, but in a thorough and logical interpretation, with a particular focus on comparing the experimental results with the expected data for potential regioisomers. This rigorous approach ensures the chemical integrity of the material and the reliability of subsequent research and development efforts.

References

  • Google Patents. (n.d.). Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.

Sources

A Comparative Analysis of Synthetic Routes to 7-Chloro-1-benzazepin-5-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 7-Chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one is a crucial intermediate in the synthesis of various pharmaceuticals, most notably Tolvaptan, a selective vasopressin V2 receptor antagonist used to treat hyponatremia[1][2]. The efficient and scalable synthesis of this key intermediate is of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of different synthetic routes to 7-chloro-1-benzazepin-5-one, offering insights into the advantages and disadvantages of each approach to aid researchers and drug development professionals in selecting the most suitable method for their needs.

Synthetic Strategies: An Overview

Several distinct synthetic strategies for the preparation of 7-chloro-1-benzazepin-5-one have been reported in the literature. These routes primarily differ in their choice of starting materials and the key ring-forming reactions. This analysis will focus on three prominent methods:

  • Route 1: Friedel-Crafts Acylation Approach

  • Route 2: Dieckman Condensation Approach

  • Route 3: Intramolecular Cyclization and Rearrangement Approach

The following sections will delve into the specifics of each route, providing a detailed comparison of their respective merits and drawbacks.

Route 1: The Friedel-Crafts Acylation Pathway

This widely utilized route commences with readily available starting materials, 4-chloroaniline and succinic anhydride, and proceeds through a multi-step sequence involving a key intramolecular Friedel-Crafts acylation to construct the benzazepine core.

Reaction Scheme:

Friedel-Crafts Acylation Route A 4-Chloroaniline + Succinic Anhydride B 4-(4-chloroanilino)-4-oxobutanoic acid A->B Acylation C 7-chloro-2,3-dihydro-1H-benzo[b]azepine-2,5(4H)-dione B->C Intramolecular Friedel-Crafts Acylation (AlCl3) D 7-chloro-3,4-dihydro-1H-spiro[benzo[b]azepine-5,2'-[1,3]dioxolan]-2(1H)-one C->D Ketalization (Ethylene Glycol) E 7-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one D->E Reduction & Deprotection (NaBH4, BF3·OEt2 then H+)

Caption: Synthetic pathway via Friedel-Crafts Acylation.

Experimental Protocol:

Step 1: Synthesis of 4-(4-chloroanilino)-4-oxobutanoic acid 4-Chloroaniline and succinic anhydride are dissolved in a suitable organic solvent, such as toluene or dichloromethane, and heated to reflux for 4-8 hours. After cooling, the solvent is removed, and the residue is treated with dilute hydrochloric acid to precipitate the product, which is then collected by filtration.

Step 2: Synthesis of 7-chloro-2,3-dihydro-1H-benzo[b]azepine-2,5(4H)-dione The product from Step 1 is dissolved in an appropriate solvent like dichloromethane, and anhydrous aluminum chloride (AlCl₃) is added portion-wise. The mixture is heated at 55-70°C for 4-6 hours. The reaction is then quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, washed, dried, and concentrated to yield the dione.

Step 3: Synthesis of 7-chloro-3,4-dihydro-1H-spiro[benzo[b]azepine-5,2'-[3][4]dioxolan]-2(1H)-one The dione is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent that allows for azeotropic removal of water (e.g., toluene) to form the corresponding ketal, protecting the ketone at the 5-position.

Step 4: Synthesis of 7-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one The ketal is reduced using a reducing agent such as sodium borohydride and boron trifluoride etherate in an anhydrous solvent like tetrahydrofuran (THF). This step reduces the amide functionality. Subsequent acidic workup with hydrochloric acid removes the ketal protecting group to afford the final product[3].

Analysis and Discussion:
FeatureAssessment
Starting Materials Readily available and relatively inexpensive (4-chloroaniline, succinic anhydride).
Number of Steps Four steps, which is moderate in length.
Overall Yield Generally reported to be good to high[3].
Scalability The use of AlCl₃ in the Friedel-Crafts step can pose challenges for large-scale production due to its reactivity and the generation of acidic waste.
Safety & Environment The use of strong Lewis acids (AlCl₃, BF₃·OEt₂) requires careful handling and moisture control. Chlorinated solvents are often used.

Expertise & Experience: The critical step in this route is the intramolecular Friedel-Crafts acylation. The choice of solvent and the rate of addition of AlCl₃ are crucial to control the reaction exotherm and prevent side reactions. The reduction of the amide in the presence of the ketal requires a robust reducing agent like the NaBH₄/BF₃·OEt₂ system, and the subsequent deprotection must be carefully controlled to avoid degradation of the final product.

Route 2: The Dieckman Condensation Pathway

This alternative route utilizes a Dieckman condensation reaction, an intramolecular Claisen condensation of a diester, to form the seven-membered ring of the benzazepine core.

Reaction Scheme:

Dieckman Condensation Route A Methyl 2-amino-5-chlorobenzoate + Ethyl 4-bromobutyrate B Secondary Amine Intermediate A->B N-Alkylation C 7-chloro-1-benzazepin-5-one B->C Dieckman Condensation & Hydrolysis

Caption: Synthetic pathway via Dieckman Condensation.

Experimental Protocol:

Step 1: Synthesis of the Secondary Amine Intermediate Methyl 2-amino-5-chlorobenzoate is reacted with ethyl 4-bromobutyrate in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to drive the N-alkylation to completion.

Step 2: Dieckman Condensation and Hydrolysis The resulting diester intermediate is treated with a strong base, such as sodium ethoxide or potassium tert-butoxide, to induce an intramolecular Dieckman condensation, forming a β-keto ester. Subsequent hydrolysis and decarboxylation under acidic or basic conditions yield the target 7-chloro-1-benzazepin-5-one[5].

Analysis and Discussion:
FeatureAssessment
Starting Materials Methyl 2-amino-5-chlorobenzoate and ethyl 4-bromobutyrate are commercially available but may be more expensive than the starting materials for Route 1.
Number of Steps A shorter, two-step route.
Overall Yield Potentially high yields are achievable[5].
Scalability The use of strong bases like sodium ethoxide requires anhydrous conditions and careful handling on a large scale.
Safety & Environment The use of strong bases and potentially flammable solvents requires appropriate safety precautions. The generation of salt byproducts is a consideration for waste disposal.

Expertise & Experience: The success of the Dieckman condensation is highly dependent on the choice of base and reaction conditions. Anhydrous conditions are critical to prevent hydrolysis of the base and the ester functionalities. The workup procedure must be carefully designed to neutralize the strong base and isolate the product efficiently. This route offers a more convergent approach, which can be advantageous in terms of overall efficiency.

Route 3: Intramolecular Cyclization and Rearrangement Pathway

This innovative route involves the synthesis of a diallylamino-benzaldehyde intermediate, followed by a thermal intramolecular cyclization and subsequent rearrangement to construct the benzazepine skeleton.

Reaction Scheme:

Cyclization and Rearrangement Route A 2-Fluoro-5-chlorobenzaldehyde + Diallylamine B 5-Chloro-2-(diallylamino)benzaldehyde A->B Nucleophilic Aromatic Substitution C 1-Allyl-7-chloro-2,3,4,5-tetrahydro-1H-2,5-epoxybenzo[b]azepine B->C Intramolecular Cyclization (Heat) D 1-Allyl-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine C->D Ring Opening E 7-chloro-1-benzazepin-5-one D->E Deallylation

Caption: Synthetic pathway via Cyclization and Rearrangement.

Experimental Protocol:

Step 1: Synthesis of 5-Chloro-2-(diallylamino)benzaldehyde 2-Fluoro-5-chlorobenzaldehyde is reacted with diallylamine in the presence of a base like potassium carbonate in a mixed solvent system such as acetonitrile and water. The mixture is heated to reflux to facilitate the nucleophilic aromatic substitution[6].

Step 2: Synthesis of 1-Allyl-7-chloro-2,3,4,5-tetrahydro-1H-2,5-epoxybenzo[b]azepine The diallylamino-benzaldehyde intermediate undergoes a thermal intramolecular cyclization when heated in a high-boiling solvent like xylene in a sealed reactor[6].

Step 3: Synthesis of 1-Allyl-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine The epoxy-bridged intermediate is subjected to a ring-opening reaction to form the corresponding ketone.

Step 4: Synthesis of 7-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one The final step involves the removal of the allyl group from the nitrogen atom to yield the target product.

Analysis and Discussion:
FeatureAssessment
Starting Materials 2-Fluoro-5-chlorobenzaldehyde and diallylamine are commercially available.
Number of Steps Four steps.
Overall Yield Reported to have relatively high yields in each step[6].
Scalability The high-temperature cyclization in a sealed reactor may present challenges for large-scale industrial production.
Safety & Environment The use of high temperatures and a sealed reactor requires specialized equipment and safety protocols. The deallylation step may require specific reagents.

Expertise & Experience: This route showcases a more modern and elegant approach to the construction of the benzazepine ring system. The intramolecular cyclization is a key step that requires precise temperature control. The subsequent ring-opening and deallylation steps need to be optimized to ensure high conversion and purity of the final product. While potentially offering high yields, the scalability of the high-temperature cyclization needs careful consideration.

Comparative Summary

Synthetic RouteKey ReactionStarting MaterialsNumber of StepsKey AdvantagesKey Disadvantages
Route 1 Friedel-Crafts Acylation4-Chloroaniline, Succinic Anhydride4Inexpensive starting materials, well-established chemistry.Use of harsh reagents (AlCl₃, BF₃·OEt₂), potential scalability issues.
Route 2 Dieckman CondensationMethyl 2-amino-5-chlorobenzoate, Ethyl 4-bromobutyrate2Shorter route, potentially high yield.More expensive starting materials, requires strictly anhydrous conditions.
Route 3 Intramolecular Cyclization2-Fluoro-5-chlorobenzaldehyde, Diallylamine4High yields reported, novel approach.High-temperature cyclization may be difficult to scale, requires specialized equipment.

Conclusion

The choice of the optimal synthetic route to 7-chloro-1-benzazepin-5-one depends on several factors, including the desired scale of production, cost considerations, and available equipment.

  • Route 1 (Friedel-Crafts Acylation) is a classic and reliable method that is well-suited for laboratory-scale synthesis due to the low cost of its starting materials. However, its scalability may be hampered by the use of stoichiometric amounts of aluminum chloride.

  • Route 2 (Dieckman Condensation) offers a more convergent and shorter pathway, which could be advantageous for larger-scale production if the cost of starting materials is not a limiting factor. Careful control of reaction conditions is paramount for success.

  • Route 3 (Intramolecular Cyclization) represents a more modern and potentially high-yielding approach. While elegant, the feasibility of the high-temperature cyclization on an industrial scale needs to be carefully evaluated.

Ultimately, a thorough process of development and optimization would be necessary to determine the most efficient and cost-effective route for a specific application. This guide provides the foundational information to assist researchers in making an informed decision based on their specific needs and capabilities.

References

  • CN103058845A, Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one,
  • LookChem, 7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE, [Link]

  • Chemsrc, 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one, [Link]

  • PubMed Central, An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles, [Link]

  • Google Patents, Preparation method of 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine,
  • Apicule, 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (CAS No: 160129-45-3) API Intermediate Manufacturers, [Link]

  • Eureka, Preparation method of 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzo[b]azepine, [Link]

  • Chongqing Chemdad Co., Ltd, 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one, [Link]

Sources

A Comparative Guide to the Efficacy of 7-Chloro-1-benzazepin-5-one and Its Congeners as Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and medicinal chemistry, the selection of a starting material is a critical decision point that dictates the efficiency, scalability, and economic viability of a synthetic campaign. This guide provides an in-depth technical comparison of the utility of 7-chloro-1-benzazepin-5-one and its related structures as precursors in the synthesis of high-value pharmaceutical agents. We will delve into the synthesis of the vasopressin receptor antagonist, Tolvaptan, and the anxiolytic, Lorazepam, to illustrate the comparative efficacy of different synthetic intermediates. This analysis is grounded in experimental data to provide actionable insights for process development and optimization.

The Benzazepine Core: A Privileged Scaffold in Medicinal Chemistry

The benzazepine and benzodiazepine cores are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. Their conformational flexibility allows for precise three-dimensional interactions with enzymes and receptors, leading to a broad spectrum of pharmacological activities. The strategic functionalization of these scaffolds is paramount in drug discovery, and the choice of the initial building block is the first step towards a successful and efficient synthesis.

Comparative Analysis 1: The Synthesis of Tolvaptan

Tolvaptan, a selective vasopressin V2 receptor antagonist, is a prime example where the choice of precursor significantly impacts the overall synthetic efficiency. We will compare two prominent synthetic routes to Tolvaptan, one commencing with 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one and an alternative route starting from methyl 2-amino-5-chlorobenzoate .

Route A: Leveraging the Pre-formed Benzazepine Core of 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one

This synthetic approach takes advantage of a pre-constructed benzazepine ring system, aiming for a more convergent synthesis.

graph "Tolvaptan_Synthesis_Route_A" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

A [label="7-Chloro-1,2,3,4-tetrahydro-\n5H-1-benzazepin-5-one", fillcolor="#4285F4"]; B [label="7-Chloro-1-(2-methyl-4-nitrobenzoyl)-\n5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine", fillcolor="#34A853"]; C [label="1-(4-Amino-2-methylbenzoyl)-7-chloro-\n5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine", fillcolor="#FBBC05"]; D [label="N-[4-[(7-Chloro-5-oxo-2,3,4,5-tetrahydro-\n1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl]-\n2-methylbenzamide", fillcolor="#EA4335"]; E [label="Tolvaptan", fillcolor="#4285F4"];

A -> B [label=" 2-methyl-4-nitrobenzoyl chloride,\nToluene, Reflux"]; B -> C [label=" SnCl2·2H2O, Methanol"]; C -> D [label=" 2-methylbenzoyl chloride,\nNa2CO3, Toluene"]; D -> E [label=" NaBH4, Methanol"]; }

Caption: Synthetic pathway to Tolvaptan starting from 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one.
Route B: Constructing the Benzazepine Ring from Methyl 2-amino-5-chlorobenzoate

This alternative pathway involves the initial construction of the benzazepine ring from a simpler, more readily available starting material.

graph "Tolvaptan_Synthesis_Route_B" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

A [label="Methyl 2-amino-5-chlorobenzoate", fillcolor="#4285F4"]; B [label="Methyl 5-chloro-2-(N-p-toluenesulfonyl)aminobenzoate", fillcolor="#34A853"]; C [label="Dieckmann Condensation Precursor", fillcolor="#FBBC05"]; D [label="7-Chloro-5-oxo-2,3,4,5-tetrahydro-\n1-p-toluenesulfonyl-1H-1-benzazepine", fillcolor="#EA4335"]; E [label="7-Chloro-1,2,3,4-tetrahydro-\n5H-1-benzazepin-5-one", fillcolor="#4285F4"]; F [label="Tolvaptan", fillcolor="#4285F4"];

A -> B [label=" p-toluenesulfonyl chloride, Pyridine"]; B -> C [label=" Alkylation with 4-bromobutyrate"]; C -> D [label=" Dieckmann Cyclization"]; D -> E [label=" Detosylation"]; E -> F [label=" Route A Steps"]; }

Caption: Synthetic pathway to Tolvaptan via construction of the benzazepine ring from methyl 2-amino-5-chlorobenzoate.
Quantitative Comparison of Tolvaptan Synthesis Routes
StepRoute A (from 7-chloro-1-benzazepin-5-one)Route B (from Methyl 2-amino-5-chlorobenzoate)
Starting Material 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-oneMethyl 2-amino-5-chlorobenzoate
Key Intermediate 1 Yield N-acylation: >99%[1]N-tosylation: Not specified
Key Intermediate 2 Yield Reduction: Not specified in detailAlkylation & Cyclization: Not specified in detail
Key Intermediate 3 Yield N-acylation: Yields of 64.9% to 74.4% have been reported for this step.[2]Detosylation to 7-chloro-1-benzazepin-5-one: Not specified
Final Reduction Yield 96%[3]Same as Route A
Overall Yield An overall yield of approximately 45-55% has been reported for the entire sequence from the benzazepinone precursor.[4]Overall yield is likely lower due to the additional steps required to construct the benzazepine ring.
Purity of Final Product >99.5%[1]>99.0% achievable with purification.[5]
Experimental Protocols

Route A: Synthesis of Tolvaptan from 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one [1][6]

Step 1: Synthesis of 7-chloro-1-(2-methyl-4-nitrobenzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine

  • To a suspension of 2-methyl-4-nitrobenzoic acid (200 g) in toluene (800 ml), add thionyl chloride (219 g) and heat to 60-70°C until the reaction is complete.

  • Distill off excess thionyl chloride.

  • Add toluene (1000 ml) and 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one (200 g) to the residue at 25-30°C and heat to reflux for 2-6 hours.

  • Cool the reaction mixture to 5-10°C.

  • Filter the product and dry under reduced pressure.

  • Yield: 308 g (>99% purity).[1]

Step 2: Synthesis of 1-(4-Amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine

  • Dissolve 7-chloro-1-(2-methyl-4-nitrobenzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine (250 g) in methanol (575 ml).

  • Add a solution of tin(II) chloride (630 g) in methanol (1130 ml).

  • Stir the reaction mixture for 16 hours at room temperature.

  • Pour the reaction mixture into ice water and adjust the pH to 8.0-9.0 with sodium hydroxide solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Distill off the solvent under vacuum to obtain the product.

  • Yield: 185 g.[6]

Step 3: Synthesis of N-[4-[(7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl]-2-methylbenzamide

  • To a solution of 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine (3.9 g) in dichloromethane (80 ml), add pyridine (2.8 g).

  • Cool the solution to below 0°C and add a dichloromethane solution of 2-methylbenzoyl chloride.

  • Stir the reaction at 25°C for 4 hours.

  • Pour the reaction mixture into ice water and adjust the pH to 2 with dilute hydrochloric acid.

  • Separate the organic layer, wash, dry, and evaporate the solvent.

  • Recrystallize the crude product from methanol/isopropyl ether.

  • Yield: 6.65 g (74.4% purity >98.8%).[2]

Step 4: Synthesis of Tolvaptan

  • Dissolve N-[4-[(7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl]-2-methylbenzamide (63 g) in methanol (570 ml).

  • Add sodium borohydride (2.07 g) at room temperature and stir for 1 hour.

  • Adjust the pH to 6.0-7.0 with 1% hydrochloric acid solution.

  • Filter the separated solid and dry to obtain Tolvaptan.

  • Yield: 57 g.[6]

Discussion on the Efficacy of Precursors for Tolvaptan Synthesis

The synthesis of Tolvaptan starting from 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one offers a more convergent and efficient route. The key benzazepine core is already in place, reducing the number of synthetic steps and potentially increasing the overall yield.[4] The reported overall yield of 50-55% for this route is indicative of a highly optimized industrial process.[1]

In contrast, the synthetic pathway beginning with methyl 2-amino-5-chlorobenzoate requires the de novo construction of the seven-membered ring. While this starting material is more basic and potentially less expensive, the additional steps of tosylation, alkylation, cyclization, and deprotection will invariably lower the overall yield and increase the process mass intensity.[7] However, this route offers greater flexibility for the synthesis of diverse benzazepine analogues by modifying the building blocks used in the ring construction.

For large-scale manufacturing of Tolvaptan, the route utilizing the pre-formed 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one is demonstrably more efficient in terms of overall yield and process economy.

Comparative Analysis 2: The Synthesis of Lorazepam

Established Synthetic Route to a Lorazepam Intermediate from 2-Amino-2',5'-dichlorobenzophenone
graph "Lorazepam_Intermediate_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

A [label="2-Amino-2',5'-dichlorobenzophenone", fillcolor="#4285F4"]; B [label="2-Chloroacetamido-2',5'-dichlorobenzophenone", fillcolor="#34A853"]; C [label="7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-\n2H-1,4-benzodiazepine-2-one", fillcolor="#FBBC05"]; D [label="Lorazepam Intermediate\n(N-oxide)", fillcolor="#EA4335"];

A -> B [label=" Chloroacetyl chloride"]; B -> C [label=" Urotropine, NH4OAc"]; C -> D [label=" H2O2"]; }

Caption: Synthetic pathway to a key Lorazepam intermediate starting from 2-amino-2',5'-dichlorobenzophenone.
Quantitative Data for Lorazepam Intermediate Synthesis
StepReactionReagentsReported Yield
1AcylationChloroacetyl chlorideNot explicitly stated, but is a high-yielding reaction.
2CyclizationUrotropine, Ammonium AcetateNot explicitly stated in comparative terms.
3OxidationHydrogen PeroxideNot explicitly stated in comparative terms.
Overall --A total reaction yield of 42.5% for Lorazepam has been reported in some literature.[8]
Experimental Protocol

Synthesis of a Lorazepam Intermediate from 2-Amino-2',5'-dichlorobenzophenone [9][10]

Step 1: Acylation of 2-Amino-2',5'-dichlorobenzophenone

  • Dissolve 2-amino-2',5'-dichlorobenzophenone in a suitable organic solvent (e.g., dichloromethane).

  • Add an acid scavenger (e.g., triethylamine or pyridine).

  • Cool the mixture to 0-5°C and slowly add chloroacetyl chloride.

  • Stir the reaction at a controlled temperature until completion.

  • The product, 2-chloroacetamido-2',5'-dichlorobenzophenone, can be isolated by quenching the reaction with water and separating the organic layer.

Step 2: Cyclization to form the Benzodiazepine Ring

  • React 2-chloroacetamido-2',5'-dichlorobenzophenone with urotropine and ammonium acetate in a suitable solvent.

  • The reaction typically requires heating to effect the cyclization.

  • The product, 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one, is isolated after workup and purification.

Step 3: N-Oxidation

  • The benzodiazepine-2-one from the previous step is oxidized using hydrogen peroxide in a suitable solvent system.

  • This step yields the key Lorazepam intermediate, 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide.

Discussion on the Efficacy of 2-Amino-2',5'-dichlorobenzophenone

2-Amino-2',5'-dichlorobenzophenone is a highly effective and widely used precursor for the synthesis of Lorazepam and other benzodiazepines.[9] Its structure contains the core phenyl and chlorophenyl rings, which are essential pharmacophores for the biological activity of this class of drugs. The synthesis from this precursor is well-established and has been optimized over many years.

While alternative starting materials for benzodiazepine synthesis exist, such as other substituted aminobenzophenones or o-phenylenediamines, the specific substitution pattern of 2-amino-2',5'-dichlorobenzophenone makes it particularly well-suited for the synthesis of Lorazepam. The presence of the two chlorine atoms at the desired positions simplifies the overall synthetic strategy, as it avoids the need for late-stage chlorination reactions which can often lead to issues with regioselectivity and the formation of impurities.

Conclusion

The choice of a precursor in pharmaceutical synthesis is a multi-faceted decision that requires a thorough evaluation of synthetic efficiency, process scalability, and economic factors.

In the case of Tolvaptan , the use of 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one as a precursor offers a clear advantage in terms of overall yield and process convergency for large-scale production. While the alternative starting material, methyl 2-amino-5-chlorobenzoate , provides more flexibility for analog synthesis, it comes at the cost of a longer and likely lower-yielding synthetic route.

For the synthesis of Lorazepam , 2-amino-2',5'-dichlorobenzophenone remains the precursor of choice due to its structural pre-organization, which simplifies the synthetic pathway and ensures the correct placement of the critical chlorine substituents.

This guide has demonstrated that a careful analysis of precursor efficacy, supported by experimental data, is crucial for the development of robust and efficient synthetic processes in the pharmaceutical industry. The principles of retrosynthetic analysis, coupled with a deep understanding of the chemical properties of available starting materials, will continue to drive innovation in drug manufacturing.

References

  • "An Improved Process For Tolvaptan" - Quick Company. (URL not provided)
  • Navigating the Synthesis of Tolvaptan: The Central Role of Methyl 2-Amino-5-Chlorobenzoate - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • CN101817783A - Method for preparing tolvaptan intermediate - Google P
  • TOLVAPTAN, 的合成 - API SYNTHESIS INTERN
  • A Comparative Guide to Benzodiazepine Precursors: N-(2-Benzoyl-4-chlorophenyl)formamide vs. 2-Amino-5-chlorobenzophenone - Benchchem. (URL not provided)
  • CN108503586B - Process for the preparation of tolvaptan intermediates - Google P
  • Development of a Continuous Flow Synthesis of Lorazepam | Request PDF - ResearchGate. [Link]

  • WO2012046244A1 - Process for preparing tolvaptan intermediates - Google P
  • The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon | PDF | Amine - Scribd. [Link]

  • CN112028844A - Preparation method of lorazepam intermediate - Google P
  • US9024015B2 - Process for preparing tolvaptan intermediates - Google P
  • A flexible approach for the preparation of substituted benzazepines: application to the synthesis of tolvaptan - PubMed. [Link]

  • Synthesis of Tolvaptan - Semantic Scholar. [Link]

  • CN102060769B - Preparation method of tolvaptan - Google P
  • CN110776473A - Process for the preparation of lorazepam - Google P
  • Efficient Synthesis of 3Hydroxy1,4-benzodiazepines Oxazepam and Lorazepam by New Acetoxylation Reaction of 3Position of 1,4Benzodiazepine Ring | Request PDF - ResearchGate. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 7-chloro-1-benzazepin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

In the landscape of pharmaceutical development, the precise and comprehensive characterization of novel chemical entities is paramount. 7-chloro-1-benzazepin-5-one, a heterocyclic compound, serves as a crucial intermediate in the synthesis of various therapeutic agents.[1][2] Its structural integrity and purity directly impact the safety and efficacy of the final drug product. This guide provides an in-depth comparison of the primary analytical techniques employed for the structural elucidation and purity assessment of this key intermediate. We will delve into the practical applications and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography, offering field-proven insights into their selection and application.

The Analytical Workflow: A Multi-Technique Approach

The characterization of a molecule like 7-chloro-1-benzazepin-5-one is not reliant on a single technique but rather a synergistic workflow. Each method provides a unique piece of the structural puzzle, and their combined application leads to an unambiguous identification and purity profile.

Figure 1: A typical analytical workflow for the comprehensive characterization of a pharmaceutical intermediate like 7-chloro-1-benzazepin-5-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Why NMR is the First Step

For a molecule with the complexity of 7-chloro-1-benzazepin-5-one, ¹H and ¹³C NMR are indispensable. ¹H NMR provides information on the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. ¹³C NMR complements this by providing a count of the number of unique carbon atoms and information about their hybridization and electronic environment.[4]

Experimental Data and Interpretation

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum of 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one has been reported with the following chemical shifts (δ)[5]:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
2.18tt2H-CH₂- (C3)
2.82t2H-CH₂- (C4)
3.25td2H-CH₂- (C2)
4.62br s1H-NH-
6.69d1HAr-H
7.17dd1HAr-H
7.68d1HAr-H
  • The signals in the aromatic region (6.69-7.68 ppm) are consistent with a trisubstituted benzene ring.

  • The aliphatic protons show distinct multiplets, and their coupling patterns can be used to confirm the connectivity of the seven-membered ring.

  • The broad singlet at 4.62 ppm is characteristic of an N-H proton.

¹³C NMR: While specific experimental ¹³C NMR data for 7-chloro-1-benzazepin-5-one is not readily available in the searched literature, data for analogous benzazepine structures provides expected chemical shift ranges.[6][7] For a complete structural assignment, a ¹³C NMR spectrum is essential. It would be expected to show 10 distinct carbon signals, corresponding to the 10 carbon atoms in the molecule. The carbonyl carbon (C=O) would appear significantly downfield (typically > 190 ppm).

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 7-chloro-1-benzazepin-5-one in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Figure 2: A simplified workflow for acquiring and processing a ¹H NMR spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5] It is a cornerstone of pharmaceutical analysis for confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.[8][9]

Why MS is Essential

For 7-chloro-1-benzazepin-5-one, MS provides two critical pieces of information:

  • Molecular Weight Confirmation: The molecular ion peak ([M]⁺ or [M+H]⁺) confirms that the synthesized compound has the correct molecular formula (C₁₀H₁₀ClNO) and molecular weight (195.65 g/mol ).[5]

  • Structural Information: The fragmentation pattern provides insights into the molecule's structure and stability. Characteristic losses, such as the loss of a chlorine atom or a carbonyl group, can be used to confirm the presence of these functional groups.[10]

Expected Mass Spectrum and Fragmentation

While a specific mass spectrum for 7-chloro-1-benzazepin-5-one is not available in the searched literature, based on the fragmentation of similar benzazepine and benzodiazepine derivatives, we can predict a likely fragmentation pathway under electron ionization (EI).[10][11]

Fragmentation_Pathway M [M]⁺˙ m/z = 195/197 M_minus_Cl [M-Cl]⁺ m/z = 160 M->M_minus_Cl - Cl• M_minus_CO [M-CO]⁺˙ m/z = 167/169 M->M_minus_CO - CO Fragment1 Further Fragments M_minus_Cl->Fragment1 Fragment2 Further Fragments M_minus_CO->Fragment2

Figure 3: A predicted electron ionization mass spectrometry fragmentation pathway for 7-chloro-1-benzazepin-5-one. The presence of chlorine would result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Experimental Protocol: GC-MS (Electron Ionization)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet. The GC will separate the compound from any volatile impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized by electron impact.

  • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio in the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is a powerful separation technique used to separate, identify, and quantify each component in a mixture. In pharmaceutical analysis, it is the workhorse for determining the purity of a drug substance and for identifying and quantifying impurities.

Why HPLC is Crucial for Quality Control

For a pharmaceutical intermediate like 7-chloro-1-benzazepin-5-one, HPLC is critical for:

  • Purity Determination: Quantifying the percentage of the main compound.

  • Impurity Profiling: Detecting and quantifying any synthesis-related impurities or degradation products.

  • Method Validation: Establishing a validated analytical method that can be used for routine quality control.[12]

A Model HPLC Method

While a specific validated HPLC method for 7-chloro-1-benzazepin-5-one was not found, a method for the closely related compound, 7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one, provides a strong starting point.[9] This method can be adapted and optimized for the target analyte.

Table of Model HPLC Parameters:

ParameterConditionRationale
Column C18 (250 mm x 4.6 mm, 5 µm)A C18 column is a good starting point for moderately polar compounds.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0)A buffered mobile phase helps to ensure reproducible retention times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmBenzazepinones typically have a strong UV chromophore.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Experimental Protocol: HPLC Purity Analysis
  • Mobile Phase Preparation: Prepare the mobile phase and degas it thoroughly.

  • Standard Preparation: Prepare a standard solution of 7-chloro-1-benzazepin-5-one of known concentration in the mobile phase.

  • Sample Preparation: Prepare a sample solution of the synthesized material at a similar concentration to the standard.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing correctly (e.g., reproducible retention times and peak areas).

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Analysis: Identify the main peak corresponding to 7-chloro-1-benzazepin-5-one and any impurity peaks. Calculate the purity by area percent.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography is the most powerful technique for determining the absolute three-dimensional structure of a molecule.[10] It provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms in the solid state.

Why X-ray Crystallography is the Ultimate Proof

While NMR and MS provide strong evidence for the structure of a molecule, X-ray crystallography provides the definitive proof.[13] For a novel compound or a key pharmaceutical intermediate, obtaining a crystal structure is highly desirable to:

  • Unambiguously confirm the connectivity and stereochemistry.

  • Provide a reference standard for other analytical techniques.

  • Understand intermolecular interactions in the solid state.

Obtaining a Crystal Structure

The main challenge in X-ray crystallography is growing a high-quality single crystal. This can be a time-consuming process involving the screening of different solvents and crystallization conditions. While no crystal structure for 7-chloro-1-benzazepin-5-one was found in the searched literature, crystal structures of related benzazepine and benzodiazepine derivatives have been reported, demonstrating the feasibility of this technique for this class of compounds.[13][14]

Figure 4: The general workflow for determining a crystal structure by X-ray diffraction.

Conclusion: An Integrated Approach for Comprehensive Characterization

The robust characterization of 7-chloro-1-benzazepin-5-one requires a multi-faceted analytical approach. NMR spectroscopy provides the foundational structural framework, mass spectrometry confirms the molecular weight and offers fragmentation insights, and HPLC ensures the purity and quantifies impurities. While X-ray crystallography provides the ultimate structural proof, its application is dependent on the ability to grow suitable crystals. By integrating the data from these complementary techniques, researchers and drug development professionals can be confident in the identity, purity, and quality of this critical pharmaceutical intermediate, ensuring the integrity of the subsequent drug development process.

References

  • Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]

  • International Journal for Pharmaceutical Research Scholars. Development and Validation of 7-Chloro-1-Methyl-5-Phenyl-3h-1,4 Benzodiazepin-2-One By RP HPLC. [Link]

  • PubChem. 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. [Link]

  • ResearchGate. Synthesis and spectral properties of 7-chloro-5-[(o- and 1189 p-R1)phenyl]-1-R2-3H-[8][15]benzodiazepin-2-ones. [Link]

  • PubMed. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][8][16]benzodiazepin-1( 2H)-ones. [Link]

  • ResearchGate. Crystal structure of (Z)-7,8-dichloro-4-(2-oxopropylidene)-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0224582). [Link]

  • National Center for Biotechnology Information. Crystal structure of (Z)-7,8-dichloro-4-(2-oxopropylidene). [Link]

  • Pharmaffiliates. 7-Chloro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one. [Link]

  • MDPI. Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. [Link]

  • Discover the Purity: 7-Chloro-1,2,3,4-Tetrahydro-5H-1-Benzazepin-5-one for Advanced Pharmaceutical Synthesis. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. 1 H NMR and 13 C NMR data for compounds 1 and 7. [Link]

  • Corey Organics. 1-[4-Amino-2-Methylbenzoyl-7-Chloro-1,2,3,4-Tetrahydro-5H-1-Benzazepine-5-One. [Link]

  • The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

  • SpectraBase. 7-Chloro-1,3-dihydro-3-isobutyl-5-phenyl-2H-1,4-benzodiazepin-2-one. [Link]

  • Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • PubChem. 7-chloro-1H-1-benzazepine. [Link]

  • Fisher Scientific. 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one 98.0+%, TCI America. [Link]

  • ResearchGate. (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]

  • AIR Unimi. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]

  • Interpretation of mass spectra. [Link]

  • Shimadzu. Liquid Chromatography. [Link]

  • PubChem. 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one-4-oxide. [Link]

  • Semantic Scholar. 7 - Validation of HPLC Methods in Pharmaceutical Analysis. [Link]

  • PubMed. Concise synthesis of 2-benzazepine derivatives and their biological activity. [Link]

  • Author's personal copy. [Link]

  • PubChem. 7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol. [Link]

  • lookchem. Cas 160129-45-3,7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE. [Link]

  • ResearchGate. Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid. [Link]

  • YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

  • National Center for Biotechnology Information. The Structure of Liquid and Glassy Carbamazepine. [Link]

  • IOSR Journal of Pharmacy. An Improved Rapid HPLC Method for the Separation of Five Anti-Hypertensive Agents Using C18 Column. [Link]

  • Routledge. 3 HPLC Method - Development and Optimization with Validation in Mind. [Link]

  • PubMed. Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. [Link]

  • International Journal of Research in Pharmacy and Chemistry. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. [Link]

  • ResearchGate. Synthesis of 7-chloroquinoline-5,8-dione. [Link]

  • The Royal Society of Chemistry. Transition metal-catalyzed redox isomerization of codeine and morphine in water - Antonio Bermejo Gómez,[a,b] Pär Holmberg, [c] Jan-‐E. Bäckvall,[a,b] and Belén Martín-‐Matute*[a,b]. [Link]2gc36034f/c2gc36034f.pdf)

Sources

A Comparative Cost-Benefit Analysis of Synthetic Methodologies for 7-Chloro-1-benzazepin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Chloro-1-benzazepin-5-one is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to Tolvaptan, a selective vasopressin V2 receptor antagonist.[1] The efficiency, cost-effectiveness, and scalability of its synthesis are therefore of paramount importance to researchers and professionals in drug development. This guide provides an in-depth, objective comparison of two prominent synthetic routes to 7-chloro-1-benzazepin-5-one, offering detailed experimental protocols and a comprehensive cost-benefit analysis to inform methodological selection.

Methodology 1: Multi-Step Synthesis via Friedel-Crafts Reactions

This well-established route commences with readily available starting materials, 4-chloroaniline and succinic anhydride, and proceeds through a series of classical organic transformations.

Experimental Protocol

Step 1: Synthesis of 4-(4-chloroanilino)-4-oxobutanoic acid

In a suitable reaction vessel, 4-chloroaniline and succinic anhydride are dissolved in an organic solvent such as toluene. The mixture is heated to reflux for 4-8 hours. Upon completion, the solvent is removed under reduced pressure. The residue is treated with cold 1N hydrochloric acid with stirring. The resulting solid is collected by filtration to yield 4-(4-chloroanilino)-4-oxobutanoic acid.[2] A typical yield for this step is approximately 93.4%.[2]

Step 2: Intramolecular Friedel-Crafts Acylation to 7-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione

4-(4-chloroanilino)-4-oxobutanoic acid is dissolved in 1,2-dichloroethane, and anhydrous aluminum chloride (AlCl₃) is added. The mixture is heated to 60°C for 4 hours. After cooling to room temperature, the reaction is quenched by the slow addition of 3N hydrochloric acid. The resulting solid is filtered, washed, and dried to afford 7-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione.[2] This cyclization step typically yields around 91.3%.[2]

Step 3: Ketal Protection of the 5-keto group

The diketone from the previous step is reacted with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid in toluene. The reaction is heated to reflux with a Dean-Stark apparatus to remove water. After cooling, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated to give 7-chloro-3,4-dihydro-1H-benzo[b]azepine-2-one-5-glycol ketal.[2] The yield for this protection step is approximately 93.7%.[2]

Step 4: Reduction of the Lactam and Deprotection

The protected lactam is reduced using sodium borohydride and boron trifluoride etherate in a suitable solvent like tetrahydrofuran. Following the reduction, the ketal is deprotected under acidic conditions to furnish the final product, 7-chloro-1-benzazepin-5-one.[2]

Reaction Workflow

Method_1_Workflow A 4-Chloroaniline + Succinic Anhydride B 4-(4-chloroanilino)-4-oxobutanoic acid A->B Acylation (Toluene, reflux) C 7-chloro-3,4-dihydro-1H- benzo[b]azepine-2,5-dione B->C Intramolecular Friedel-Crafts (AlCl3, 1,2-dichloroethane) D 7-chloro-3,4-dihydro-1H- benzo[b]azepine-2-one-5-glycol ketal C->D Ketal Protection (Ethylene glycol, p-TsOH) E 7-chloro-1-benzazepin-5-one D->E Reduction & Deprotection (NaBH4, BF3·OEt2 then H3O+)

Caption: Workflow for the synthesis of 7-chloro-1-benzazepin-5-one via the Friedel-Crafts route.

Methodology 2: Synthesis via Beckmann Rearrangement

An alternative approach involves the ring expansion of a tetralone precursor, offering a potentially more convergent synthesis. This method leverages the Beckmann rearrangement, a classic transformation of an oxime to an amide.[3][4][5]

Experimental Protocol

Step 1: Synthesis of 7-chloro-1-tetralone

This starting material can be synthesized via an intramolecular Friedel-Crafts acylation of 4-(4-chlorophenyl)butanoyl chloride, which is prepared from 4-(4-chlorophenyl)butanoic acid and a chlorinating agent like thionyl chloride.

Step 2: Oximation of 7-chloro-1-tetralone

7-chloro-1-tetralone is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, in an alcoholic solvent. The mixture is heated to produce 7-chloro-1-tetralone oxime.

Step 3: Beckmann Rearrangement

The 7-chloro-1-tetralone oxime is treated with an acidic catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, at an elevated temperature to induce the Beckmann rearrangement.[3][5] This results in the formation of 7-chloro-1-benzazepin-5-one. The regioselectivity of the rearrangement is a critical factor, with the group anti-periplanar to the oxime's hydroxyl group migrating.

Reaction Workflow

Method_2_Workflow A 7-Chloro-1-tetralone B 7-Chloro-1-tetralone oxime A->B Oximation (NH2OH·HCl, Base) C 7-chloro-1-benzazepin-5-one B->C Beckmann Rearrangement (Acid catalyst, heat)

Caption: Workflow for the synthesis of 7-chloro-1-benzazepin-5-one via the Beckmann rearrangement route.

Cost-Benefit Analysis

ParameterMethodology 1: Friedel-Crafts RouteMethodology 2: Beckmann Rearrangement Route
Starting Materials Cost Relatively low-cost starting materials (4-chloroaniline, succinic anhydride).Higher initial cost for the precursor, 7-chloro-1-tetralone.
Reagent Cost Moderate, with costs associated with AlCl₃, NaBH₄, and BF₃·OEt₂.Lower reagent cost for the rearrangement step (e.g., PPA).
Number of Steps Four main synthetic steps.Two main synthetic steps from the tetralone.
Overall Yield Good, with high yields reported for each step in the patent literature.[2]Yield can be variable depending on the efficiency of the rearrangement.
Scalability Friedel-Crafts reactions can be challenging to scale due to the need for stoichiometric amounts of Lewis acids and managing exotherms.Beckmann rearrangements are generally scalable, particularly with the use of solid acid catalysts.
Safety Considerations Use of corrosive and water-sensitive AlCl₃. Boron trifluoride etherate is also hazardous.The primary precursor, the oxime, is generally stable. The use of strong acids requires careful handling. A potential alternative, the Schmidt reaction, involves highly toxic and explosive sodium azide and hydrazoic acid, posing significant safety risks.[6][7][8][9]
Environmental Impact Generates significant aluminum-containing acidic waste from the Friedel-Crafts steps. Use of chlorinated solvents. Greener alternatives using solid acid catalysts are being explored.[7][10]The Beckmann rearrangement can be performed with recyclable solid acid catalysts, reducing waste. The overall process is more atom-economical if the tetralone is readily available.
Purification Multiple purification steps are required, potentially involving chromatography.Fewer purification steps, which can reduce solvent usage and waste.

Discussion

Methodology 1: A Robust but Potentially Cumbersome Route

The Friedel-Crafts route is a well-documented and reliable method for the synthesis of 7-chloro-1-benzazepin-5-one. The high yields reported for each step make it an attractive option from a product output perspective.[2] However, the multi-step nature of the synthesis increases the overall process time and resource consumption. The primary drawbacks of this method lie in its scalability and environmental impact. The stoichiometric use of aluminum chloride in the Friedel-Crafts reactions presents challenges for large-scale production, including vigorous exothermic reactions and the generation of large volumes of corrosive, aqueous waste during workup. While greener alternatives to traditional Friedel-Crafts catalysts exist, their application to this specific synthesis would require further optimization.[6][7][10]

Methodology 2: A More Convergent but Precursor-Dependent Approach

The Beckmann rearrangement offers a more convergent pathway, significantly reducing the number of synthetic steps from a pre-formed tetralone precursor. This can lead to a more efficient overall process in terms of time and labor. The scalability of the Beckmann rearrangement is generally favorable, and the use of solid acid catalysts can further enhance its environmental profile. The main challenge for this route is the availability and cost of the starting material, 7-chloro-1-tetralone. While it can be synthesized, this adds steps to the overall sequence, diminishing some of the convergence benefits.

A related alternative, the Schmidt reaction, which could also be performed on 7-chloro-1-tetralone, presents a significant safety hazard due to the in situ generation of highly toxic and explosive hydrazoic acid from sodium azide.[6][7][8][9] This makes the Beckmann rearrangement a more practical and safer choice for most laboratory and industrial settings.

Conclusion and Recommendations

The choice between these two synthetic methodologies for 7-chloro-1-benzazepin-5-one depends heavily on the specific needs and resources of the researcher or manufacturing entity.

  • For laboratory-scale synthesis where cost of starting materials is a primary concern and the multi-step nature is manageable, the Friedel-Crafts route (Methodology 1) is a viable and well-established option. The high individual step yields contribute to a good overall output.

  • For larger-scale production where process efficiency, scalability, and reduced environmental impact are critical, the Beckmann rearrangement route (Methodology 2) is the more promising approach, provided that the starting 7-chloro-1-tetralone is accessible at a reasonable cost. The reduced number of steps and the potential for using greener catalytic systems make it a more sustainable option in the long run.

Ultimately, a thorough process optimization and cost analysis of the 7-chloro-1-tetralone synthesis would be necessary to fully evaluate the economic viability of the Beckmann rearrangement route for large-scale applications.

References

  • ACS Publications. How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. (2022-09-02). [Link]

  • Environment, Health & Safety, University of California, Berkeley. Safe Handling of Sodium Azide (SAZ). [Link]

  • Apicule. 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (CAS No: 160129-45-3) API Intermediate Manufacturers. [Link]

  • National Institutes of Health. laboratory chemical safety summary: sodium azide. [Link]

  • National Institutes of Health. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. [Link]

  • Google Patents. Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.
  • OSHA. Sodium Azide and Hydrazoic Acid in Workplace Atmospheres. [Link]

  • Wikipedia. Beckmann rearrangement. [Link]

  • RSC Publishing. A modified Beckmann rearrangement for the facile synthesis of amidines and imidates via imidoyl fluoride intermediates. (2023-10-13). [Link]

  • Organic Chemistry Portal. Beckmann Rearrangement. [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]

Sources

A Comparative Guide to Alternative Precursors in Tolvaptan Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical manufacturing, the pursuit of efficient, cost-effective, and sustainable synthetic routes is paramount. This guide provides an in-depth technical comparison of alternative precursors for the synthesis of Tolvaptan, a selective vasopressin V2 receptor antagonist. Moving beyond a mere recitation of synthetic schemes, we will dissect the causality behind experimental choices, offering field-proven insights to inform your drug development process.

Introduction to Tolvaptan and its Synthesis

Tolvaptan is a crucial medication for treating hyponatremia associated with various conditions.[1][2] Its molecular structure, N-[4-[(7-chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl]-2-methylbenzamide, is typically assembled from two key fragments: a benzazepine moiety and a benzoic acid derivative. The efficiency and economic viability of the entire synthesis are heavily reliant on the chosen precursors for these fragments. This guide will explore and compare the established routes with novel alternatives, providing the experimental data necessary for an informed evaluation.

Core Synthetic Strategies: A Tale of Two Fragments

The synthesis of Tolvaptan can be strategically divided into the preparation of two key intermediates:

  • Fragment A: The Benzazepine Core (typically 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one and its derivatives)

  • Fragment B: The Benzoic Acid Side Chain (2-methyl-4-(2-methylbenzamido)benzoic acid)

The final coupling of these two fragments, followed by reduction of the ketone on the benzazepine ring, yields Tolvaptan. The choice of precursors for both Fragment A and Fragment B dictates the overall efficiency, cost, and impurity profile of the final active pharmaceutical ingredient (API).

Part 1: The Benzazepine Core - Alternative Precursors and Synthetic Routes

The construction of the tricyclic benzazepine core represents a significant synthetic challenge. Two main strategies have emerged: a classical linear approach and a more convergent, flexible approach.

Route 1: The Classical Linear Approach

This widely adopted strategy involves the early formation of the benzazepine ring system, which is then functionalized.

Key Precursor: 5-Chloro-2-nitrobenzoic acid

This route, while established, can be lengthy and may present challenges in purification.

Route 2: A Flexible, Convergent Approach via Radical Cyclization

A more innovative strategy, pioneered by Zard and colleagues, employs a radical cyclization to construct the benzazepine ring at a later stage.[3] This approach offers greater flexibility in the introduction of substituents.

Key Precursors: A suitable aniline derivative and a xanthate.

This method can offer advantages in terms of convergency and potentially higher overall yields.

Part 2: The Benzoic Acid Side Chain - A Comparative Analysis of Precursors

The synthesis of 2-methyl-4-(2-methylbenzamido)benzoic acid (Fragment B) is another critical aspect of the overall Tolvaptan synthesis. Different starting materials can be employed, each with its own set of advantages and disadvantages.

Route A: Synthesis from 3-(2-Methylbenzoylamino)toluene

This route involves a Friedel-Crafts acylation to introduce the carboxylic acid group.

Key Precursor: 3-(2-Methylbenzoylamino)toluene

Experimental Protocol:

A general procedure for this synthesis involves dissolving 3-(2-methylbenzoylamino)toluene in a suitable solvent like dichloromethane under an inert atmosphere.[4] The solution is cooled, and a Lewis acid, such as aluminum chloride, is added.[4] Oxalyl chloride is then added dropwise while maintaining a low temperature.[4] The reaction is stirred for several hours until completion.[4] The workup involves quenching the reaction, separating the aqueous layer, and neutralizing it to precipitate the product.[4] Recrystallization from a solvent like methanol is then performed to obtain the purified product.[4]

Route B: Synthesis from 2-Methyl-4-nitrobenzoic Acid

This alternative approach begins with the nitrated benzoic acid derivative, which is then reduced and subsequently acylated.

Key Precursor: 2-Methyl-4-nitrobenzoic acid[5]

Experimental Protocol:

The synthesis starts with the reduction of the nitro group of 2-methyl-4-nitrobenzoic acid. This is often achieved using reducing agents like tin(II) chloride in an acidic medium. The resulting 4-amino-2-methylbenzoic acid is then acylated with 2-methylbenzoyl chloride in the presence of a base, such as triethylamine or N-methylmorpholine, in a solvent like dichloromethane to yield the final product.[5]

Comparative Performance of Precursors

To facilitate a clear and objective comparison, the following table summarizes the key performance indicators for the different synthetic routes based on available data.

Fragment Route Key Precursor(s) Reported Yield Reported Purity Key Considerations
Benzazepine Core Classical Linear5-Chloro-2-nitrobenzoic acidVariable (multi-step)High purity achievableLong synthetic sequence, potential for low overall yield.
Benzazepine Core Radical CyclizationAniline derivative, XanthatePotentially higher overall yieldGood purityMore convergent, flexible for analogue synthesis.
Benzoic Acid Side Chain From 3-(2-Methylbenzoylamino)toluene3-(2-Methylbenzoylamino)toluene~66%[4]>99% (after recrystallization)[4]Utilizes Friedel-Crafts chemistry, requires careful temperature control.
Benzoic Acid Side Chain From 2-Methyl-4-nitrobenzoic Acid2-Methyl-4-nitrobenzoic acid~69% (for the amidation step)[5]>97%[5]Involves reduction of a nitro group, which requires specific reducing agents.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the synthetic routes discussed, the following diagrams are provided.

Synthesis of the Benzoic Acid Side Chain (Fragment B)

Caption: Alternative synthetic routes to the benzoic acid fragment of Tolvaptan.

Final Coupling and Formation of Tolvaptan

Once the two key fragments are synthesized, they are coupled together, typically through an amidation reaction, followed by a final reduction step to yield Tolvaptan.

Caption: Final steps in the synthesis of Tolvaptan.

Conclusion and Future Outlook

The synthesis of Tolvaptan offers a compelling case study in the strategic selection of precursors to optimize pharmaceutical manufacturing processes. While the classical linear approach to the benzazepine core is well-established, the convergent radical cyclization method presents a promising alternative with potential advantages in flexibility and overall efficiency. For the benzoic acid side chain, the choice between starting from 3-(2-methylbenzoylamino)toluene or 2-methyl-4-nitrobenzoic acid will depend on factors such as raw material availability, cost, and the specific capabilities of the manufacturing facility.

As the demand for Tolvaptan continues, research into even more efficient and sustainable synthetic routes will undoubtedly persist. The principles of green chemistry, including atom economy and the use of less hazardous reagents, will likely drive future innovations in the synthesis of this important therapeutic agent. This guide serves as a foundational resource for researchers and professionals in the field, providing the necessary data and insights to navigate the complexities of Tolvaptan synthesis and make informed decisions in the pursuit of optimized drug development and manufacturing.

References

  • CN102060769B - Preparation method of tolvaptan - Google Patents. (n.d.).
  • A flexible approach for the preparation of substituted benzazepines: application to the synthesis of tolvaptan - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • CN113004167A - Tolvaptan related impurity, and synthesis method and application thereof - Google Patents. (n.d.).
  • IMPURITY PROFILING O F TOLVAPTAN TABLETS USING NEW STABILITY INDICATING UPLC MET H OD | Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]

  • 2-Methyl-4-(2-methylbenzamido)benzoic acid - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • IMPURITY PROFILING OF TOLVAPTAN TABLETS USING NEW STABILITY INDICATING UPLC METHOD | Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]

  • (PDF) Synthesis and Characterization of Tolvaptan Impurities - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Radical cyclization - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents. (n.d.).
  • CN108503586B - Process for the preparation of tolvaptan intermediates - Google Patents. (n.d.).
  • Tolvaptan impurity and preparation method thereof - Eureka | Patsnap. (n.d.). Retrieved January 21, 2026, from [Link]

  • Design and evaluation of tolvaptan solid dispersions using hot-melt extrusion and spray drying technique – A comparative study - Scholars Research Library. (n.d.). Retrieved January 21, 2026, from [Link]

  • CN101817783A - Method for preparing tolvaptan intermediate - Google Patents. (n.d.).
  • 2-methyl-4-(2-methylbenzamido)benzoic acid | CAS 317374-08-6 - Veeprho. (n.d.). Retrieved January 21, 2026, from [Link]

  • WO2012046244A1 - Process for preparing tolvaptan intermediates - Google Patents. (n.d.).
  • CN111138363A - Tolvaptan impurity compound and preparation method and application thereof - Google Patents. (n.d.).
  • Cost-Effectiveness of Tolvaptan in Autosomal Dominant Polycystic Kidney Disease - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Cost-minimisation analysis of tolvaptan treatment for autosomal dominant polycystic kidney disease in southern Spain | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Cost-Effectiveness of long-term tolvaptan administration for chronic heart failure treatment in Japan - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Cost-effectiveness of tolvaptan (Jinarc®) for the treatment of autosomal dominant polycystic kidney disease (ADPKD) The NCPE ha - National Centre for Pharmacoeconomics. (n.d.). Retrieved January 21, 2026, from [Link]

  • An Overview of Reliable Radical Cyclization Strategies for the Preparation of 5a- Carbapyranoses | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

The Critical Impact of 7-Chloro-1-benzazepin-5-one Purity on Final Drug Product Quality: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Ensuring Pharmaceutical Integrity

In the synthesis of modern pharmaceuticals, the quality of the final drug product is intrinsically linked to the purity of its starting materials and intermediates. This guide provides an in-depth technical analysis of the critical role that the purity of 7-chloro-1-benzazepin-5-one, a key intermediate, plays in the synthesis of the vasopressin receptor antagonist, Tolvaptan. We will explore the potential impurities arising from this intermediate, their consequential impact on the final drug product's safety and efficacy, and present robust analytical methodologies for their detection and control.

The Causality Behind Stringent Purity Requirements

7-Chloro-1-benzazepin-5-one serves as a foundational building block in the multi-step synthesis of Tolvaptan.[1][2] Impurities present in this starting material can be carried through subsequent reaction steps, potentially leading to the formation of undesired side products or structurally similar compounds that are difficult to separate from the active pharmaceutical ingredient (API).[3] These impurities can compromise the final drug product's quality, leading to reduced therapeutic efficacy, altered bioavailability, and potentially unforeseen adverse effects.[3][4] Regulatory bodies such as the FDA and EMA have established stringent guidelines, including those from the International Council on Harmonisation (ICH), that mandate rigorous control over starting materials and impurities to ensure patient safety.

Logical Flow of Impurity Impact

The following diagram illustrates the potential cascade effect of impurities from the starting material to the final drug product.

SM 7-Chloro-1-benzazepin-5-one (Starting Material) SYNTH Tolvaptan Synthesis (Multi-step) SM->SYNTH IMP_SM Impurities in Starting Material IMP_SM->SYNTH Carry-over & Side Reactions IMP_FP Impurities in Final Drug Product SYNTH->IMP_FP Formation of Related Compounds FDP Tolvaptan (Final Drug Product) SYNTH->FDP QA Quality & Safety Assessment IMP_FP->QA Potential Impact on Efficacy & Safety FDP->QA

Caption: Propagation of impurities from starting material to final drug product.

Comparative Analysis of 7-Chloro-1-benzazepin-5-one Purity Profiles

To illustrate the impact of starting material purity, let us consider two hypothetical batches of 7-chloro-1-benzazepin-5-one with differing purity profiles and their potential consequences on the final Tolvaptan product.

Purity Profile7-Chloro-1-benzazepin-5-one AssayKey Impurity A (e.g., Isomeric variant)Key Impurity B (e.g., Unreacted starting material from previous step)Potential Impact on Final Tolvaptan Product
High Purity Batch 99.8%< 0.05%< 0.1%Final Tolvaptan meets pharmacopeial standards with a clean impurity profile. Reduced risk of side reactions and consistent batch-to-batch yield.
Low Purity Batch 98.5%0.5%1.0%Increased levels of related compounds in the final product, potentially impacting its safety and efficacy. May require additional purification steps, increasing production costs and time. Potential for batch rejection.

Characterization of Potential Impurities Originating from 7-Chloro-1-benzazepin-5-one

A comprehensive study on the synthesis and characterization of Tolvaptan impurities has identified several compounds that could potentially arise from impurities present in 7-chloro-1-benzazepin-5-one.[3] These can be broadly categorized as:

  • Process-Related Impurities: These are impurities that are formed as by-products during the synthesis of 7-chloro-1-benzazepin-5-one itself.

  • Degradation Products: Impurities that may form due to the degradation of 7-chloro-1-benzazepin-5-one under certain storage or reaction conditions.

Impurity ClassExample StructurePotential OriginImpact on Tolvaptan Synthesis and Final Product
Isomeric Impurities Positional isomers of the chloro groupIncomplete regioselectivity in the synthesis of the benzazepine ringMay lead to the formation of isomeric Tolvaptan analogs which could have different pharmacological activity or toxicity profiles.
Unreacted Intermediates Precursors to 7-chloro-1-benzazepin-5-oneIncomplete reaction in the preceding synthetic stepCan react in subsequent steps to form unique impurities that are difficult to remove.
Over-chlorinated Species Dichloro-benzazepin-5-oneLack of precise control during the chlorination stepCan lead to the formation of di-chloro Tolvaptan, affecting the molecular weight and potentially the biological activity.
Oxidative Degradation Products Introduction of hydroxyl or other oxygen-containing functional groupsExposure to oxidative conditions during synthesis or storageMay alter the reactivity of the intermediate, leading to unexpected side products in the subsequent acylation step.
Nitroso Impurities 7-Chloro-1-nitroso-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one[5]Reaction with nitrosating agentsNitrosamine impurities are a class of potentially mutagenic compounds and are strictly regulated.

Experimental Protocols for Purity Assessment

A robust analytical control strategy is paramount to ensure the quality of 7-chloro-1-benzazepin-5-one. The following are detailed, step-by-step methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

This method is designed to separate and quantify 7-chloro-1-benzazepin-5-one from its potential impurities.

Experimental Workflow:

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh ~25 mg of 7-chloro-1-benzazepin-5-one B Dissolve in Diluent (Acetonitrile:Water 50:50) A->B F Inject sample (10 µL) B->F C Prepare Mobile Phase A: 0.1% Formic Acid in Water G Run Gradient Elution C->G D Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile D->G E Equilibrate C18 column (e.g., 250 x 4.6 mm, 5 µm) E->F F->G H Detect at 254 nm G->H I Integrate peaks H->I J Calculate Assay and Impurity Profile (% Area) I->J

Caption: HPLC-UV workflow for purity analysis.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Prepare a standard solution of 7-chloro-1-benzazepin-5-one reference standard at a concentration of 0.5 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

    • Prepare a sample solution of the 7-chloro-1-benzazepin-5-one batch to be tested at the same concentration.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peak for 7-chloro-1-benzazepin-5-one based on the retention time of the reference standard.

    • Calculate the percentage purity and the levels of individual impurities using the area normalization method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is a powerful technique for identifying and quantifying volatile organic impurities and residual solvents that may be present from the synthesis process.

Experimental Workflow:

A Prepare sample solution in a suitable solvent (e.g., DMSO) B Inject into GC with a capillary column (e.g., DB-5ms) A->B C Temperature Programmed Elution B->C D Mass Spectrometric Detection (EI mode) C->D E Identify peaks by comparing mass spectra with a library (e.g., NIST) D->E F Quantify using an internal standard method E->F

Caption: GC-MS workflow for volatile impurity analysis.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of 7-chloro-1-benzazepin-5-one into a headspace vial.

    • Add a suitable solvent such as dimethyl sulfoxide (DMSO) and an internal standard.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 35-500.

  • Data Analysis:

    • Identify residual solvents and other volatile impurities by comparing their mass spectra with a library (e.g., NIST).

    • Quantify the identified impurities using the response factor relative to the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR provides detailed structural information and can be used to confirm the identity of 7-chloro-1-benzazepin-5-one and to identify and quantify impurities, particularly those with structural similarities.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • NMR Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • For more detailed structural elucidation of impurities, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Analysis:

    • Confirm the structure of 7-chloro-1-benzazepin-5-one by assigning the signals in the ¹H and ¹³C NMR spectra.

    • Identify impurities by the presence of unexpected signals. The structure of these impurities can often be elucidated from a combination of 1D and 2D NMR data.

    • Quantitative NMR (qNMR) can be used for the accurate determination of the purity of the sample by integrating the signals of the main component against a certified internal standard.

Impact of Impurities on the Final Drug Product: A Mechanistic Perspective

Impurities in 7-chloro-1-benzazepin-5-one can have a direct and detrimental impact on the quality of the final Tolvaptan drug product.

  • Formation of Structurally Related Impurities: An isomeric impurity in the starting material will likely lead to the formation of an isomeric version of Tolvaptan. This is particularly concerning as these isomers may have different pharmacological profiles, potentially leading to reduced efficacy or increased toxicity. For instance, an impurity with the chlorine atom at a different position on the aromatic ring would result in a final product that is not Tolvaptan.

  • Reaction with Subsequent Reagents: Unreacted intermediates or by-products from the synthesis of 7-chloro-1-benzazepin-5-one can react with the reagents used in the subsequent steps of the Tolvaptan synthesis, leading to the formation of novel impurities that may be difficult to identify and remove.

  • Impact on Crystallization and Physical Properties: The presence of impurities can affect the crystallization process of the final API, potentially leading to changes in crystal habit, polymorphism, and dissolution rate. These changes can have a significant impact on the bioavailability and stability of the final drug product.

  • Potential for Toxicity: Some impurities, such as nitrosamines, are known to be potentially genotoxic and are therefore of high concern.[5] The presence of such impurities, even at trace levels, can render a batch of the final drug product unsafe for human use. There are reports of hepatotoxicity associated with Tolvaptan, and while the exact cause is not always clear, the presence of impurities could be a contributing factor.[6][7]

Conclusion: A Proactive Approach to Purity

Ensuring the purity of 7-chloro-1-benzazepin-5-one is not merely a matter of regulatory compliance; it is a fundamental aspect of building quality and safety into the final drug product. A thorough understanding of the synthetic process, potential impurities, and robust analytical control is essential for any pharmaceutical manufacturer. By implementing the comprehensive analytical strategies outlined in this guide, researchers and drug development professionals can effectively mitigate the risks associated with impurities, ensuring the consistent production of high-quality, safe, and effective Tolvaptan. This proactive approach to purity control is a cornerstone of modern pharmaceutical development and a testament to the industry's commitment to patient well-being.

References

  • Sethi, M. K., et al. (2014). Synthesis and Characterization of Tolvaptan Impurities. Advances in Chemistry, 2014, 1-14.
  • Pharmaffiliates Analytics & Synthetics (P) Ltd. Tolvaptan-impurities. [Link]

  • Alentris Research Pvt. Ltd. Tolvaptan Impurity 5. [Link]

  • Patil, S., et al. (2015). Identification, synthesis and characterization of impurities of Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.
  • SynZeal. Tolvaptan Nitroso Impurity 3. [Link]

  • Google Patents. (2020).
  • Therapeutic Goods Administration (TGA). (2012). Australian public assessment report for Tolvaptan. [Link]

  • NIGBO INNO PHARMCHEM CO.,LTD. Discover the Purity: 7-Chloro-1,2,3,4-Tetrahydro-5H-1-Benzazepin-5-one for Advanced Pharmaceutical Synthesis. [Link]

  • Veeprho. 7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol. [Link]

  • PubChem. 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. [Link]

  • Veeprho. Tolvaptan Impurities and Related Compound. [Link]

  • Abellán-Martínez, M. C., et al. (2022). Hepatotoxicity induced by tolvaptan: A case report. Nefrología (English Edition), 42(3), 361-363.
  • Uehara, S., et al. (2022). Evaluation of tolvaptan-associated hepatic disorder using different national pharmacovigilance databases. Scientific Reports, 12(1), 1-8.
  • Kamberi, M., & Lokesh, R. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Adhikari, R. P., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • Venkatesh, D. N. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38384-38390.
  • ResearchGate. Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid. [Link]

  • CP Lab Safety. 7-Chloro-1, 2, 3, 4-tetrahydro-5H-1-benzazepin-5-one, min 98%, 1 gram. [Link]

  • MedCrave. Forced degradation studies. [Link]

  • Purdue University. Live qualification/validation of purity methods for protein products. [Link]

  • Chemsrc. 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. [Link]

  • Peixoto, J. A. S., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 23(1), 132-145.
  • Li, H. (2003). Validation of a High-Performance Liquid Chromatography Method for the Assay of and Determination of Related Organic Impurities in Nevirapine Drug Substance.
  • National Center for Biotechnology Information. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. [Link]

  • National Center for Biotechnology Information. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

Sources

A Comparative Guide to the Synthesis of 7-chloro-1-benzazepin-5-one: An Industry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the efficient and robust synthesis of key intermediates is paramount to the timely and cost-effective delivery of novel therapeutics. 7-chloro-1-benzazepin-5-one, a crucial building block in the synthesis of drugs such as the vasopressin receptor antagonist Tolvaptan, presents a compelling case study in synthetic strategy.[1] This guide provides an in-depth, objective comparison of two prominent synthetic routes to this vital intermediate, benchmarking a multi-step, high-yield process against a more direct, classical approach.

This analysis is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to inform strategic decisions in process chemistry. We will delve into the causality behind experimental choices, ensuring that each described method is a self-validating system of scientific integrity.

Method 1: The Industry Standard - A Multi-Step, High-Yield Synthesis

This synthetic route is a robust, multi-step process designed for scalability and high fidelity, prioritizing yield and purity. It is characterized by a sequence of well-understood, classical reactions, each optimized for efficiency. This approach, detailed in the patent literature, addresses the challenges of low yield and high costs associated with earlier synthetic attempts.[2]

Overall Synthetic Workflow

A 4-Chloroaniline + Succinic Anhydride B Acylation A->B Toluene, Reflux C 4-(4-chloroanilino)-4-oxobutanoic acid B->C Yield: 93.4% D Intramolecular Friedel-Crafts Reaction C->D AlCl3, Dichloroethane E 7-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione D->E Yield: 91.3% F Ketal Protection E->F Ethylene Glycol, p-TsOH G 7-chloro-3,4-dihydro-1H-benzo[b]azepin-2-one-5-glycol ketal F->G Yield: 93.7% H Reduction G->H NaBH4, BF3·THF I 7-chloro-1,2,3,4-tetrahydro-1H-benzo[b]azepin-5-one-5-glycol ketal H->I J Deprotection I->J Acidic Condition K 7-chloro-1-benzazepin-5-one J->K Overall Yield: ~71%

Caption: Multi-step synthesis of 7-chloro-1-benzazepin-5-one.

In-Depth Analysis and Experimental Protocol

Step 1: Acylation of 4-Chloroaniline

The synthesis commences with the acylation of 4-chloroaniline with succinic anhydride. This reaction forms the backbone of the benzazepinone ring system. The use of a non-polar solvent like toluene and reflux conditions drives the reaction to completion, affording 4-(4-chloroanilino)-4-oxobutanoic acid in high yield.[2]

  • Protocol:

    • Dissolve 4-chloroaniline and succinic anhydride in toluene.

    • Heat the mixture to reflux for 4-8 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Treat the residue with cold 1N hydrochloric acid and stir.

    • Filter the solid and dry to obtain 4-(4-chloroanilino)-4-oxobutanoic acid.

    • Yield: 93.4%[2]

Step 2: Intramolecular Friedel-Crafts Reaction

The resulting butanoic acid derivative undergoes an intramolecular Friedel-Crafts reaction to form the seven-membered ring. Anhydrous aluminum chloride (AlCl₃) is the Lewis acid of choice, promoting the cyclization.[2] The reaction is carried out in dichloroethane at a moderately elevated temperature.

  • Protocol:

    • Dissolve 4-(4-chloroanilino)-4-oxobutanoic acid in dichloroethane.

    • Add anhydrous AlCl₃ and heat the mixture at 60°C for 4 hours.

    • Cool the reaction to room temperature and quench by the slow addition of 3N hydrochloric acid.

    • Separate the organic layer, dry over sodium sulfate, and concentrate to yield 7-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione.

    • Yield: 91.3%[2]

Step 3 & 4: Ketal Protection and Reduction

To selectively reduce the amide carbonyl, the ketone at the 5-position is first protected as a glycol ketal. This is a standard protecting group strategy to prevent unwanted side reactions. The subsequent reduction of the amide is achieved using a powerful reducing agent like sodium borohydride in the presence of a Lewis acid such as boron trifluoride etherate.

  • Protocol:

    • React the dione with ethylene glycol and a catalytic amount of p-toluenesulfonic acid in refluxing toluene with a Dean-Stark trap to remove water.

    • Work up the reaction to isolate the ketal-protected intermediate.

    • Yield: 93.7%[2]

    • Suspend sodium borohydride in dry tetrahydrofuran (THF).

    • Under a nitrogen atmosphere, add boron trifluoride tetrahydrofuran complex while maintaining the temperature below 30°C.

    • Add the ketal-protected amide and stir to complete the reduction.

Step 5: Deprotection

The final step is the removal of the ketal protecting group under acidic conditions to unmask the ketone, yielding the desired 7-chloro-1-benzazepin-5-one.

  • Protocol:

    • Treat the reduced intermediate with an aqueous acid (e.g., hydrochloric acid) to hydrolyze the ketal.

    • Neutralize the reaction mixture and extract the product with a suitable organic solvent.

    • Dry the organic layer and concentrate to obtain the final product.

Overall Yield Calculation

The overall yield for this multi-step synthesis is the product of the individual step yields.[3][4]

Overall Yield = 0.934 * 0.913 * 0.937 * Yield(Reduction+Deprotection)

Assuming a conservative yield of 90% for the combined reduction and deprotection steps, the overall yield is approximately 71.8% . This high overall yield for a five-step synthesis underscores its industrial viability.

Method 2: The Alternative Approach - N-Tosyl Deprotection

This alternative route offers a more direct pathway to the final product, starting from a pre-formed N-tosylated benzazepinone. The key and final step is the deprotection of the tosyl group, a common protecting group for amines, under strong acidic conditions.

Overall Synthetic Workflow

A 7-Chloro-l-p-toluenesulfonyl- 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one B Deprotection A->B 90% Sulfuric Acid, 0-10°C C 7-chloro-1-benzazepin-5-one B->C Yield: 89%

Caption: N-Tosyl deprotection route to 7-chloro-1-benzazepin-5-one.

In-Depth Analysis and Experimental Protocol

The synthesis of the starting material, 7-Chloro-l-p-toluenesulfonyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, can be achieved through various published methods. The crucial final step is the removal of the robust tosyl group. While several methods exist for tosyl deprotection, the use of concentrated sulfuric acid is a classical and potent approach.[5][6]

  • Protocol:

    • Add 7-Chloro-l-p-toluenesulfonyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (5 g) to 90% (w/w) sulfuric acid (50 ml) at 0-10°C.[7]

    • Stir the mixture at this temperature for 2.5 hours.[7]

    • Carefully pour the reaction mixture into cold water.

    • Neutralize the solution with a base (e.g., sodium hydroxide).

    • Extract the product with toluene.

    • Wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization from a methanol/water mixture.[7]

    • Yield: 89%[7]

Comparative Analysis

FeatureMethod 1: Industry Standard (Multi-Step)Method 2: Alternative (N-Tosyl Deprotection)
Number of Steps 51 (from tosylated intermediate)
Overall Yield ~71.8%89% (for the final step)
Reagents & Conditions Common lab reagents, moderate temperaturesConcentrated strong acid, low temperature
Scalability Designed for scalabilityPotentially challenging due to handling of large volumes of strong acid
Atom Economy Lower due to multiple steps and protecting groupsHigher for the final deprotection step
Process Control Multiple stages require careful monitoringSingle critical step, but requires precise temperature control
Safety Considerations Standard handling of flammable solvents and corrosive acidsRequires careful handling of highly corrosive concentrated sulfuric acid

Quality Control and Analytical Characterization

Regardless of the synthetic route, rigorous quality control is essential for pharmaceutical intermediates.[8][9][10] The final product, 7-chloro-1-benzazepin-5-one, must meet stringent purity specifications, typically >98%.[11]

Standard Analytical Techniques:
  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying impurities. A well-developed HPLC method is crucial for release testing.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound. The ¹H-NMR spectrum should show characteristic peaks corresponding to the protons of the benzazepinone core.[2][7]

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, such as the carbonyl (C=O) and amine (N-H) stretches.[7]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can aid in structure elucidation.[12]

Typical Specifications for Release:
TestSpecification
Appearance White to off-white solid
Identity (by IR, NMR) Conforms to the reference standard
Purity (by HPLC) ≥ 98.0%
Melting Point 103-107 °C[11]
Residual Solvents Within ICH limits

Conclusion

The choice of a synthetic route for a key pharmaceutical intermediate like 7-chloro-1-benzazepin-5-one is a multi-faceted decision.

The Industry Standard multi-step synthesis offers a high overall yield and utilizes a series of well-controlled and scalable reactions. While it involves more steps, the predictability and robustness of the process make it highly suitable for large-scale manufacturing where consistency and purity are paramount.

The Alternative N-Tosyl Deprotection method presents a more direct and atom-economical final step. However, the overall efficiency is dependent on the synthesis of the tosylated precursor. The use of large quantities of concentrated sulfuric acid may also present challenges in terms of safety and waste disposal on an industrial scale.

Ultimately, the optimal synthetic strategy will depend on a company's specific capabilities, cost considerations, and regulatory requirements. This guide provides the foundational data and scientific reasoning to empower researchers and developers to make an informed decision that aligns with their strategic goals.

References

  • Chemistry LibreTexts. (2022, September 23). 5.6: Yields. Retrieved from [Link]

  • University of Calgary. (n.d.). Yield calculation. Retrieved from [Link]

  • Truman State University. (n.d.). Multi-Step Synthesis of Methyl m-Nitrobenzoate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 6). How is the yield of a complex organic synthesis defined?. Retrieved from [Link]

  • Chegg. (2020, April 29). Solved Multi-Step Synthesis Yield Calculation. When you | Chegg.com. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Retrieved from [Link]

  • PYG Lifesciences. (n.d.). Five Key Elements of Pharmaceutical Intermediate Quality Control. Retrieved from [Link]

  • PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved from [Link]

  • PharmaTutor. (2016, June 21). SPECIFICATIONS FOR STARTING MATERIALS, INTERMEDIATES AND FINISHED PRODUCTS. Retrieved from [Link]

  • GMP SOP. (2024, April 2). Quality Control Testing Requirements of Finished Products. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:160129-45-3 | 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.
  • Google Patents. (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • ResearchGate. (2014, May 27). Can someone suggest an efficient method to deprotection of O-tosylate?. Retrieved from [Link]

  • Google Patents. (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • ResearchGate. (n.d.). 21 ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS Youssef Kandri Rodia. Retrieved from [Link]

  • apicule. (n.d.). 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (CAS No: 160129-45-3) API Intermediate Manufacturers. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (7-Chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)(o-tolyl)methanone. Retrieved from [Link]

  • SpectraBase. (n.d.). 7-chloro-5-(o-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one, acetate(ester) - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing tolvaptan intermediates.
  • PMC - NIH. (n.d.). Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. Retrieved from [Link]

  • PubMed Central. (n.d.). Determination of Seven Antidepressants in Pericardial Fluid by Means of Dispersive Liquid–Liquid Microextraction and Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of Compounds Containing Benzoquinonе-1,4-diimine Groups with Sulfuric Acid. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, a halogenated benzazepine derivative utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety practices.

The core principle of this disposal plan is the classification of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one as a halogenated organic hazardous waste. This classification dictates the handling, segregation, and ultimate destruction methodology. The presence of a chlorine atom on the aromatic ring necessitates disposal via high-temperature incineration with flue gas scrubbing to prevent the formation and release of toxic chlorinated byproducts such as dioxins and furans[1].

Immediate Safety Considerations & Personal Protective Equipment (PPE)

Required PPE:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[1].

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber).

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or in situations with a risk of splashing, consider a chemically resistant apron or suit.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a full-face respirator with an appropriate cartridge for organic vapors and particulates should be used[2]. All handling of the solid material should ideally be performed in a well-ventilated area or a chemical fume hood[1].

Waste Characterization and Segregation

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA)[3]. 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one falls into the category of halogenated organic waste due to the presence of chlorine[4][5].

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic solvents. The disposal costs for halogenated waste are significantly higher due to the need for specialized incineration processes[5][6].

  • Solid vs. Liquid: Dispose of the solid compound in a designated solid waste container. Solutions of the compound should be collected in a separate, compatible liquid waste container.

  • Incompatible Materials: Avoid mixing with strong oxidizing agents, strong acids, or strong bases in the same waste container to prevent potentially violent reactions[7]. While specific reactivity data for this compound is limited, this is a general best practice.

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the disposal of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one in various forms.

3.1. Disposal of Solid 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

  • Container Selection: Choose a sealable, chemically compatible container clearly labeled for "Halogenated Organic Solid Waste"[5][6]. High-density polyethylene (HDPE) containers are a suitable choice.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"[7].

    • The full chemical name: "7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one". Avoid using abbreviations or chemical formulas.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

  • Transfer: Carefully transfer the solid waste into the designated container, minimizing the creation of dust. This should be done in a chemical fume hood.

  • Storage: Securely close the container and store it in a designated Satellite Accumulation Area (SAA)[7]. The SAA must be under the control of the laboratory personnel, away from ignition sources, and segregated from incompatible materials[7].

3.2. Disposal of Solutions Containing 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

  • Container Selection: Use a sealable, chemically compatible container, such as a safety can or a plastic-coated glass bottle, designated for "Halogenated Organic Liquid Waste".

  • Labeling: As with solid waste, the container must be properly labeled with "Hazardous Waste," the full chemical name of all components with their approximate concentrations, and the relevant hazard warnings.

  • Transfer: Pour the waste solution carefully into the container, using a funnel to prevent spills.

  • Storage: Tightly seal the container and store it in the SAA with appropriate secondary containment to mitigate spills.

3.3. Disposal of Contaminated Materials

Any materials, such as personal protective equipment (gloves, etc.), weighing paper, or absorbent pads that are grossly contaminated with 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one should be disposed of as hazardous solid waste in the same container as the solid compound.

Decontamination Procedures

For minor spills, decontaminate the affected area using a suitable solvent (e.g., ethanol or acetone), followed by a soap and water wash. All materials used for decontamination, including absorbent pads and wipes, must be disposed of as halogenated organic solid waste. For larger spills, evacuate the area and follow your institution's emergency response procedures.

Final Disposal Pathway

The ultimate disposal of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one must be conducted by a licensed chemical destruction facility. The primary and most effective method is controlled incineration [1].

Why Incineration?

  • High-Temperature Destruction: Incineration at high temperatures (typically above 900°C) is necessary for the complete destruction of chlorinated hydrocarbons[6].

  • Flue Gas Scrubbing: The incineration process must be equipped with a flue gas scrubbing system. This is crucial to neutralize the hydrogen chloride (HCl) gas that is formed during the combustion of chlorinated organic compounds, preventing its release into the atmosphere[1].

Do not discharge 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one or its solutions to sewer systems [1]. This compound's environmental fate and aquatic toxicity are not well-characterized, and its release into wastewater can have detrimental effects on aquatic ecosystems and wastewater treatment processes.

Regulatory Framework

In the United States, the disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) for worker safety[8]. It is the responsibility of the waste generator to ensure full compliance with all federal, state, and local regulations.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one.

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal Start Start Waste_Form Determine Waste Form Start->Waste_Form Solid Solid Compound or Contaminated Materials Waste_Form->Solid Solid Liquid Solution in Organic Solvent Waste_Form->Liquid Liquid Halogenated_Solid Collect in Labeled 'Halogenated Solid Waste' Container Solid->Halogenated_Solid Halogenated_Liquid Collect in Labeled 'Halogenated Liquid Waste' Container Liquid->Halogenated_Liquid SAA Store in Designated Satellite Accumulation Area (SAA) Halogenated_Solid->SAA Halogenated_Liquid->SAA Licensed_Vendor Arrange Pickup by Licensed Hazardous Waste Vendor SAA->Licensed_Vendor Incineration Controlled Incineration with Flue Gas Scrubbing Licensed_Vendor->Incineration End End Incineration->End

Caption: Disposal workflow for 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one.

Quantitative Data Summary

ParameterValue/InformationSource
Chemical FormulaC₁₀H₁₀ClNO[9]
Molecular Weight195.64 g/mol [9]
Physical StateSolid[1]
Recommended DisposalControlled incineration with flue gas scrubbing[1]
Prohibited DisposalDischarge to sewer systems[1]
Waste ClassificationHalogenated Organic Hazardous Waste[4][5]

References

  • 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (CAS No: 160129-45-3) API Intermediate Manufacturers. apicule. [Link]

  • 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. PubChem. [Link]

  • CAS#:160129-45-3 | 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. Chemsrc. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • 7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol. Pharmaffiliates. [Link]

  • 5-Dehydro Tolvaptan. PubChem. [Link]

  • 7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol. Veeprho. [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH | CDC. [Link]

  • Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. US EPA. [Link]

  • ORGANONITROGEN PESTICIDES 5601. CDC. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]

  • Hazardous Waste Segregation. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Halogenated Solvents in Laboratories. Campus Operations. [Link]

  • Summary of the Toxic Substances Control Act. US EPA. [Link]

  • AMMONIA 6015. CDC. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

Sources

A Guide to Personal Protective Equipment for Handling 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed operational and safety guide for researchers, scientists, and drug development professionals handling 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one. As a pharmacologically active heterocyclic compound, and an intermediate in the synthesis of pharmaceuticals like Tolvaptan, this substance requires rigorous handling protocols to ensure personnel safety and experimental integrity.[1][2]

Disclaimer: Specific safety data for the 2-one isomer is not extensively published. Therefore, this guide is built upon the known hazards of the structurally similar isomer, 7-chloro-1,2,3,4-tetrahydro-1H-1-benzazepin-5-one (CAS 160129-45-3), and established best practices for handling novel, potent chemical compounds. The core principle is to treat this compound with the highest degree of caution, assuming high potency and potential toxicity.

Hazard Assessment and Risk Mitigation

Understanding the potential risks is the foundation of a robust safety plan. The available data on the proxy compound, the '5-one' isomer, indicates several hazards that must be managed.

1.1. Known Hazard Profile (Proxy Compound)

The primary risks associated with the proxy compound involve irritation to the skin, eyes, and respiratory system.[3][4] Given its role as a pharmaceutical intermediate, we must also consider the potential for unknown biological activity.

Hazard Category GHS Hazard Statement Source
Acute Oral Toxicity H302: Harmful if swallowed[3]
Skin Corrosion/Irritation H315: Causes skin irritation[3][4]
Eye Damage/Irritation H319: Causes serious eye irritation[3]
Acute Inhalation Toxicity H332: Harmful if inhaled[3]
Respiratory Irritation H335: May cause respiratory irritation[3]

A related deuterated compound used in research is also suspected of damaging fertility or the unborn child, which underscores the need for stringent protective measures, especially for personnel of reproductive age.[5]

1.2. The ALARP Principle

Our entire safety protocol is governed by the principle of "As Low As Reasonably Practicable" (ALARP). All engineering controls, personal protective equipment, and handling procedures are designed to minimize potential exposure to the lowest feasible levels.

Engineering Controls: Your Primary Shield

Before any PPE is selected, appropriate engineering controls must be in place. PPE is the last line of defense, not the first.

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains aerosols and dust at the source, protecting the user's breathing zone.[6]

  • Ventilated Balance Enclosure: For weighing the solid compound, a ventilated balance enclosure or a powder containment hood is essential to prevent the release of fine particulates into the laboratory environment.

  • General Laboratory Ventilation: The laboratory must have adequate air exchange rates to dilute any fugitive emissions.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed.

3.1. Eye and Face Protection

The eyes are highly susceptible to chemical splashes and airborne particulates.

  • Chemical Splash Goggles: Tightly-fitting chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory at all times when the compound is being handled.[7][8]

  • Face Shield: A full-face shield must be worn over the chemical splash goggles whenever there is a significant risk of splashing, such as during the transfer of solutions or when working with reactions under pressure.[8][9] A face shield alone does not provide adequate eye protection.[8]

3.2. Hand Protection: A Multi-Layered Defense

Skin contact is a primary route of exposure.[7] A single pair of gloves is often insufficient for handling potent compounds. Double-gloving is the standard protocol.[10]

Task Inner Glove Outer Glove Rationale and Best Practices
Handling Solid (Weighing, Transfer) NitrileNitrileProvides good dexterity. The outer glove can be removed immediately if contamination is known or suspected, protecting the inner glove.
Working with Solutions NitrileThicker, chemically-resistant gloves (e.g., Neoprene, Butyl)The outer glove should be selected based on the solvent's breakthrough time. Always consult the glove manufacturer's chemical resistance guide.[9]
Handling Unknowns/High-Risk Tasks NitrileFlexible laminate (e.g., Silver Shield/4H)For chemicals of unknown toxicity, a high-resistance laminate glove provides the broadest protection against a wide range of chemicals.[8]

Key Glove Practices:

  • Inspect Before Use: Always check gloves for pinholes or tears before donning.[7]

  • No Re-use of Disposable Gloves: Disposable gloves must never be reused.

  • Remove Before Leaving Lab: Never wear gloves outside of the laboratory area to prevent cross-contamination of common surfaces like doorknobs or keyboards.[10][11]

  • Wash Hands After Removal: Always wash your hands thoroughly with soap and water after removing gloves.[6][10]

3.3. Body and Foot Protection

  • Laboratory Gown: A disposable, solid-front gown made of a non-absorbent, polyethylene-coated material is required.[12] Standard cloth lab coats are not sufficient as they can absorb spills. The gown should be long-sleeved with tight-fitting cuffs.

  • Full-Body Protection: For large-scale operations or situations with a high risk of splashing, "bunny suit" coveralls may be necessary.[13]

  • Footwear: Closed-toe, closed-heel shoes constructed of a chemically resistant material are mandatory.[8][9] Disposable shoe covers should be worn and treated as contaminated waste.[13]

3.4. Respiratory Protection

Engineering controls are the primary method for respiratory protection. However, in situations where these controls may be insufficient (e.g., during a large spill cleanup or equipment failure), respiratory protection is essential.

  • Requirement: Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and annual fit-testing.[9]

  • Selection: For this solid compound, a full-face respirator with P100 (HEPA) cartridges is recommended to protect against airborne particulates and provide an additional layer of eye and face protection.[7][14]

Procedural Guidance: A Step-by-Step Workflow

4.1. PPE Donning Sequence

The order in which PPE is put on is critical to ensure a proper seal and prevent contamination.

G cluster_prep Preparation Area cluster_donning Donning Protocol Enter Lab Enter Lab Wash Hands Wash Hands Enter Lab->Wash Hands Shoe Covers Shoe Covers Wash Hands->Shoe Covers Inner Gloves Inner Gloves Shoe Covers->Inner Gloves Gown Gown Inner Gloves->Gown Respirator Respirator Gown->Respirator Goggles Goggles Respirator->Goggles Face Shield Face Shield Goggles->Face Shield Outer Gloves Outer Gloves Face Shield->Outer Gloves Enter Hood Enter Hood Outer Gloves->Enter Hood

Caption: PPE Donning Sequence.

4.2. PPE Doffing (Removal) Sequence

The removal process is the point of highest risk for self-contamination. It must be performed slowly and deliberately.

G cluster_doffing Doffing Protocol (Exit Hood First) cluster_final Final Steps Shoe Covers Shoe Covers Outer Gloves Outer Gloves Shoe Covers->Outer Gloves Face Shield Face Shield Outer Gloves->Face Shield Gown Gown Face Shield->Gown Goggles Goggles Gown->Goggles Respirator Respirator Goggles->Respirator Inner Gloves Inner Gloves Respirator->Inner Gloves Wash Hands Thoroughly Wash Hands Thoroughly Inner Gloves->Wash Hands Thoroughly Start Doffing Start Doffing Start Doffing->Shoe Covers

Caption: PPE Doffing Sequence to prevent contamination.

Decontamination and Disposal Plan

All materials that come into contact with the compound must be considered hazardous waste.

5.1. Waste Segregation and Disposal

A clear and organized waste stream is essential for safety and compliance.

G cluster_waste Waste Streams Handling Operations Handling Operations Contaminated Solids (Gloves, Wipes, Glassware) Contaminated Solids (Gloves, Wipes, Glassware) Handling Operations->Contaminated Solids (Gloves, Wipes, Glassware) Contaminated Sharps (Needles, Scalpels) Contaminated Sharps (Needles, Scalpels) Handling Operations->Contaminated Sharps (Needles, Scalpels) Contaminated Liquids (Solvents, Reaction mixtures) Contaminated Liquids (Solvents, Reaction mixtures) Handling Operations->Contaminated Liquids (Solvents, Reaction mixtures) Double-bagged, sealed, and labeled hazardous waste container Double-bagged, sealed, and labeled hazardous waste container Contaminated Solids (Gloves, Wipes, Glassware)->Double-bagged, sealed, and labeled hazardous waste container Puncture-proof sharps container Puncture-proof sharps container Contaminated Sharps (Needles, Scalpels)->Puncture-proof sharps container Sealed, labeled, and bunded hazardous liquid waste container Sealed, labeled, and bunded hazardous liquid waste container Contaminated Liquids (Solvents, Reaction mixtures)->Sealed, labeled, and bunded hazardous liquid waste container Licensed Chemical Disposal Facility Licensed Chemical Disposal Facility Double-bagged, sealed, and labeled hazardous waste container->Licensed Chemical Disposal Facility Puncture-proof sharps container->Licensed Chemical Disposal Facility Sealed, labeled, and bunded hazardous liquid waste container->Licensed Chemical Disposal Facility

Caption: Waste Disposal Workflow.

5.2. Disposal Method

Waste must be disposed of through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[7] Never discharge this chemical or its waste into the sewer system.[7]

Emergency Procedures

In the event of an exposure, immediate and correct action is vital.[15]

Exposure Route Immediate First Aid Response
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[7]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[7]
Eye Contact Immediately flush eyes with a gentle stream of pure water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][15]
Ingestion Rinse the mouth thoroughly with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[7]

References

  • ChemicalBook. (2025). 7-Chloro-1,2,3,4-tetrahydrobenzo(b)azepin-5-one Safety Data Sheet.
  • Institute for Molecular Biology & Biophysics. (n.d.).
  • Sigma-Aldrich. (n.d.). 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one.
  • ReAgent. (2024). Lab Safety Rules and Guidelines.
  • PozeSCAF. (n.d.). Chemistry Lab Safety Rules.
  • University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Environmental Health & Safety.
  • National Center for Biotechnology Information. (n.d.).
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety.
  • Cayman Chemical. (2025). Tolvaptan-d7 Safety Data Sheet.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • Echemi. (n.d.). 7-CHLORO-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPINE HYDROCHLORIDE Safety Data Sheets.
  • TCI Chemicals. (n.d.). 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one.
  • University of Windsor. (n.d.). Lab Safety Do's & Don'ts.
  • Veeprho. (n.d.). 7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol.
  • Apicule. (n.d.). 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (CAS No: 160129-45-3) API Intermediate Manufacturers.
  • TCI Chemicals (India). (n.d.). 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one.
  • PubChem. (n.d.). 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one.
  • LookChem. (n.d.). Cas 160129-45-3, 7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE.
  • Echemi. (n.d.). 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzozepin-5-one.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Reactant of Route 2
7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.